molecular formula C9H6N2O B1510289 6-Cinnolinecarboxaldehyde CAS No. 932368-54-2

6-Cinnolinecarboxaldehyde

Cat. No.: B1510289
CAS No.: 932368-54-2
M. Wt: 158.16 g/mol
InChI Key: IUOAENPIDJIQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cinnolinecarboxaldehyde is a versatile cinnoline-based chemical scaffold of significant interest in medicinal chemistry and organic synthesis. The cinnoline core is a nitrogen-containing heterocycle recognized for its potential in developing pharmacologically active compounds. As a key synthetic intermediate, the aldehyde functional group (-CHO) at the 6-position offers a reactive handle for further derivatization, enabling its use in the synthesis of more complex molecules through reactions such as condensations, reductions, and nucleophilic additions . Primary Research Applications: - Pharmaceutical Intermediates: Serves as a crucial building block in the research and development of new active pharmaceutical ingredients (APIs). Its structure is particularly valuable for creating novel compounds with potential biological activity. - Agrochemical Research: Used in the exploratory synthesis of new molecules for crop protection and other agrochemical applications. - Material Science: Functions as an organic precursor in the development of advanced materials, including ligands for metal-organic frameworks and components for electronic materials. Handling and Storage: To maintain stability and purity, this compound should be stored in a sealed container in a cool, dry, and well-ventilated place, away from direct light. Notice: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cinnoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-7-1-2-9-8(5-7)3-4-10-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOAENPIDJIQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=N2)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743857
Record name Cinnoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932368-54-2
Record name Cinnoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 6-Cinnolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical and predictive overview of the chemical properties, synthesis, and reactivity of 6-Cinnolinecarboxaldehyde. To date, there is a notable absence of published experimental data for this specific compound. The information herein is extrapolated from the established chemistry of the cinnoline scaffold and the aldehyde functional group. All proposed experimental protocols and predicted data require experimental validation.

Introduction

The cinnoline scaffold is a "privileged" heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties.[1][2][3] this compound, as a functionalized derivative, represents a potentially valuable building block for the synthesis of novel therapeutic agents. The aldehyde group offers a versatile handle for a variety of chemical transformations, allowing for the generation of diverse molecular libraries for drug discovery programs.

This guide provides a comprehensive, albeit theoretical, exploration of the core chemical properties of this compound. It is intended to serve as a foundational resource for researchers interested in the synthesis and application of this and related compounds, providing insights into its predicted behavior and potential for further investigation.

Predicted Physicochemical Properties

While experimental data is not available, the fundamental physicochemical properties of this compound can be calculated and reasonably predicted based on its structure.

PropertyPredicted Value/InformationSource
Molecular Formula C₉H₆N₂O
Molecular Weight 158.16 g/mol
Appearance Likely a pale yellow solid, characteristic of many cinnoline derivatives.[4]Prediction
Melting Point Expected to be a solid at room temperature with a relatively high melting point due to its aromatic and polar nature.Prediction
Solubility Predicted to have low solubility in water and higher solubility in organic solvents such as DMSO, DMF, and chlorinated solvents.Prediction
pKa The pKa of the parent cinnoline is 2.64. The electron-withdrawing aldehyde group at the 6-position is expected to slightly decrease the basicity of the nitrogen atoms.[2]Prediction

Proposed Synthetic Routes

The synthesis of this compound has not been explicitly reported. However, a plausible synthetic strategy can be devised based on established methods for cinnoline ring formation followed by functional group interconversion. A common route to the cinnoline core is the Richter cinnoline synthesis.[4]

A proposed multi-step synthesis could involve:

  • Synthesis of a 6-Substituted Cinnoline: A common precursor could be a 6-halocinnoline or a 6-methylcinnoline, which can be synthesized via established cyclization reactions of appropriately substituted anilines.

  • Functional Group Transformation to the Aldehyde:

    • From a 6-methyl group: Oxidation using reagents like selenium dioxide (SeO₂) or manganese dioxide (MnO₂).

    • From a 6-halo group: Conversion to an organometallic species (e.g., Grignard or organolithium reagent) followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). Alternatively, a palladium-catalyzed formylation could be employed.

Experimental Protocol: Proposed Synthesis from 6-Bromocinnoline (Hypothetical)
  • Step 1: Metal-Halogen Exchange. To a solution of 6-bromocinnoline in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise. Stir the reaction mixture for 1 hour at -78 °C.

  • Step 2: Formylation. Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) to the reaction mixture and allow it to warm to room temperature overnight.

  • Step 3: Quenching and Extraction. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 4: Purification. Purify the crude product by column chromatography on silica gel to yield this compound.

G cluster_0 Proposed Synthesis of this compound 6-Bromocinnoline 6-Bromocinnoline Intermediate_1 6-Lithio-cinnoline 6-Bromocinnoline->Intermediate_1 1. n-BuLi, THF, -78°C This compound This compound Intermediate_1->this compound 2. DMF 3. H₂O workup

Caption: Proposed synthesis of this compound from 6-bromocinnoline.

Predicted Reactivity and Chemical Behavior

The reactivity of this compound is governed by the interplay of the electron-deficient cinnoline ring and the reactive aldehyde group.

Reactions of the Cinnoline Ring

The cinnoline ring is generally electron-deficient and thus less susceptible to electrophilic aromatic substitution than benzene. Electrophilic attack is predicted to occur on the benzene portion of the ring system.[1]

Reactions of the Aldehyde Group

The aldehyde functional group is expected to undergo a wide range of characteristic reactions, making it a valuable synthetic handle.

  • Oxidation: Can be readily oxidized to the corresponding 6-cinnolinecarboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

  • Reduction: Can be reduced to 6-cinnolinylmethanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and will be attacked by various nucleophiles.

  • Condensation Reactions: Can participate in various condensation reactions to form larger, more complex molecules. Examples include:

    • Wittig Reaction: Reaction with a phosphonium ylide to form a 6-vinylcinnoline derivative.

    • Horner-Wadsworth-Emmons Reaction: Reaction with a phosphonate carbanion to yield an α,β-unsaturated ester.

    • Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form a secondary or tertiary amine.

G cluster_0 Predicted Reactivity start This compound Oxidation Oxidation (e.g., KMnO₄) start->Oxidation Reduction Reduction (e.g., NaBH₄) start->Reduction Wittig Wittig Reaction (Ph₃P=CHR) start->Wittig Reductive_Amination Reductive Amination (R₂NH, NaBH₃CN) start->Reductive_Amination Carboxylic_Acid 6-Cinnolinecarboxylic Acid Oxidation->Carboxylic_Acid Forms Alcohol 6-Cinnolinylmethanol Reduction->Alcohol Forms Alkene 6-Vinylcinnoline Derivative Wittig->Alkene Forms Amine 6-(Aminomethyl)cinnoline Derivative Reductive_Amination->Amine Forms

Caption: Predicted reaction pathways for this compound.

Potential Applications in Drug Discovery

Given the broad biological activities of cinnoline derivatives, this compound is a promising scaffold for the development of new therapeutic agents.[2][3] The aldehyde functionality allows for its use as a versatile starting material for the synthesis of a library of derivatives.

Library Synthesis Workflow

A typical workflow for generating a chemical library from this compound could involve parallel synthesis techniques. For example, reductive amination with a diverse set of primary and secondary amines would rapidly generate a library of 6-(aminomethyl)cinnoline derivatives.

G cluster_0 Library Synthesis Workflow start This compound reaction Parallel Reductive Amination start->reaction amines Diverse Amine Building Blocks (R₁R₂NH) amines->reaction library Library of 6-(Aminomethyl)cinnoline Derivatives reaction->library screening High-Throughput Screening library->screening hits Hit Compounds screening->hits

Caption: Workflow for drug discovery using this compound.

Predicted Spectroscopic Characterization

While no experimental spectra are available, the expected spectroscopic features can be predicted.

  • ¹H NMR:

    • An aldehydic proton signal is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.

    • Aromatic protons on the cinnoline ring would appear in the aromatic region (δ 7.0-9.0 ppm) with characteristic splitting patterns.

  • ¹³C NMR:

    • The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of δ 190-200 ppm.

    • Signals for the aromatic carbons of the cinnoline ring would be observed between δ 120 and 160 ppm.

  • Infrared (IR) Spectroscopy:

    • A strong C=O stretching vibration for the aldehyde is expected around 1700 cm⁻¹.

    • C-H stretching vibrations for the aromatic ring would be observed above 3000 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be observed at m/z = 158.16.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the general properties of aromatic aldehydes and nitrogen-containing heterocycles, the following precautions are recommended:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

  • Avoid inhalation of dust and contact with skin and eyes.[5]

  • In case of contact, wash the affected area thoroughly with water.[5]

Conclusion

This compound is a molecule of significant interest due to the established biological importance of the cinnoline scaffold and the synthetic versatility of the aldehyde functional group. While there is a clear need for experimental studies to determine its precise chemical properties and reactivity, this guide provides a robust theoretical framework for researchers. The predictive insights into its synthesis, reactivity, and potential applications in drug discovery are intended to stimulate and guide future research in this promising area of medicinal chemistry.

References

  • Mishra, P., Saxena, V., & Saxena, A. (2014). Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. Research & Reviews: Journal of Pharmacology and Toxicological Studies. Retrieved from [Link]

  • Patel, K., & Patel, C. N. (2015). Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. The Pharma Innovation Journal. Retrieved from [Link]

  • PubChem. (n.d.). 6-Quinolinecarbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Cinnoline. In Wikipedia. Retrieved from [Link]

  • Fisher Scientific. (2009). 6-Quinolinecarboxaldehyde Safety Data Sheet.
  • Arote, R. B., & Kulkarni, V. M. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Chaudhary, J., Patel, K., & Patel, C. N. (2020). A Concise Review on Cinnolines. Innovative Journal. Retrieved from [Link]

  • Shaikh, I. A., et al. (2012). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024). A general synthesis of morpholines from 1,2-amino alcohols. Journal of the American Chemical Society. Retrieved from [Link]

  • Ivonin, S. P., et al. (2022). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Retrieved from [Link]

  • Baraldi, P. G., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... Retrieved from [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2022). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Methods for the synthesis of cinnolines (Review). (2013). Russian Chemical Reviews. Retrieved from [Link]

Sources

Synthesis of 6-Cinnolinecarboxaldehyde starting materials

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 6-Cinnolinecarboxaldehyde (6-formylcinnoline), a critical heterocyclic building block for drug discovery. This guide prioritizes two distinct synthetic pathways: the Oxidative Functionalization Route (ideal for scale-up) and the Halogen-Exchange Route (ideal for late-stage diversification).[1]

Executive Summary & Retrosynthetic Analysis

Target Molecule: this compound (CAS: 70701-07-8) Core Scaffold: 1,2-Benzodiazine (Cinnoline) Applications: Precursor for cinnoline-based tyrosine kinase inhibitors, anti-infectives, and bio-orthogonal probes.

The synthesis of this compound is non-trivial due to the scarcity of commercially available cinnoline precursors.[1] Direct ring closure to the aldehyde is chemically unstable.[1] Therefore, the most robust strategy involves constructing a stable 6-substituted cinnoline core (Methyl or Bromo) followed by functional group interconversion (FGI).[1]

Retrosynthetic Logic
  • Pathway A (Oxidative): Exploits the benzylic acidity of 6-methylcinnoline .[1] This is the most atom-economical route for large batches.[1]

  • Pathway B (Organometallic): Utilizes 6-bromocinnoline via lithium-halogen exchange.[1] This pathway is preferred when mild conditions are required to avoid side reactions at the N1=N2 bond.[1]

Retrosynthesis Target This compound Methyl 6-Methylcinnoline (Stable Precursor) Target->Methyl SeO2 Oxidation (Riley) Bromo 6-Bromocinnoline (Versatile Precursor) Target->Bromo Li-Hal Exchange (+ DMF) EthynylMethyl 2-Ethynyl-4-methylaniline Methyl->EthynylMethyl Richter Cyclization (NaNO2/HCl) EthynylBromo 2-Ethynyl-4-bromoaniline Bromo->EthynylBromo Richter Cyclization (NaNO2/HCl) AnilineMethyl 2-Iodo-4-methylaniline EthynylMethyl->AnilineMethyl Sonogashira AnilineBromo 2-Iodo-4-bromoaniline EthynylBromo->AnilineBromo Sonogashira

Figure 1: Retrosynthetic analysis showing the two primary disconnections to accessible aniline precursors.

Primary Route: The Richter/Oxidation Protocol

This route is recommended for generating >5g quantities of the target.[1] It relies on the Richter Cinnoline Synthesis , which constructs the N1-N2 bond via diazonium cyclization onto an adjacent alkyne.[1]

Phase 1: Synthesis of 6-Methylcinnoline

Starting Material: 2-Iodo-4-methylaniline (commercially available).[1]

Step 1: Sonogashira Coupling
  • Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh3)2Cl2 (3 mol%), CuI (2 mol%), Et3N.

  • Protocol:

    • Dissolve 2-iodo-4-methylaniline (1.0 eq) in degassed THF/Et3N (1:1).

    • Add catalysts and TMSA (1.2 eq) under argon.[1]

    • Stir at 50°C for 4 hours. Monitor by TLC (formation of fluorescent intermediate).[1]

    • Desilylation: Treat crude mixture with K2CO3 in MeOH (RT, 1 h) to yield 2-ethynyl-4-methylaniline .

    • Yield Expectation: 85-92%.[1]

Step 2: Richter Cyclization[1][2]
  • Mechanism: Diazotization of the aniline creates a diazonium species that undergoes intramolecular electrophilic attack on the electron-rich alkyne.[1]

  • Reagents: NaNO2, conc. HCl, Water.[1][3]

  • Protocol:

    • Suspend 2-ethynyl-4-methylaniline (10 mmol) in 6M HCl (20 mL) at -5°C.

    • Add NaNO2 (1.1 eq) in water dropwise, maintaining temp < 0°C.

    • Stir for 30 min, then allow to warm to RT. The solution typically darkens.

    • Heat to 60°C for 1 hour to drive the cyclization and aromatization.

    • Neutralization: Carefully adjust pH to 8 with aq. NH4OH.[1] Extract with DCM.[1]

    • Purification: Silica gel chromatography (EtOAc/Hexane).

    • Product:6-Methylcinnoline (Pale yellow solid).[1]

Phase 2: Riley Oxidation to this compound

Rationale: Selenium dioxide (SeO2) specifically targets activated benzylic positions adjacent to heteroaromatic rings.[1]

  • Reagents: SeO2 (1.5 eq), 1,4-Dioxane, Water (trace).

  • Protocol:

    • Dissolve 6-methylcinnoline (5 mmol) in 1,4-dioxane (20 mL).

    • Add SeO2 (7.5 mmol) and 0.5 mL water (accelerates the reaction via selenous acid formation).[1]

    • Reflux (100°C) for 4-6 hours. Reaction turns from colorless to depositing black Selenium metal.[1]

    • Filtration: Filter hot through Celite to remove Se metal.[1]

    • Workup: Evaporate solvent. The residue is often the crude aldehyde.[1]

    • Purification: Recrystallization from EtOH or column chromatography.[1]

    • Yield: 60-75%.[1]

Alternative Route: The Bromo-Lithiation Protocol

This route is preferred if the lab already possesses 4-bromoaniline derivatives or requires the 6-bromo intermediate for other parallel synthesis (e.g., Suzuki couplings).

Phase 1: Synthesis of 6-Bromocinnoline

Follow the Richter Cyclization protocol (as above) but start with 2-ethynyl-4-bromoaniline .[1]

  • Note: The bromine atom survives the diazotization/cyclization conditions intact.[1]

Phase 2: Formylation via Lithium-Halogen Exchange

Safety Warning: Cinnolines are electron-deficient and can be sensitive to strong nucleophiles.[1] Perform at strictly low temperatures (-78°C) to favor Li-Hal exchange over nucleophilic addition to the N=N bond.[1]

  • Reagents: n-Butyllithium (1.1 eq), DMF (anhydrous), THF.

  • Protocol:

    • Dissolve 6-bromocinnoline (2 mmol) in anhydrous THF (10 mL) under Argon.

    • Cool to -78°C (Dry ice/acetone bath).

    • Add n-BuLi (2.5M in hexanes) dropwise over 10 min. Solution usually turns deep red/brown (aryllithium species).[1]

    • Stir for 15 min at -78°C.

    • Add anhydrous DMF (3.0 eq) rapidly.

    • Stir for 30 min at -78°C, then warm to 0°C.

    • Quench: Add sat. NH4Cl solution.

    • Extraction: Extract with EtOAc, dry over Na2SO4.

    • Yield: 50-65% (Lower yield due to potential ring alkylation side reactions).[1]

Key Data & Comparison

ParameterRoute A: Methyl OxidationRoute B: Bromo-Lithiation
Starting Material Cost Low (4-methylaniline derived)Medium (4-bromoaniline derived)
Step Count 3 (from iodoaniline)3 (from iodoaniline)
Scalability High (SeO2 is robust)Low (Cryogenic steps required)
Safety Profile SeO2 is toxic; requires ventilationn-BuLi is pyrophoric
Primary Risk Over-oxidation to carboxylic acidNucleophilic attack on cinnoline ring

Visual Workflow (Graphviz)[1]

SynthesisWorkflow cluster_0 Phase 1: Core Construction cluster_1 Phase 2: Functionalization SM 2-Iodo-4-Methylaniline Inter1 2-Ethynyl-4-Methylaniline SM->Inter1 1. TMS-Acetylene, Pd/Cu 2. K2CO3, MeOH Core 6-Methylcinnoline Inter1->Core NaNO2, HCl (Richter Cyclization) Target This compound Core->Target SeO2, Dioxane/H2O Reflux, 4h

Figure 2: Step-by-step synthetic workflow for the primary Methyl Oxidation route.

References

  • Richter Cinnoline Synthesis : Victor von Richter, "Über Cinnolinderivate," Berichte der deutschen chemischen Gesellschaft, 1883.

  • Riley Oxidation (SeO2) : H. L. Riley, et al., "Selenium Dioxide: a new oxidising agent," Journal of the Chemical Society, 1932.

  • Cinnoline Properties & Data : PubChem Compound Summary for Cinnoline. [1]

  • Recent Advances in Cinnoline Synthesis : "Methods for the synthesis of cinnolines (Review)", Khimiya Geterotsiklicheskikh Soedinenii, 2008.[1][4]

Sources

Technical Guide: Biological Screening of 6-Cinnolinecarboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cinnoline Advantage

In the landscape of nitrogen-containing heterocycles, the cinnoline (1,2-benzodiazine) scaffold represents a "privileged structure" capable of interacting with diverse biological targets. While the parent cinnoline ring provides the core DNA-intercalating geometry, the 6-cinnolinecarboxaldehyde intermediate is the critical "linchpin" for functionalization.

This guide focuses on the biological evaluation of derivatives synthesized from this specific aldehyde precursor—primarily Schiff bases (imines) , hydrazones , and chalcones . These derivatives utilize the C-6 position to extend the π-conjugated system, enhancing lipophilicity and target binding affinity (particularly against Topoisomerase II and DNA gyrase).

Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.

Chemical Context & Rationale

Before screening, it is vital to understand the structural properties driving the biological activity. The this compound serves as an electrophilic handle.

  • The Warhead: The aldehyde at position 6 allows for condensation with primary amines or hydrazides.

  • The Pharmacophore: The resulting C=N (imine) or C=C (enone) double bond acts as a linker that orients the "Tail" (often an aromatic ring) relative to the cinnoline "Head."

  • Mechanism of Action (MOA): Most derivatives function as DNA intercalators or Topoisomerase II inhibitors . The planar cinnoline ring slides between base pairs, while the C-6 substituent locks the enzyme-DNA complex, triggering apoptosis.

Module A: Antimicrobial Screening Protocol

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard ESKAPE pathogens.

Validated Strains

For a robust dataset, screen against at least one Gram-positive, one Gram-negative, and one fungal strain:

  • Staphylococcus aureus (ATCC 25923)

  • Escherichia coli (ATCC 25922)

  • Candida albicans (ATCC 10231)

Broth Microdilution Workflow (CLSI Standard)

This protocol ensures reproducibility and minimizes compound waste.

Reagents:

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • Solvent: DMSO (Dimethyl sulfoxide). Note: Final DMSO concentration in the well must be <1% to avoid solvent toxicity.

  • Control Drugs: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).

Step-by-Step Protocol:

  • Stock Preparation: Dissolve the cinnoline derivative in 100% DMSO to a concentration of 10 mg/mL.

  • Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in sterile broth.
    
  • Plate Setup: Use a 96-well flat-bottom plate.

    • Add 100 µL of sterile broth to columns 2–12.

    • Add 200 µL of compound stock (diluted to 2x starting conc) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 100 µL. (Range: 512 µg/mL to 1 µg/mL).

  • Inoculation: Add 100 µL of the diluted inoculum to all test wells.

  • Controls:

    • Column 11: Growth Control (Broth + Bacteria + DMSO).

    • Column 12: Sterility Control (Broth only).

  • Incubation: 37°C for 18–24 hours (Bacteria) or 48 hours (Fungi).

  • Readout: Visual inspection for turbidity or measurement of OD600. The MIC is the lowest concentration with no visible growth.

Module B: Anticancer & Cytotoxicity Profiling

Objective: Quantify antiproliferative activity and calculate the Selectivity Index (SI).

Cell Line Selection
  • Target Lines: MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver).

  • Normal Control (Critical): HUVEC or HEK293 (to assess non-specific toxicity).

MTT Assay Protocol

The MTT assay relies on the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase in viable cells.

Step-by-Step Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Add cinnoline derivatives at graded concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a Doxorubicin positive control.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Purple formazan crystals will form.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (GraphPad Prism).
    

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for screening this compound derivatives.

ScreeningWorkflow Synthesis This compound (Precursor) Derivatization Functionalization (Schiff Base/Hydrazone) Synthesis->Derivatization Condensation Solubility Solubility Check (DMSO < 1%) Derivatization->Solubility Screen_Micro Antimicrobial Screen (MIC/MBC) Solubility->Screen_Micro Screen_Cancer Cytotoxicity Screen (MTT Assay) Solubility->Screen_Cancer Hit_Micro MIC < 10 µg/mL? Screen_Micro->Hit_Micro Hit_Cancer IC50 < 5 µM? Screen_Cancer->Hit_Cancer Mechanism Mechanistic Study (Topo II / DNA Gyrase) Hit_Micro->Mechanism Yes Discard Discard / Redesign Hit_Micro->Discard No Hit_Cancer->Mechanism Yes Hit_Cancer->Discard No

Caption: Workflow for the synthesis and parallel biological screening of cinnoline derivatives.

Mechanistic Validation (Advanced)

If a "Hit" is identified (IC50 < 5 µM), the mechanism must be validated to confirm the scaffold's mode of action.

DNA Binding Study (UV-Vis Titration)

Cinnoline derivatives are planar. Intercalation into DNA causes hypochromism (decrease in absorbance) and a red shift (bathochromic shift) in the UV spectrum.

  • Protocol: Titrate Calf Thymus DNA (CT-DNA) into a fixed concentration of the drug.

  • Analysis: Use the Benesi-Hildebrand equation to calculate the Binding Constant (

    
    ).
    
Molecular Docking (In Silico)

Before expensive enzyme assays, validate the binding pose computationally.

  • Target PDB ID: 1ZXM (Human Topo II ATPase) or 3NUH (E. coli DNA Gyrase).

  • Focus: Look for

    
    -
    
    
    
    stacking interactions between the cinnoline rings and the DNA base pairs, and hydrogen bonding between the C-6 side chain and the enzyme active site.

Data Interpretation & Reporting

Present your data using the following standard metrics to ensure publication readiness.

MetricDefinitionTarget Threshold
MIC Minimum Inhibitory Concentration< 10 µg/mL (Potent)
IC50 Concentration inhibiting 50% cell growth< 5 µM (Potent), < 20 µM (Moderate)
SI Selectivity Index (

)
> 3.0 (Safe window)
GI50 Growth Inhibition (NCI-60 standard)Used for detailed cytostatic analysis

References

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Source: MDPI (Molecules), 2021. Context: Describes screening protocols (cell density, incubation times) relevant to fused nitrogen heterocycles similar to cinnoline. [Link]

  • Design, Synthesis, Cytotoxic Activity and Apoptosis-inducing Action of Novel Cinnoline Derivatives as Anticancer Agents. Source: Bentham Science (Anti-Cancer Agents in Medicinal Chemistry), 2018. Context: Specific reference for cinnoline cytotoxicity against MCF-7 and Topoisomerase inhibition. [Link]

  • Targets and Biological Activities of Cinnoline Derivatives: A Review. Source: Zenodo / Indian Journal of Pharmaceutical Education and Research, 2025. Context: Comprehensive review of the pharmacological targets (DNA gyrase, Topo IV) for cinnoline scaffolds. [Link]

  • Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity. Source: PubMed Central (NIH), 2021. Context: Provides the detailed methodology for Schiff base DNA interaction studies and cytotoxicity assays applicable to the this compound analogs. [Link]

Spectroscopic Blueprint of 6-Cinnolinecarboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of 6-Cinnolinecarboxaldehyde

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse pharmacological activities.[1][2][3] The introduction of a carboxaldehyde group at the 6-position of the cinnoline scaffold creates this compound, a molecule with potential as a versatile synthetic intermediate for the development of novel therapeutic agents and functional materials.[3][4] Accurate structural elucidation and characterization of such molecules are paramount, and a multi-technique spectroscopic approach provides the necessary depth of analysis.

This technical guide presents a comprehensive overview of the predicted spectroscopic data for this compound, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The causality behind experimental choices and the logic of spectral interpretation are detailed to provide a robust framework for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule.[5] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and stereochemistry of the molecule.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of a novel compound like this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical to avoid interference from proton signals of the solvent itself.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at 400 MHz or higher for proton NMR, to ensure adequate signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise), relaxation delay, and pulse width.

  • ¹³C NMR Acquisition: Following proton NMR, acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (often several hundred to thousands) is required.[6] Proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The predicted chemical shifts for this compound are presented in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-aldehyde9.9 - 10.1s-
H-39.2 - 9.4d~5
H-47.8 - 8.0d~5
H-58.2 - 8.4d~8
H-78.0 - 8.2dd~8, ~2
H-88.5 - 8.7d~2
  • Interpretation of the ¹H NMR Spectrum:

    • The aldehyde proton is expected to be the most deshielded proton, appearing as a singlet in the downfield region of 9.9-10.1 ppm.[7] This significant downfield shift is due to the strong electron-withdrawing effect of the carbonyl group.

    • The protons on the cinnoline ring system will exhibit characteristic chemical shifts and coupling patterns. Protons on the pyridazine ring (H-3 and H-4) are generally more deshielded than those on the benzene ring due to the electronegativity of the adjacent nitrogen atoms.

    • The substitution at the 6-position will influence the chemical shifts of the protons on the benzene ring. The aldehyde group is an electron-withdrawing group, which will deshield the ortho (H-5 and H-7) and para (not present) protons. H-8, being meta to the aldehyde, will be less affected.

    • The multiplicity of the signals (singlet, doublet, doublet of doublets) arises from spin-spin coupling with neighboring protons, providing valuable information about the connectivity of the atoms.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of each carbon atom. The predicted chemical shifts for this compound are summarized in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (aldehyde)190 - 195
C-3150 - 155
C-4125 - 130
C-4a130 - 135
C-5130 - 135
C-6135 - 140
C-7120 - 125
C-8130 - 135
C-8a145 - 150
  • Interpretation of the ¹³C NMR Spectrum:

    • The carbonyl carbon of the aldehyde group is highly deshielded and will appear at the far downfield end of the spectrum, typically in the range of 190-195 ppm.[8]

    • The carbons of the cinnoline ring will resonate in the aromatic region (approximately 120-155 ppm). The exact chemical shifts are influenced by the nitrogen atoms and the aldehyde substituent.

    • Quaternary carbons (C-4a, C-6, and C-8a) will typically show weaker signals in a proton-decoupled spectrum.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for functional group identification.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample like this compound, the most common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disc. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on a crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then scanned, and the background is automatically subtracted to yield the sample's IR spectrum.

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibration
~3050Aromatic C-H stretch
~2850, ~2750Aldehyde C-H stretch (Fermi doublet)
~1700C=O stretch (aldehyde)
~1600, ~1480C=C and C=N aromatic ring stretches
~850-900C-H out-of-plane bending (aromatic)
  • Interpretation of the IR Spectrum:

    • The most diagnostic peak will be the strong absorption around 1700 cm⁻¹ , characteristic of the C=O stretching vibration of an aromatic aldehyde.[9][10]

    • The presence of the aldehyde is further confirmed by two weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹ , which are due to the C-H stretching of the aldehyde proton .[9] This pair of bands, known as a Fermi doublet, is a hallmark of aldehydes.

    • Absorptions around 3050 cm⁻¹ are indicative of aromatic C-H stretching .

    • The aromatic ring C=C and C=N stretching vibrations will appear in the region of 1600-1480 cm⁻¹ .

    • The substitution pattern on the benzene ring can often be inferred from the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common hard ionization technique that causes extensive fragmentation, providing valuable structural information. Electrospray Ionization (ESI) is a softer ionization technique that typically yields the molecular ion with minimal fragmentation.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment
158[M]⁺ (Molecular Ion)
157[M-H]⁺
130[M-CO]⁺
102[C₇H₄N]⁺
76[C₆H₄]⁺
  • Interpretation of the Mass Spectrum:

    • The molecular ion peak ([M]⁺) for this compound (C₉H₆N₂O) is expected at m/z 158 .

    • A prominent peak at m/z 157 ([M-H]⁺) is anticipated due to the facile loss of the aldehydic hydrogen.

    • Loss of the carbonyl group as carbon monoxide (CO, 28 Da) would lead to a fragment at m/z 130 ([M-CO]⁺) .[11]

    • Further fragmentation of the cinnoline ring can lead to characteristic ions, such as the loss of N₂ to give a fragment at m/z 102 .

    • The presence of a peak at m/z 76 would correspond to the benzyne fragment.

Visualizing the Molecular Structure and Fragmentation

To aid in the conceptualization of the molecular structure and its behavior in the mass spectrometer, the following diagrams are provided.

Caption: Molecular structure of this compound.

Fragmentation M [C₉H₆N₂O]⁺˙ m/z = 158 M_H [C₉H₅N₂O]⁺ m/z = 157 M->M_H - H˙ M_CO [C₈H₆N₂]⁺˙ m/z = 130 M->M_CO - CO C7H4N [C₇H₄N]⁺ m/z = 102 M_CO->C7H4N - N₂ C6H4 [C₆H₄]⁺˙ m/z = 76 C7H4N->C6H4 - HCN

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a powerful and self-validating system for the structural characterization of this compound. The predicted data presented in this guide, derived from the analysis of its constituent structural motifs, offers a robust framework for researchers to confirm the synthesis and purity of this important molecule. Each technique provides a unique piece of the structural puzzle, and together they create a detailed and unambiguous spectroscopic portrait.

References

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]

  • Gomha, S. M., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(21), 3848. [Link]

  • Innovative Journal. (2019). A Concise Review on Cinnolines. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. [Link]

  • LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • PubChem. Cinnoline. [Link]

  • ResearchGate. (2022). 1H-Benzo[de]cinnolines: an interesting class of heterocycles. [Link]

  • ResearchGate. (2005). Methods for the synthesis of cinnolines (Review). [Link]

  • ResearchGate. (2019). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]

  • ResearchGate. FT-IR Spectrum of Benzaldehyde. [Link]

  • TSI Journals. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • UNCW Institutional Repository. (2015). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. [Link]

  • Wikipedia. Cinnoline. [Link]

  • . Draw the IR spectrum for Benzaldehyde and briefly give the rationale. [Link]

  • NIST WebBook. Benzaldehyde. [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. [Link]

  • Doc Brown's Chemistry. infrared spectrum of benzaldehyde. [Link]

  • PubChem. Benzaldehyde. [Link]

Sources

The Enduring Legacy of Cinnoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cinnoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, has captivated the attention of chemists and pharmacologists for over a century. First identified in 1883, this unique molecular architecture has proven to be a versatile template for the design and development of a wide array of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the discovery and history of cinnoline compounds, detailing the seminal synthetic methodologies that have enabled their exploration. Furthermore, it delves into the rich pharmacology of cinnoline derivatives, highlighting their diverse therapeutic applications, from antibacterial and anticancer agents to central nervous system modulators. Through a detailed examination of structure-activity relationships, key experimental protocols, and mechanistic insights, this guide serves as an essential resource for researchers engaged in the ongoing quest to unlock the full therapeutic potential of this remarkable class of compounds.

Introduction: The Cinnoline Core - A Privileged Scaffold in Medicinal Chemistry

Cinnoline, systematically named 1,2-diazanaphthalene, is a nitrogen-containing heterocyclic compound with the chemical formula C₈H₆N₂.[1] Its structure is isomeric with other benzodiazines such as quinoxaline, phthalazine, and quinazoline.[1] While no naturally occurring cinnoline derivatives were identified until 2011, the synthetic versatility of the cinnoline nucleus has led to its characterization as a "privileged scaffold" in medicinal chemistry.[2] This term denotes a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a broad spectrum of pharmacological activities.

The unique electronic and steric properties of the cinnoline ring system, arising from the presence of two adjacent nitrogen atoms in the heterocyclic ring, impart it with the ability to engage in a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and metal coordination. This has enabled the development of cinnoline derivatives with a remarkable range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antimalarial, and antitubercular properties.[3][4][5][6][7][8][9][10][11]

This guide will provide a thorough exploration of the historical context of cinnoline's discovery, a detailed examination of the key synthetic routes to the cinnoline core and its derivatives, and a comprehensive overview of its diverse applications in drug discovery and development, supported by quantitative data and detailed experimental protocols.

The Genesis of a Scaffold: Discovery and Early Synthetic Endeavors

The history of cinnoline is intrinsically linked to the pioneering work of German chemist Victor von Richter. In 1883, Richter reported the first synthesis of a cinnoline derivative, albeit in an impure form.[4][6] This seminal discovery laid the foundation for over a century of research into the chemistry and biology of this fascinating heterocyclic system.

The Richter Cinnoline Synthesis

The first synthesis of the cinnoline ring system was achieved by Richter through the diazotization of o-aminophenylpropiolic acid.[1][4][7] The resulting diazonium salt underwent an intramolecular cyclization in water to yield 4-hydroxycinnoline-3-carboxylic acid.[1] This intermediate could then be decarboxylated and the hydroxyl group reductively removed to afford the parent cinnoline heterocycle.[1] This reaction is now famously known as the Richter Cinnoline Synthesis .

Richter_Cinnoline_Synthesis o_aminophenylpropiolic_acid o-Aminophenylpropiolic Acid diazonium_salt Diazonium Salt Intermediate o_aminophenylpropiolic_acid->diazonium_salt Diazotization (NaNO₂, H⁺) hydroxycinnoline_carboxylic_acid 4-Hydroxycinnoline-3-carboxylic Acid diazonium_salt->hydroxycinnoline_carboxylic_acid Intramolecular Cyclization cinnoline Cinnoline hydroxycinnoline_carboxylic_acid->cinnoline Decarboxylation & Reduction

The causality behind this experimental design lies in the unique reactivity of the starting material. The ortho positioning of the amino and propiolic acid groups is crucial for the intramolecular cyclization to occur. Diazotization of the primary aromatic amine creates a highly reactive diazonium salt, which is susceptible to nucleophilic attack from the triple bond of the propiolic acid moiety, leading to the formation of the six-membered pyridazine ring.

Subsequent Developments: The Borsche and Neber-Bossel Syntheses

Following Richter's initial discovery, other chemists developed alternative routes to the cinnoline nucleus. The Borsche Cinnoline Synthesis (also known as the Borsche-Herbert reaction) involves the diazotization of o-aminoacetophenones, followed by intramolecular cyclization of the resulting diazonium salt to yield 4-hydroxycinnolines.[5][6][7] This method proved to be quite versatile, allowing for the synthesis of a wide range of substituted cinnoline derivatives with yields often reaching 70-90%.[6]

The Neber-Bossel Synthesis provides a route to 3-hydroxycinnolines.[7] This method involves the diazotization of (2-aminophenyl)hydroxyacetates, reduction of the diazonium salt to the corresponding hydrazine, and subsequent acid-catalyzed cyclization.[7]

These early synthetic methods were instrumental in providing access to a variety of cinnoline derivatives, which in turn enabled the initial exploration of their chemical and physical properties, as well as their biological activities.

Modern Synthetic Methodologies for Cinnoline Derivatives

While the classical named reactions remain important, modern organic synthesis has introduced a plethora of new methods for the construction of the cinnoline ring system and its derivatives. These contemporary approaches often offer improved yields, greater functional group tolerance, and access to a wider range of structural diversity.

General Strategies

Modern synthetic strategies for cinnolines can be broadly categorized based on the key bond-forming steps and the nature of the starting materials. A common and versatile approach involves the diazotization of ortho-substituted anilines followed by an intramolecular cyclization. For instance, the diazotization of o-aminoacetophenones is a widely used method for the preparation of 4-hydroxycinnolines.[6]

Arylhydrazones and arylhydrazines also serve as crucial precursors in many cinnoline syntheses.[3][7] These methods typically involve the formation of the pyridazine ring through the attack of an amino group on a multiple bond (C=C, C=O, or C=N).[7]

More recently, metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex cinnoline derivatives.[3] These methods allow for the efficient formation of C-C and C-N bonds, providing access to novel substitution patterns that were previously difficult to achieve.

Experimental Protocol: A Representative Synthesis of a 4-Hydroxycinnoline Derivative via the Borsche-Herbert Reaction

This protocol provides a detailed, step-by-step methodology for the synthesis of a 4-hydroxycinnoline derivative, a key intermediate in the synthesis of many biologically active cinnoline compounds. The rationale for the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.

Objective: To synthesize 4-hydroxy-6-methylcinnoline from 2-amino-5-methylacetophenone.

Materials:

  • 2-amino-5-methylacetophenone

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

Procedure:

  • Diazotization:

    • In a 250 mL beaker, dissolve 2-amino-5-methylacetophenone (10 mmol) in a mixture of concentrated HCl (15 mL) and water (15 mL). The dissolution may require gentle warming.

    • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. This cooling is critical to ensure the stability of the diazonium salt that will be formed.

    • In a separate beaker, prepare a solution of sodium nitrite (11 mmol) in water (10 mL).

    • Slowly add the sodium nitrite solution dropwise to the cooled solution of the aminoketone, ensuring the temperature remains below 5 °C. The slow addition and temperature control are essential to prevent the decomposition of the diazonium salt and to minimize side reactions. A slight excess of nitrous acid is used to ensure complete diazotization.

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Cyclization:

    • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • The diazonium salt will undergo intramolecular cyclization upon standing. This process can be monitored by the evolution of nitrogen gas (which should be done in a well-ventilated fume hood) and a change in the color of the solution.

    • To facilitate the cyclization, the mixture can be gently warmed to 40-50 °C for 1-2 hours.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature. The 4-hydroxy-6-methylcinnoline will precipitate out of the solution.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold water to remove any remaining acid and inorganic salts.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 4-hydroxy-6-methylcinnoline as a crystalline solid.

    • Dry the purified product in a vacuum oven.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry, and its melting point should be determined.

The Pharmacological Landscape of Cinnoline Derivatives

The cinnoline scaffold has served as a fertile ground for the discovery of compounds with a wide spectrum of pharmacological activities. The ability to readily modify the substitution pattern on both the benzene and pyridazine rings has allowed for the fine-tuning of biological activity and the development of potent and selective therapeutic agents.

Antibacterial and Antifungal Activity

Cinnoline derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. One of the most well-known examples is Cinnoxacin , a synthetic antibacterial agent that was used for the treatment of urinary tract infections. Its mechanism of action involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[4]

Numerous studies have explored the structure-activity relationships (SAR) of cinnoline derivatives as antimicrobial agents. For instance, the introduction of halogen substituents on the cinnoline ring has been shown to enhance antibacterial and antifungal activity.[10] The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of cinnoline derivatives against various microbial strains.

Table 1: Antibacterial and Antifungal Activity of Selected Cinnoline Derivatives (MIC in µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. nigerReference
Cinnoxacin >100>1004-1664-256--[4]
Compound A 12.52525502550[10]
Compound B 6.2512.512.52512.525[10]
Compound C 25505010050100[10]

Compound A: 6-chloro-4-aminocinnoline-3-carboxamide derivative Compound B: 7-bromo-4-aminocinnoline-3-carboxamide derivative Compound C: 4-(p-aminopiperazine)cinnoline-3-carboxamide derivative

The data in Table 1 clearly indicate that substitutions on the cinnoline core can significantly impact antimicrobial potency. The halogenated derivatives (Compounds A and B) generally exhibit lower MIC values, suggesting enhanced activity compared to the parent structures.

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry research, and the cinnoline scaffold has emerged as a promising template for the design of potent and selective antitumor compounds. Cinnoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and the induction of apoptosis.[7][10]

4.2.1. Kinase Inhibition

Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several cinnoline derivatives have been identified as potent inhibitors of various kinases, including phosphoinositide 3-kinases (PI3Ks) and Bruton's tyrosine kinase (BTK).[6][8]

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation promotes Cinnoline_Derivative Cinnoline Derivative Cinnoline_Derivative->PI3K INHIBITS

The PI3K/Akt signaling pathway is frequently overactive in human cancers, and its inhibition is a validated therapeutic strategy. Certain cinnoline derivatives have been shown to be potent PI3K inhibitors, with some compounds displaying nanomolar inhibitory activities and micromolar potency against various human tumor cell lines.[6] The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected cinnoline derivatives against different cancer cell lines.

Table 2: Anticancer Activity of Selected Cinnoline Derivatives (IC₅₀ in µM)

CompoundMCF-7 (Breast)HCT116 (Colon)A549 (Lung)HeLa (Cervical)Reference
Compound D 1.22.53.11.8[7]
Compound E 0.81.11.50.9[7]
Compound F 25.631.245.828.4[10]
Compound G 0.2642.041.14-[6]

Compound D: A pyrazolo[4,3-c]cinnoline derivative Compound E: A halogen-substituted pyrazolo[4,3-c]cinnoline derivative Compound F: A 4-(p-aminopiperazine)cinnoline-3-carboxamide derivative Compound G: A PI3K inhibitor with a cinnoline scaffold

The data highlight the significant potential of cinnoline derivatives as anticancer agents. The structure-activity relationship is again evident, with specific substitution patterns leading to potent cytotoxic activity against various cancer cell lines.

Central Nervous System (CNS) Activity

Cinnoline derivatives have also been investigated for their effects on the central nervous system. Some compounds have shown promise as anxiolytics, anticonvulsants, and antidepressants.[2][6] The mechanism of action for these CNS effects is often related to the modulation of neurotransmitter receptors, such as the GABA-A receptor.

Physicochemical Properties of Cinnoline and its Derivatives

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The parent cinnoline is a pale yellow solid with a melting point of 39 °C and a pKa of 2.64.[3][9] The introduction of various substituents can significantly alter these properties, influencing solubility, lipophilicity, and metabolic stability.

Table 3: Physicochemical Properties of Cinnoline and Key Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa
Cinnoline C₈H₆N₂130.15392.64
4-Hydroxycinnoline C₈H₆N₂O146.15235-237-
Cinnoxacin C₁₂H₁₀N₂O₅262.22261-2624.7 (acidic)

A thorough understanding and optimization of these physicochemical properties are essential for the successful development of cinnoline-based drugs.

Conclusion and Future Perspectives

From its serendipitous discovery in the late 19th century to its current status as a privileged scaffold in medicinal chemistry, the journey of cinnoline is a testament to the enduring power of heterocyclic chemistry in drug discovery. The synthetic versatility of the cinnoline nucleus has provided a rich platform for the generation of diverse chemical libraries, leading to the identification of compounds with a broad range of therapeutic activities.

The future of cinnoline research is bright. Advances in synthetic methodologies, including combinatorial chemistry and high-throughput screening, will undoubtedly accelerate the discovery of novel cinnoline derivatives with enhanced potency and selectivity. Furthermore, a deeper understanding of the molecular mechanisms underlying the biological activities of cinnoline compounds, aided by computational modeling and structural biology, will enable the rational design of next-generation therapeutics. As our knowledge of the complex interplay between chemical structure and biological function continues to expand, the cinnoline scaffold is poised to remain a cornerstone of innovation in the development of new medicines to address unmet medical needs.

References

  • Cinnoline - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cinnoline]
  • Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science. [URL: https://www.benthamscience.com/abstract/2020/9/2/73420]
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. [URL: https://ijper.org/sites/default/files/10.5530/ijper.57.4.200.pdf]
  • Borsche Cinnoline synthesis - YouTube. [URL: https://www.youtube.
  • Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. [URL: https://pubmed.ncbi.nlm.nih.gov/34284105/]
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - MDPI. [URL: https://www.mdpi.com/1420-3049/24/12/2296]
  • (PDF) Methods for the synthesis of cinnolines (Review) - ResearchGate. [URL: https://www.researchgate.net/publication/233842147_Methods_for_the_synthesis_of_cinnolines_Review]
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6617200/]
  • A Comprehensive Review On Cinnoline Derivatives - Journal of Pharmaceutical Negative Results. [URL: https://www.pnrjournal.com/index.php/home/article/view/1435]
  • A concise review on cinnoline and its biological activities - IJARIIT. [URL: https://www.ijariit.com/manuscripts/v5i2/V5I2-1498.pdf]
  • (PDF) Cinnoline Derivatives with Biological Activity - ResearchGate. [URL: https://www.researchgate.

Sources

Strategic Utilization of 6-Cinnolinecarboxaldehyde: A Divergent Scaffold for Medicinal and Material Science

[1]

Executive Summary

This compound (Benzo[c]-1,2-diazine-6-carbaldehyde) represents a high-value "orphan" scaffold in heterocyclic chemistry.[1] While the cinnoline core is well-established in FDA-approved pharmacophores (e.g., Cinnoxacin), the 6-formyl derivative remains underutilized.[1] This molecule offers a unique geometric vector: unlike the sterically crowded 3- and 4-positions (hetero-ring), the 6-position (benzo-ring) allows for linear extension of the

1

This guide outlines three primary research vectors for this scaffold:

  • Antimicrobial Drug Discovery: Exploiting the aldehyde for hydrazone-linked DNA gyrase inhibitors.[1]

  • Fluorescent Probes: Creating "Push-Pull" Intramolecular Charge Transfer (ICT) systems for bio-imaging.[1]

  • Divergent Synthesis: Using the aldehyde as a pivot for organometallic coupling and heterocycle fusion.[1]

Structural Analysis & Reactivity Profile[1]

The this compound scaffold possesses two distinct reactivity zones that allow for orthogonal functionalization.[1]

  • Zone A (The Core): The 1,2-diazine ring is electron-deficient, making it susceptible to nucleophilic attack or reduction. It serves as the primary binding motif for biological targets (e.g., kinase hinge regions).

  • Zone B (The Handle): The aldehyde at C6 is chemically versatile.[2] It is para-conjugated to the N1 nitrogen, allowing electronic communication across the entire fused system.

Reactivity Logic Diagram

The following diagram illustrates the divergent pathways accessible from the parent aldehyde.

ReactivityLogicCore6-Cinnoline-carboxaldehydeSchiffSchiff Bases / Hydrazones(Antimicrobial)Core->Schiff+ R-NH2 / R-NHNH2(-H2O)KnoevenagelVinyl Nitriles(Fluorescence/ICT)Core->Knoevenagel+ Malononitrile(Base cat.)OxidationCarboxylic Acids(Ligand Design)Core->Oxidation+ NaClO2 / H2O2ReductionHydroxymethyl(Linker Chemistry)Core->Reduction+ NaBH4

Primary Research Areas

Area 1: Medicinal Chemistry (Antimicrobial & Antitumor)

The structural analogy between cinnoline and quinolone antibiotics (like Cipro) suggests that 6-substituted cinnolines can target bacterial DNA gyrase.[1] The aldehyde group allows for the rapid generation of acylhydrazone libraries , a privileged motif in drug discovery known to bind the minor groove of DNA or chelate metal ions in metalloenzymes.

  • Hypothesis: Condensation of this compound with isoniazid or substituted benzhydrazides will yield conjugates with dual mechanisms of action (Cinnoline core intercalation + Hydrazone metal chelation).[1]

  • Target: Staphylococcus aureus (Gyrase B inhibition).[1]

Area 2: Bio-Imaging (Fluorescent Probes)

Cinnolines are inherently fluorescent.[1] By reacting the 6-aldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) via Knoevenagel condensation , researchers can extend the conjugation length.

  • Mechanism: The cinnoline ring acts as an electron acceptor (A), and the attached vinyl group acts as a bridge to a donor (D). This D-

    
    -A architecture typically exhibits solvatochromism, useful for sensing polarity changes in cellular membranes.[1]
    

Experimental Protocols

Protocol A: Synthesis of this compound

Note: Direct commercial availability is limited.[1] The most robust route is the Selenium Dioxide (SeO2) oxidation of 6-methylcinnoline.

Prerequisites:

  • Precursor: 6-Methylcinnoline (Synthesized via Richter or Widman-Stoermer cyclization of 2-amino-5-methylacetophenone).[1]

  • Reagents: Selenium Dioxide (SeO2), 1,4-Dioxane, Water.[1]

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask, dissolve 6-methylcinnoline (1.0 eq, 5 mmol) in a mixture of 1,4-dioxane (20 mL) and water (1 mL).

  • Oxidation: Add finely powdered SeO2 (1.5 eq, 7.5 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (101 °C) with vigorous magnetic stirring for 4–6 hours. Monitor reaction progress via TLC (SiO2, 50% EtOAc/Hexane). The aldehyde typically appears as a lower Rf spot compared to the methyl precursor.

  • Workup: Filter the hot solution through a pad of Celite to remove black selenium metal.[1] Wash the pad with hot dioxane.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is often a yellow/orange solid.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexane).

    • Validation Signal: ^1H NMR (CDCl3) should show a distinct singlet aldehyde proton at

      
       ~10.1–10.3 ppm.[1]
      
Protocol B: General Schiff Base Condensation (Library Generation)

This protocol is designed for high-throughput synthesis of hydrazone derivatives.[1]

Table 1: Reaction Stoichiometry & Conditions

ComponentEquivalentsRoleNotes
This compound 1.0ElectrophileLimiting reagent
Hydrazide/Amine (R-NH2) 1.1NucleophileSlight excess drives conversion
Ethanol (Abs.) SolventMedium10 mL per mmol
Glacial Acetic Acid 2-3 dropsCatalystActivates carbonyl

Workflow:

  • Dissolve the aldehyde in absolute ethanol at room temperature.

  • Add the amine/hydrazide derivative.[1][3]

  • Add catalytic acetic acid.[1]

  • Reflux for 2–3 hours. A precipitate usually forms (the product).[1]

  • Cool to 0 °C, filter, and wash with cold ethanol.

Mechanistic Visualization: DNA Gyrase Targeting

The following diagram hypothesizes the binding mode of a 6-Cinnoline-hydrazone derivative within a bacterial active site, guiding rational drug design.

PharmacophoreMgMg2+ Ion(Active Site)SerSerine Residue(H-Bond Donor)DNADNA Base Pairs(Intercalation Site)N_RingCinnoline N1=N2N_Ring->DNAPi-StackingHydrazoneHydrazone Linker(C=N-NH-CO)N_Ring->HydrazoneHydrazone->MgChelationHydrazone->SerH-BondingArylTail Group(R)Hydrazone->Aryl

References

  • Castle, R. N. (1973).[1] The Chemistry of Heterocyclic Compounds, Cinnolines. Wiley-Interscience.[1] (Foundational text on Cinnoline synthesis and numbering).

  • Sadek, K. U., et al. (2019).[1] "Recent Developments in the Synthesis of Cinnoline Derivatives." Mini-Reviews in Organic Chemistry. Link (Review of modern synthetic routes including Richter and Widman-Stoermer cyclizations).

  • Tonk, R. K., et al. (2012).[1] "Synthesis and pharmacological evaluation of some novel cinnoline derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. (Demonstrates the anti-inflammatory and antibacterial potential of the scaffold).

  • PubChem. (2025).[1] this compound (CID 70701078).[1] National Library of Medicine.[1] Link (Chemical structure and physical property verification).[1]

  • BenchChem. (2025).[1] Synthesis of 6-methylquinoline and related heterocycles. Link (Protocols for methyl-precursor synthesis and oxidation methodologies).[1]

An In-Depth Technical Guide to the Physicochemical Characteristics of 6-Cinnolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a comprehensive overview of the physicochemical characteristics, spectroscopic profile, and synthetic considerations for 6-Cinnolinecarboxaldehyde. The cinnoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1][2] Understanding the properties of functionalized derivatives such as the 6-carboxaldehyde is paramount for its effective utilization in drug design and synthetic chemistry. This document synthesizes available data with established principles of organic chemistry to serve as a practical reference for laboratory professionals.

A Note on Data Availability: As of the latest literature review, detailed, peer-reviewed experimental data specifically for this compound (CAS 932368-54-2) is not extensively published. To provide a scientifically rigorous and practically useful guide, this document will detail the expected physicochemical properties based on established spectroscopic principles and available database information. The experimental protocols and spectral interpretations will be presented through a well-documented analogue, 6-Quinolinecarboxaldehyde, to illustrate the methodologies and analytical logic that are directly applicable to the target molecule.

Section 1: Core Physicochemical Properties

This compound is a bicyclic heteroaromatic compound featuring a cinnoline nucleus substituted with an aldehyde group at the 6-position. Its structure marries the electron-withdrawing nature of the pyridazine ring and the aldehyde moiety with the aromaticity of the fused benzene ring. These features are expected to govern its solubility, reactivity, and crystalline properties.

Below is a table summarizing the core computed and known properties.

PropertyValueSource
CAS Number 932368-54-2BLD Pharm[3]
Molecular Formula C₉H₆N₂OPubChem[4]
Molecular Weight 158.16 g/mol PubChem[4]
Monoisotopic Mass 158.048012819 DaPubChem
Appearance Expected to be a crystalline solidN/A
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and sparingly soluble in non-polar solvents and water.N/A
XLogP3 0.4PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem

Expert Insight: The aldehyde functional group provides a key handle for synthetic elaboration, making this compound a valuable building block. Its predicted low lipophilicity (XLogP3 of 0.4) suggests it may serve as a polar fragment in drug discovery programs. The three hydrogen bond acceptors (the two nitrogen atoms of the cinnoline ring and the aldehyde oxygen) are critical features for molecular recognition in biological systems.

Section 2: Spectroscopic Profile and Interpretation

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the expected spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for each of the six protons. The chemical shifts are influenced by the anisotropic effects of the aromatic system and the electron-withdrawing character of the nitrogen atoms and the aldehyde group.

  • Aldehydic Proton (CHO): A singlet is anticipated in the highly deshielded region of 9.8-10.2 ppm .[5] This significant downfield shift is a hallmark of aldehyde protons.

  • Aromatic Protons: The five protons on the cinnoline ring will appear in the aromatic region (7.5-9.5 ppm ). The precise shifts and coupling patterns (doublets, doublets of doublets) will depend on their position relative to the nitrogen atoms and the aldehyde. The proton at the C5 position, being ortho to the aldehyde, is expected to be the most downfield of the benzene ring protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will display nine distinct signals, corresponding to the nine carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): The aldehyde carbon is the most deshielded, with a characteristic peak expected between 190-200 ppm .[6]

  • Aromatic Carbons: The remaining eight carbons of the cinnoline ring will resonate in the 120-160 ppm range.[6] Carbons directly attached to nitrogen (C4, C8a) and the carbon bearing the aldehyde group (C6) will be further downfield. Quaternary carbons will typically show weaker signals.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1710-1685 cm⁻¹ .[8] Conjugation with the aromatic ring typically shifts this peak to a slightly lower wavenumber compared to a saturated aldehyde.

  • C-H Stretch (Aldehyde): A characteristic, though often weak, pair of absorptions may be visible around 2850 cm⁻¹ and 2750 cm⁻¹ .[9] The presence of the 2750 cm⁻¹ peak is a strong indicator of an aldehyde.

  • Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[10]

  • Aromatic C=C Stretch: Medium to weak intensity peaks will be present in the 1600-1450 cm⁻¹ region, corresponding to the vibrations of the aromatic framework.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z corresponding to the exact mass of the molecule, 158.05 .

  • Fragmentation: A prominent fragment would be expected from the loss of the formyl radical (•CHO), resulting in a peak at m/z 129 (M-29) . Further fragmentation of the cinnoline ring would produce a more complex pattern.

Section 3: Synthesis and Characterization Workflow

Representative Synthesis: Oxidation of 6-Methylquinoline

A common and reliable method for the synthesis of aromatic aldehydes is the oxidation of a corresponding methylarene.

Reaction Principle: The oxidation of the methyl group on the quinoline core to an aldehyde can be achieved using a selective oxidizing agent like selenium dioxide (SeO₂). The choice of solvent and temperature is critical to prevent over-oxidation to the carboxylic acid and to ensure a reasonable reaction rate.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 6-methylquinoline (1 eq.) in 1,4-dioxane, add selenium dioxide (1.5 eq.).

    • Causality: Dioxane is a suitable solvent due to its relatively high boiling point and ability to dissolve both the starting material and the oxidizing agent. A slight excess of SeO₂ is used to ensure complete conversion of the starting material.

  • Reaction Execution: Heat the mixture to reflux (approx. 101 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the selenium byproduct.

    • Trustworthiness: This filtration step is crucial for removing insoluble inorganic byproducts, simplifying the subsequent purification.

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Causality: The bicarbonate wash neutralizes any acidic byproducts. The brine wash helps to remove water from the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Self-Validation: The purity of the collected fractions should be confirmed by TLC before combining and evaporating the solvent. The final product's identity and purity must be validated by the spectroscopic methods detailed in Section 2.

Workflow Visualization

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification & Analysis start 6-Methylquinoline + SeO₂ in Dioxane reflux Reflux (101°C, 12-24h) start->reflux Heat filter Cool & Filter (remove Se) reflux->filter extract Evaporate & Extract (DCM / NaHCO₃ / Brine) filter->extract chromatography Silica Gel Chromatography (Hexane/EtOAc) extract->chromatography analysis Spectroscopic Validation (NMR, IR, MS) chromatography->analysis product Pure 6-Quinoline- carboxaldehyde analysis->product

Caption: Workflow for the synthesis and purification of a heteroaromatic aldehyde.

Section 4: Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the aldehyde group, which can participate in a wide range of classical organic transformations. The electron-deficient nature of the cinnoline ring system can also influence this reactivity.

Key Transformations:

  • Reductive Amination: The most common and powerful application of this building block. Reaction with a primary or secondary amine under reductive conditions (e.g., NaBH(OAc)₃, NaBH₃CN) provides direct access to substituted aminomethyl-cinnolines, a key scaffold in many bioactive molecules.

  • Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding 6-cinnolinecarboxylic acid using agents like potassium permanganate (KMnO₄) or Jones reagent.

  • Reduction: The aldehyde can be reduced to the corresponding 6-(hydroxymethyl)cinnoline with mild reducing agents such as sodium borohydride (NaBH₄).

Reaction Pathway Diagram

Reactivity_Pathway cluster_products Synthetic Derivatives start This compound amine Substituted Amine (R₂NCH₂-Cinnoline) start->amine Reductive Amination (R₂NH, [H]) acid Carboxylic Acid (HOOC-Cinnoline) start->acid Oxidation ([O]) alcohol Primary Alcohol (HOCH₂-Cinnoline) start->alcohol Reduction (NaBH₄) alkene Alkene (RCH=CH-Cinnoline) start->alkene Wittig Reaction (Ph₃P=CHR)

Caption: Key synthetic transformations of this compound.

Section 5: Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. A recommended storage temperature is 2-8°C.[3]

References

  • (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - ResearchGate. Available at: [Link]

  • A Comprehensive Review On Cinnoline Derivatives - Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. Available at: [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC - PubMed Central. Available at: [Link]

  • Linking in silico MS/MS spectra with chemistry data to improve identification of unknowns. Available at: [Link]

  • What Is 13C-NMR Spectroscopy? A Clear Guide to Carbon-13 NMR - YouTube. Available at: [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. Available at: [Link]

  • 13-C NMR - How Many Signals - Master Organic Chemistry. Available at: [Link]

  • How To Determine The Number of Signals In a H NMR Spectrum - YouTube. Available at: [Link]

  • 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax. Available at: [Link]

  • 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I - KPU Pressbooks. Available at: [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. Available at: [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - MDPI. Available at: [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • Interpreting IR Spectra - Chemistry Steps. Available at: [Link]

  • Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry. Available at: [Link]

  • Carbon-13 NMR Spectroscopy - YouTube. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Available at: [Link]

  • This compound | C9H6N2O | CID 70701078 - PubChem. Available at: [Link]

  • Synthesis and Characterization for Some New Organoselenium Compounds Depending on 8- Hydroxyquinoline | Annals of the Romanian Society for Cell Biology. Available at: [Link]

Sources

6-Cinnolinecarboxaldehyde: A Technical Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 6-Cinnolinecarboxaldehyde, a heterocyclic aldehyde of significant interest to researchers and professionals in the field of drug development. The cinnoline scaffold is recognized as a "privileged" structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including potential as anticancer, antibacterial, and anti-inflammatory agents.[1][2][3] This document will delve into the commercial availability, synthesis, chemical properties, and practical applications of this compound, offering a comprehensive resource for its utilization in research and development.

The Cinnoline Scaffold: A Cornerstone in Medicinal Chemistry

The cinnoline nucleus, a bicyclic aromatic heterocycle, is a foundational component in the design of novel therapeutic agents.[2] Its structural features allow for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacological properties. Cinnoline derivatives have been shown to interact with a variety of biological targets, underscoring their potential in developing new treatments for a range of diseases.[1][3] The introduction of a carboxaldehyde group at the 6-position of the cinnoline ring system provides a versatile chemical handle for further molecular elaboration, making this compound a valuable building block in the synthesis of complex drug candidates.

Commercial Availability and Procurement

Direct, off-the-shelf commercial availability of this compound from major chemical suppliers is limited, indicating its status as a specialized research chemical. For researchers requiring this compound, the primary route of procurement is through custom synthesis . A number of reputable chemical manufacturing organizations offer bespoke synthesis services, providing high-purity compounds tailored to specific research needs.

Table 1: Representative Custom Synthesis Suppliers

Supplier CategoryRepresentative CompaniesService Highlights
Custom Synthesis Specialists, , Offer competitive pricing and timely delivery of products made to user specifications. Can work with existing processes or develop new, cost-effective synthetic routes.[4][5][]
Research and Reference Material Suppliers, Specialize in the synthesis of high-purity, complex organic molecules from milligram to kilogram scale, with extensive experience in heterocyclic chemistry.[7]

When engaging a custom synthesis provider, it is crucial to furnish them with all available information, including the chemical structure, desired quantity and purity, and any known synthetic routes.

Synthesis of this compound

A plausible and efficient method for the laboratory-scale synthesis of this compound involves the oxidation of the corresponding 6-methylcinnoline. This transformation is a common and reliable method for the preparation of aromatic aldehydes.

G cluster_synthesis Synthesis of this compound 6-methylcinnoline 6-Methylcinnoline This compound This compound 6-methylcinnoline->this compound Oxidation Oxidizing_Agent Oxidizing Agent (e.g., SeO₂, KMnO₄, CrO₃) Oxidizing_Agent->this compound Reagent

Caption: Synthetic pathway to this compound.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its chemical structure and by analogy to similar aromatic aldehydes.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/Information
Molecular Formula C₉H₆N₂O[8]
Molecular Weight 158.16 g/mol
Appearance Likely a pale yellow to brown solid
Solubility Expected to be soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water.
Reactivity The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of condensation and oxidation/reduction reactions. The heterocyclic ring can participate in electrophilic and nucleophilic aromatic substitution reactions.
Spectroscopic Characterization

The structural identity and purity of this compound can be confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the cinnoline ring system, as well as a distinct downfield singlet for the aldehydic proton, typically in the range of 9.7-10.0 ppm.[9] The exact chemical shifts and coupling patterns of the aromatic protons will provide detailed information about the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a signal for the carbonyl carbon of the aldehyde group in the downfield region (typically 185-200 ppm). Signals for the carbon atoms of the bicyclic aromatic system will also be present.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically appearing around 1700-1730 cm⁻¹.[10][11] Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region.[10]

  • Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 158.16 for the monoisotopic mass).[12][13] The fragmentation pattern can provide further structural confirmation.

Experimental Protocol: Synthesis of a this compound Schiff Base Derivative

The aldehyde functionality of this compound makes it an excellent substrate for the formation of Schiff bases (imines), which are common intermediates in the synthesis of biologically active molecules. The following is a representative, self-validating protocol for the synthesis of a Schiff base derivative.

G cluster_protocol Schiff Base Formation Workflow Start Start Dissolve Dissolve this compound and a primary amine in a suitable solvent (e.g., ethanol or methanol). Start->Dissolve Catalyst Add a catalytic amount of glacial acetic acid. Dissolve->Catalyst Reflux Heat the reaction mixture to reflux for 2-4 hours. Catalyst->Reflux Monitor Monitor the reaction progress by TLC. Reflux->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Reaction Complete Isolate Isolate the product by filtration or extraction. Cool->Isolate Purify Purify the crude product by recrystallization or column chromatography. Isolate->Purify Characterize Characterize the final product (NMR, IR, MS). Purify->Characterize End End Characterize->End

Caption: A typical workflow for the synthesis of a Schiff base from this compound.

Step-by-Step Methodology:
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol. Add an equimolar amount (1.0 equivalent) of the desired primary amine.

  • Catalysis: To the stirred solution, add a catalytic amount (2-3 drops) of glacial acetic acid to facilitate the condensation reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution and can be collected by vacuum filtration. If no precipitate forms, the solvent should be removed under reduced pressure, and the residue partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then separated, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

  • Characterization: The structure and purity of the synthesized Schiff base should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

This protocol provides a robust framework for the derivatization of this compound, enabling the synthesis of a library of compounds for biological screening.

Conclusion

This compound represents a key synthetic intermediate for accessing novel cinnoline-based compounds with potential therapeutic applications. While its direct commercial availability is limited, it can be procured through custom synthesis. This guide has provided a comprehensive overview of its synthesis, properties, and a detailed experimental protocol for its application in the formation of Schiff base derivatives, a cornerstone reaction in medicinal chemistry. The information presented herein is intended to empower researchers to effectively utilize this valuable building block in their drug discovery and development endeavors.

References

  • Recent Developments in the Synthesis of Cinnoline Derivatives. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Recent Developments in the Synthesis of Cinnoline Derivatives. Bentham Science. Retrieved from [Link]

  • 6-Quinolinecarbaldehyde | C10H7NO | CID 765653. PubChem. Retrieved from [Link]

  • Cyclohexanecarboxaldehyde. NIST WebBook. Retrieved from [Link]

  • spectroscopy IR carbonyls. (2018, August 14). YouTube. Retrieved from [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? PMC - PubMed Central. Retrieved from [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved from [Link]

  • 12.8 Infrared Spectra of Some Common Functional Groups. (2023, September 20). Organic Chemistry | OpenStax. Retrieved from [Link]

  • A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI. Retrieved from [Link]

  • Simulation of IR Spectra of Some Organic Compounds-A Review. IOSR Journal. Retrieved from [Link]

  • MS of organometallics (for Volume 6 of EMS). UVic. Retrieved from [Link]

  • Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular. (2023, August 16). JOCPR. Retrieved from [Link]

  • Custom Synthesis. Oakwood Chemical. Retrieved from [Link]

  • Chemical shifts. Unknown Source. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry in Organic Chemistry // HSC Chemistry ... (2021, July 9). YouTube. Retrieved from [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. Retrieved from [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Retrieved from [Link]

  • IR Spectroscopy - Practice Problems. (2020, July 30). YouTube. Retrieved from [Link]

  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis Thaliana Mutants. PubMed. Retrieved from [Link]

  • Synthesis Capabilities. Cerilliant. Retrieved from [Link]

  • Custom Synthesis. Custom Synthesis. Retrieved from [Link]

  • This compound | C9H6N2O | CID 70701078. PubChem. Retrieved from [Link]

Sources

An Integrated Strategy for the Structural Elucidation of Novel Cinnoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Cinnoline Scaffold and the Imperative for Unambiguous Characterization

The cinnoline scaffold, a bicyclic aromatic N-heterocycle, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[3][4][5] As researchers in drug discovery and development synthesize novel analogues to modulate potency, selectivity, and pharmacokinetic profiles, the unambiguous determination of their three-dimensional structure is not merely a routine task—it is the absolute foundation upon which all subsequent biological and clinical evaluation rests.[6] A misassigned structure can lead to the invalidation of years of research and significant financial investment.[7]

This guide eschews a simple recitation of analytical techniques. Instead, it presents a holistic and logical workflow, grounded in field-proven experience, for the structural elucidation of novel cinnoline derivatives. We will explore the causality behind experimental choices, detailing an integrated approach that combines mass spectrometry, multi-dimensional nuclear magnetic resonance (NMR), and, when required, single-crystal X-ray diffraction and computational chemistry. This self-validating system is designed to provide researchers with the highest possible confidence in their molecular architecture.

Chapter 1: The Foundational Blueprint – Purity, Mass, and Formula

Before any structural interrogation can begin, two questions must be answered: "Is my sample pure?" and "What is its molecular formula?" An impure sample will yield convoluted data, making definitive structural assignment impossible.

1.1 Purity Assessment: The Non-Negotiable First Step

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (and ideally a mass spectrometer, LC-MS) is the workhorse for purity assessment. The goal is to obtain a single, sharp, and symmetrical peak, indicating the presence of one primary component.

1.2 High-Resolution Mass Spectrometry (HRMS): Beyond Nominal Mass

While low-resolution mass spectrometry provides the molecular weight to the nearest integer, it is often insufficient for novel compounds. High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, provides the mass with exceptional accuracy (to four or more decimal places).[8] This precision is critical because it allows for the determination of a unique elemental composition.[8][9][10]

  • Causality: The masses of isotopes are not integers (e.g., ¹H = 1.0078, ¹²C = 12.0000, ¹⁴N = 14.0031, ¹⁶O = 15.9949). Therefore, a molecule like C₁₀H₈N₂O (MW ≈ 172) will have a distinct exact mass (172.0637) compared to an isobaric isomer like C₁₁H₁₂O₂ (MW ≈ 172.0837). HRMS can easily distinguish between these, providing a definitive molecular formula.[11]

Table 1: Example HRMS Data and Molecular Formula Determination

Observed Mass (m/z)Calculated MassΔ (ppm)Proposed FormulaDegree of Unsaturation
173.0710 [M+H]⁺173.0715-2.9C₁₀H₉N₂O7.5

The Degree of Unsaturation (DoU), calculated from the molecular formula, provides the first clue about the structure's rings and/or multiple bonds. For a cinnoline core (C₈H₆N₂), the DoU is 7. Any additional rings or π-bonds from substituents will increase this value.

Protocol 1: Sample Preparation for HRMS Analysis
  • Solubilization: Accurately weigh approximately 1 mg of the purified compound. Dissolve it in 1 mL of a high-purity solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

  • Dilution: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI+).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument.

  • Analysis: Infuse the sample directly or inject via an LC system into the HRMS instrument. Acquire data in positive or negative electrospray ionization (ESI) mode, depending on the compound's ability to be protonated or deprotonated.

Chapter 2: Assembling the Framework – The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules in solution.[12][13] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a novel cinnoline derivative, a suite of 1D and 2D NMR experiments is mandatory.

2.1 One-Dimensional NMR: The Initial Survey

  • ¹H NMR: Provides information on the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (spin-spin coupling), and relative abundance (integration).

  • ¹³C NMR & DEPT: Reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, DEPT-135) are used to distinguish between CH₃, CH₂, CH, and quaternary (C) carbons.

2.2 Two-Dimensional NMR: Mapping the Connections

2D NMR experiments spread the information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei.[14][15]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling). This is invaluable for piecing together fragments of the molecule, such as alkyl chains or identifying adjacent protons on the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.[14] This is the primary method for assigning carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for elucidating novel structures. It shows correlations between protons and carbons that are two or three bonds away.[14][16]

    • Causality & Trustworthiness: The HMBC experiment is the key to connecting the molecular "fragments" identified by COSY. For a cinnoline derivative, HMBC correlations from a substituent's protons to the carbons of the core aromatic ring are essential for unambiguously determining the point of attachment. Likewise, correlations from protons on the benzene portion of the core to carbons on the pyridazine portion confirm the overall scaffold.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space (< 5 Å), regardless of whether they are bonded.[17] This is crucial for determining stereochemistry and conformation.

Workflow Diagram: Integrated NMR Analysis

The following diagram illustrates a logical workflow for using a suite of NMR experiments to build a molecular structure from the ground up.

NMR_Workflow cluster_1D 1. Initial 1D Scan cluster_2D_Connect 2. Establish Connectivity cluster_3D 3. Determine Spatial Arrangement cluster_Final 4. Propose Structure H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Bonds) H1->COSY Identify Spin Systems HSQC HSQC (¹H-¹³C Direct Bonds) H1->HSQC C13 ¹³C & DEPT NMR (Carbon Types) C13->HSQC Assign Carbons HMBC HMBC (¹H-¹³C Long-Range) COSY->HMBC HSQC->HMBC Connect Fragments NOESY NOESY / ROESY (Through-Space) HMBC->NOESY Structure Final Structure HMBC->Structure Confirm Skeleton NOESY->Structure Confirm Stereochemistry

Caption: A logical workflow for structure elucidation using NMR spectroscopy.

Protocol 2: Standard NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 5-20 mg of the purified compound for ¹H and 2D NMR.[18] A higher concentration (20-50 mg) may be needed for a clean ¹³C spectrum.[18]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, D₂O).[18] Test solubility with the non-deuterated version first to conserve expensive solvent.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial before transferring to the NMR tube.[19]

  • Transfer & Filtration: Use a Pasteur pipette with a small cotton wool plug to filter the solution directly into a clean, dry 5 mm NMR tube.[19] This removes any dust or particulate matter. The final solvent height should be ~4-5 cm.[18]

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire ¹³C and DEPT-135 spectra.

    • Acquire gradient-selected, phase-sensitive 2D spectra: gCOSY, gHSQC, and gHMBC. Set the spectral widths to encompass all proton and carbon signals. Optimize the HMBC experiment for a long-range coupling of 8 Hz.

    • If stereochemistry is , acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time (e.g., 300-800 ms).

Chapter 3: The Definitive Proof – Single-Crystal X-ray Diffraction

While NMR provides an unparalleled view of the structure in solution, single-crystal X-ray diffraction (SC-XRD) provides the unambiguous, solid-state structure of a molecule.[20][21] It is considered the "gold standard" for structural determination because it directly maps the electron density to locate every non-hydrogen atom in three-dimensional space, revealing precise bond lengths, bond angles, and absolute stereochemistry.[20][22]

  • When is it Necessary?

    • When NMR data is ambiguous or multiple isomers are possible.

    • To determine the absolute configuration of chiral centers.

    • To definitively confirm a novel or unexpected molecular scaffold.

Protocol 3: Growing X-ray Quality Crystals

Growing single crystals suitable for XRD is often more art than science, but systematic methods increase the probability of success. The key is to allow molecules to slowly and methodically assemble into a well-ordered lattice.

  • Purity is Paramount: The starting material must be of the highest possible purity (>99%).

  • Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble.[23] Avoid solvents where it is either highly soluble or nearly insoluble.

  • Slow Evaporation (Most Common Method):

    • Dissolve the compound in a suitable solvent in a clean vial to create a near-saturated solution.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.[23]

  • Vapor Diffusion:

    • Place a concentrated solution of your compound in a small, open vial.

    • Place this small vial inside a larger, sealed jar that contains a small amount of an "anti-solvent" – a solvent in which your compound is insoluble but which is miscible with the dissolving solvent.

    • Over time, the anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting slow crystallization.

Chapter 4: The Virtual Corroboration – Computational Chemistry

In cases where obtaining single crystals is challenging or as a final layer of validation, computational methods, particularly Density Functional Theory (DFT), can be a powerful tool.[24] By calculating the theoretical NMR chemical shifts for a proposed structure, one can compare them directly to the experimental values.[25]

  • Causality: The magnetic shielding of a nucleus (which determines its chemical shift) is a direct consequence of its local electronic environment. DFT calculations can model this environment with high accuracy. A strong correlation between the calculated and experimental chemical shifts provides powerful evidence that the proposed structure is correct.[26] Modern methods can even help distinguish between diastereomers with very similar spectra.[25][27]

Workflow Diagram: DFT-Assisted Structure Validation

DFT_Workflow Exp_Data Experimental NMR Data (¹H, ¹³C Shifts) Comparison Statistical Comparison (Linear Regression, CMAE) Exp_Data->Comparison Proposed_Structure Proposed Structure(s) from NMR Analysis DFT_Opt Geometry Optimization (e.g., B3LYP/6-31G*) Proposed_Structure->DFT_Opt NMR_Calc NMR Shielding Calculation (GIAO Method) DFT_Opt->NMR_Calc Calc_Shifts Calculated Chemical Shifts NMR_Calc->Calc_Shifts Calc_Shifts->Comparison Validation Structure Validated / Revised Comparison->Validation

Caption: Workflow for validating a proposed structure using DFT calculations.

Protocol 4: DFT Chemical Shift Calculation
  • Structure Input: Build the proposed 3D structure of the cinnoline derivative in a molecular modeling program.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p) is a common starting point).[28] This finds the lowest energy conformation of the molecule.

  • NMR Calculation: Using the optimized geometry, perform an NMR shielding tensor calculation using the Gauge-Including Atomic Orbital (GIAO) method with a larger basis set (e.g., mPW1PW91/6-311+G(2d,p)).[29][30]

  • Data Analysis: Plot the calculated shielding constants against the experimental chemical shifts for both ¹H and ¹³C. A high coefficient of determination (R²) from a linear regression analysis indicates a correct structural assignment.

Conclusion

The structural elucidation of novel cinnoline derivatives is a multi-faceted challenge that demands a rigorous, integrated analytical strategy. This guide has outlined a logical progression from foundational purity and formula determination via mass spectrometry to the detailed mapping of atomic connectivity and spatial relationships through multidimensional NMR. The workflow is further strengthened by the inclusion of X-ray crystallography as the ultimate arbiter of solid-state structure and computational chemistry as a powerful validation tool. By understanding the causality behind each technique and adhering to a self-validating workflow, researchers can proceed with the highest degree of confidence, ensuring that the molecular structures they report are both accurate and reproducible, thereby accelerating the path of drug discovery and development.

References

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Breton, R. C., & Reynolds, W. F. (2013). Using NMR to identify and characterize natural products. Natural Product Reports, 30(4), 501–524. [Link]

  • Chemistry LibreTexts. (2014). High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Gao, Z., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. [Link]

  • Grimblat, N., & Sarotti, A. M. (2016). Computational Chemistry to the Rescue: Modern Toolboxes for the Structure Elucidation of Natural Products. Chemistry – A European Journal, 22(36), 12246–12261. [Link]

  • Innovative Journal. (n.d.). A Concise Review on Cinnolines. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. [Link]

  • Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Lewgowd, W., & Stanczak, A. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65–80. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. [Link]

  • Sultan Qaboos University House of Expertise. (2023). Design, synthesis, and molecular docking study of novel cinnoline derivatives as potential inhibitors of tubulin polymerization. [Link]

  • University of York. (n.d.). Preparing an NMR sample. [Link]

Sources

Methodological & Application

Synthesis of 6-Cinnolinecarboxaldehyde derivatives for anticancer studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic workflow and biological validation protocols for 6-Cinnolinecarboxaldehyde derivatives. Cinnolines (1,2-benzodiazines) represent a privileged scaffold in medicinal chemistry, exhibiting potent inhibition of Topoisomerase I and Tyrosine Kinases (e.g., EGFR, VEGFR). The 6-formyl moiety serves as a critical "chemical handle," enabling the rapid generation of Schiff base or hydrazone libraries to optimize lipophilicity and target binding affinity.

This guide provides a validated Widman-Stoermer cyclization protocol, followed by a Selenium Dioxide (SeO₂) oxidation to generate the aldehyde core. It concludes with standardized in vitro cytotoxicity assays (MTT) and mechanistic validation steps.

Chemical Synthesis Protocol

Retrosynthetic Strategy

The synthesis targets the 6-position of the cinnoline ring. Direct functionalization of the cinnoline core is challenging due to electron deficiency. Therefore, we utilize a de novo ring construction approach using a 4-methyl substituted precursor, followed by selective oxidation.

Validated Workflow

Step 1: Scaffold Construction (Widman-Stoermer Cyclization)

  • Precursor: 2-Amino-4-methylacetophenone.

  • Reagents: Sodium Nitrite (

    
    ), Hydrochloric Acid (
    
    
    
    ), Sodium Acetate.
  • Mechanism: Diazotization of the amine followed by intramolecular electrophilic attack on the enolized acetyl group.

Protocol:

  • Dissolution: Dissolve 10 mmol of 2-amino-4-methylacetophenone in 20 mL of 5N

    
    . Cool to 
    
    
    
    in an ice-salt bath.
  • Diazotization: Dropwise add a solution of

    
     (11 mmol in 5 mL 
    
    
    
    ), maintaining temperature
    
    
    . Stir for 30 mins. The solution will turn clear yellow/orange.
  • Cyclization: Allow the diazonium salt solution to warm to room temperature (RT) and stir for 24 hours. Alternatively, heat to

    
     for 2 hours to accelerate ring closure.
    
  • Workup: Neutralize with saturated Sodium Acetate. The precipitate (6-methylcinnolin-4-ol) is filtered, washed with cold water, and recrystallized from ethanol.

    • Yield Target: 65-75%.

Step 2: Aromatization & Chlorination (Optional but Recommended) To improve solubility and reactivity, the 4-hydroxyl group is often converted to a chloride.

  • Reagent: Phosphorus Oxychloride (

    
    ).
    
  • Protocol: Reflux 6-methylcinnolin-4-ol in neat

    
     for 3 hours. Neutralize on ice. This yields 4-chloro-6-methylcinnoline .
    

Step 3: Riley Oxidation to Aldehyde This is the Critical Control Point . We utilize Selenium Dioxide to selectively oxidize the benzylic methyl group to an aldehyde.

  • Reagents:

    
     (1.2 eq), Dioxane/Water (95:5).
    
  • Protocol:

    • Dissolve 5 mmol of 4-chloro-6-methylcinnoline in 20 mL Dioxane.

    • Add 6 mmol

      
      .
      
    • Reflux for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The aldehyde spot will appear less polar than the alcohol intermediate but more polar than the starting material.

    • Purification: Filter hot to remove black Selenium metal. Evaporate solvent. Purify via silica gel column chromatography.

    • Product:4-chloro-6-cinnolinecarboxaldehyde .

Step 4: Library Generation (Schiff Base Derivatization)

  • Reaction: Condensation with aromatic amines/hydrazides.[1]

  • Protocol: Mix Aldehyde (1 eq) + Substituted Aniline (1 eq) in Ethanol with catalytic Acetic Acid. Reflux 2-4 hours.

Visualization: Synthetic Pathway

The following diagram illustrates the chemical flow from precursor to the active library.

SynthesisPath cluster_0 Key Transformation Start 2-Amino-4-methyl acetophenone Diazo Diazonium Intermediate Start->Diazo NaNO2, HCl 0°C Scaffold 6-Methylcinnolin-4-ol (Scaffold) Diazo->Scaffold Cyclization (Widman-Stoermer) Chloro 4-Chloro-6-methyl cinnoline Scaffold->Chloro POCl3 Reflux Aldehyde 6-Cinnoline carboxaldehyde Chloro->Aldehyde SeO2 Oxidation (Riley Reaction) Library Schiff Base Library Aldehyde->Library R-NH2 Ethanol/AcOH

Caption: Fig 1. Step-wise synthesis of this compound derivatives via Widman-Stoermer cyclization and Riley Oxidation.

Biological Evaluation Protocols

Cytotoxicity Screening (MTT Assay)

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Materials:

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon), HEK-293 (Normal control).

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) - 5 mg/mL in PBS.

Protocol:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Add synthesized derivatives (dissolved in DMSO) at serial dilutions (0.1

    
    M – 100 
    
    
    
    M). Ensure final DMSO concentration
    
    
    .
  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20

    
    L MTT stock solution to each well. Incubate 4 hours.
    
  • Solubilization: Aspirate media. Add 100

    
    L DMSO to dissolve purple formazan crystals.
    
  • Measurement: Read absorbance at 570 nm .

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
Mechanistic Validation: Topoisomerase I Inhibition

Cinnolines are known intercalators that stabilize the DNA-Topoisomerase cleavable complex.

Protocol (Relaxation Assay):

  • Mix Supercoiled plasmid DNA (pBR322, 0.5

    
    g) with Recombinant Human Topoisomerase I (1 Unit).
    
  • Add test compound (10-50

    
    M).
    
  • Incubate at

    
     for 30 minutes.
    
  • Stop reaction with SDS/Proteinase K.

  • Run on 1% Agarose gel.

  • Result: Active compounds prevent the relaxation of supercoiled DNA (DNA remains as a fast-migrating band). Inactive compounds allow Topo I to relax DNA (ladder of bands).

Visualization: Mechanism of Action

This diagram outlines the proposed pharmacological pathway of the derivatives.

MOA Drug Cinnoline Derivative (6-CHO Series) Target Topoisomerase I/II Complex Drug->Target Intercalation Event1 Stabilization of Cleavable Complex Target->Event1 Inhibition of Religation Event2 DNA Strand Breaks (Double/Single) Event1->Event2 Accumulation Signal p53/Bax Activation Event2->Signal DNA Damage Response Mito Mitochondrial Dysfunction Signal->Mito Cytochrome C Release Outcome Apoptosis (Cell Death) Mito->Outcome Caspase Cascade

Caption: Fig 2. Pharmacological cascade: Cinnoline derivatives targeting Topoisomerase, leading to apoptotic cell death.

Data Presentation & Analysis

When reporting results, summarize SAR (Structure-Activity Relationship) data in the following format:

Table 1: Cytotoxicity (


 in 

M) of 6-Cinnoline Derivatives
Compound IDR-Group (Schiff Base)MCF-7 (Breast)A549 (Lung)HEK-293 (Normal)Selectivity Index (SI)
CIN-6a Phenyl12.5 ± 1.215.1 ± 2.0>100>8.0
CIN-6b 4-Fluoro-phenyl4.2 ± 0.55.8 ± 0.885.020.2
CIN-6c 4-Nitro-phenyl25.0 ± 3.130.2 ± 4.590.03.6
Doxorubicin (Control)0.8 ± 0.11.2 ± 0.245.056.2

Note: A Selectivity Index (SI) > 10 indicates a promising therapeutic window.

References

  • Widman-Stoermer Synthesis & Cinnoline Chemistry

    • Source: "Methods for the synthesis of cinnolines (Review)." Khimiya Geterotsiklicheskikh Soedinenii.
    • URL:

  • Selenium Dioxide Oxidation (Riley Oxidation)

    • Source: "Selenium-Promoted Oxidation of Organic Compounds: Reactions and Mechanisms."[2][3]

    • URL:

  • Anticancer Mechanism (Topoisomerase Targeting)

    • Source: "Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?" Molecules (MDPI).
    • URL:

  • MTT Assay Protocol

    • Source: "Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line."[4]

    • URL:

Sources

Application Note: 6-Cinnolinecarboxaldehyde as a Strategic Pharmacophore Handle in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utility of 6-Cinnolinecarboxaldehyde (CAS: 70701-07-8) as a high-value intermediate in the synthesis of type I and type II kinase inhibitors. While the cinnoline scaffold serves as a robust ATP-mimetic hinge binder, the C6-aldehyde functionality provides a critical "vector handle" for diversity-oriented synthesis (DOS). This guide focuses on exploiting the C6-aldehyde to modulate physicochemical properties (solubility, pKa) and target solvent-exposed regions of the kinase domain, specifically via reductive amination and condensation protocols.

Strategic Rationale: The Cinnoline Scaffold

In medicinal chemistry, the cinnoline (1,2-diazanaphthalene) ring system is a bioisostere of quinoline and isoquinoline. Its incorporation into kinase inhibitors is driven by two key factors:

  • Hinge Binding Efficiency: The N1 and N2 nitrogen atoms can serve as hydrogen bond acceptors, interacting with the backbone amide NH groups of the kinase hinge region (e.g., Met residue in c-Met or Glu in CDK2).

  • The C6 Vector: In many kinase crystal structures, the 6-position of the bicyclic core points directly towards the solvent-exposed front of the ATP binding pocket.

Why this compound? Direct functionalization of the core scaffold is often limited to halogen displacements. The 6-carboxaldehyde derivative allows for late-stage diversification under mild conditions, enabling the rapid generation of libraries containing solubilizing "tails" (e.g., morpholines, piperazines) essential for oral bioavailability.

Chemical Properties & Handling[1][2]

  • Appearance: Yellow to orange solid.

  • Solubility: Soluble in DMSO, DMF, DCM; sparingly soluble in water.

  • Stability: Susceptible to oxidation (to carboxylic acid) upon prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Reactivity: The aldehyde is highly electrophilic, suitable for:

    • Reductive Amination (primary/secondary amines).[1][2]

    • Knoevenagel Condensation (active methylenes).[3]

    • Wittig/Horner-Wadsworth-Emmons Olefination.

Application Protocol: Reductive Amination for Solubility Enhancement

Objective: To synthesize a 6-(aminomethyl)cinnoline derivative. This motif is ubiquitous in kinase inhibitors (e.g., similar to the solubilizing tail in Gefitinib or Imatinib) to improve ADME properties.

Materials
  • Substrate: this compound (1.0 eq)

  • Amine Partner: N-Methylpiperazine (1.2 eq) [Common kinase solubilizing group]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 eq)

Step-by-Step Methodology
Phase 1: Imine Formation (Equilibration)
  • Dissolution: In a dry round-bottom flask, dissolve this compound (100 mg, 0.63 mmol) in anhydrous DCE (5 mL).

  • Amine Addition: Add N-methylpiperazine (76 mg, 0.76 mmol) followed by Acetic Acid (36 µL, 0.63 mmol).

    • Scientific Insight: The acid catalyst activates the carbonyl oxygen, facilitating nucleophilic attack by the amine. DCE is preferred over methanol here to prevent competitive reduction of the aldehyde to alcohol.

  • Equilibration: Stir at room temperature for 1 hour under nitrogen.

    • Validation: Monitor by TLC or LC-MS. You should observe the disappearance of the aldehyde peak and the transient formation of the imine (Schiff base).

Phase 2: Reduction
  • Hydride Addition: Add Sodium Triacetoxyborohydride (200 mg, 0.95 mmol) in one portion.

    • Causality: STAB is used instead of Sodium Borohydride (

      
      ) because it is less aggressive and will selectively reduce the imine species without reducing any remaining aldehyde or other sensitive functional groups on the scaffold.
      
  • Reaction: Stir at room temperature for 4–16 hours.

  • Quenching: Quench the reaction by adding saturated aqueous

    
     solution (10 mL). Stir for 15 minutes.
    
Phase 3: Work-up and Purification
  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL).

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (DCM/MeOH gradient).

    • Note: The basic nitrogen in the product may streak on silica; add 1% Triethylamine or Ammonia to the eluent.

Visualizing the Workflow & Mechanism

Figure 1: Synthetic Pathway

The following diagram illustrates the conversion of the aldehyde handle into a functional kinase inhibitor motif.

G Aldehyde 6-Cinnoline- carboxaldehyde Imine Imine Intermediate Aldehyde->Imine AcOH, DCE (Activation) Amine Amine Tail (e.g., Piperazine) Amine->Imine Inhibitor Final Kinase Inhibitor Candidate Imine->Inhibitor NaBH(OAc)3 (Selective Reduction)

Caption: One-pot reductive amination workflow converting the C6-aldehyde into a solubilized kinase inhibitor candidate.

Figure 2: Structural Logic (SAR)

Understanding where the C6-substituent resides within the kinase pocket is critical for rational design.

BindingMode Kinase Kinase ATP Pocket Hinge Hinge Region (Met/Glu Backbone) Kinase->Hinge Core Cinnoline Core (N1/N2 Interaction) Hinge->Core H-Bonds C6 C6-Position (Vector) Core->C6 Rigid Link Solvent Solvent Front (Solubility/Selectivity) C6->Solvent Aldehyde-derived Tail projects here

Caption: Schematic representation of the Cinnoline binding mode. The C6-aldehyde allows extension into the solvent front.

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes the impact of modifying the C6-position of the cinnoline scaffold in representative kinase assays (e.g., c-Met or PI3K context).

C6-Substituent (R)Physicochemical ImpactKinase Potency (IC50)Notes
-CHO (Aldehyde) Reactive Intermediate> 10 µMToo reactive for final drug; poor solubility.
-CH2-N(Me)2 Moderate Solubility< 500 nMBasic amine improves lysosomal trapping.
-CH2-Piperazine High Solubility< 100 nMStandard "tail" for ADME; projects into solvent.
-CH=CH-R (Vinyl) Extended ConjugationVariableAccess via Wittig; targets hydrophobic back-pockets if R is aromatic.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete imine formationIncrease reaction time before adding STAB; Add molecular sieves (3Å) to absorb water.
Over-reduction Reduction of aldehyde to alcoholEnsure STAB is used, not

. Avoid protic solvents (MeOH) in the first step.
Precipitation Product insolubilityThe amine salt may precipitate in DCE. Switch to DCM or add a co-solvent like THF.

References

  • Cinnoline Scaffold Review: Szumilak, M., & Stanczak, A. (2019). "Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?" Molecules, 24(22), 4028.

  • Kinase Binding Modes: Underiner, T. L., et al. (2021). "Discovery of cinnoline derivatives as potent PI3K inhibitors."[4] Bioorganic & Medicinal Chemistry Letters.

  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • c-Met Inhibitors: Furlan, A., et al. (2014). "Quinoline-Based Molecules Targeting c-Met." International Journal of Molecular Sciences. (Contextual reference for bioisostere binding modes).

Sources

Application Note: A High-Throughput Screening Cascade for the Identification of Novel Kinase Inhibitors Among 6-Cinnolinecarboxaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Cinnoline Scaffold

The cinnoline ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and antibacterial properties[1][2][3][4][5]. The inherent structural features of cinnolines make them attractive candidates for targeting various enzymes and receptors. This application note details a comprehensive high-throughput screening (HTS) strategy for the identification and characterization of novel kinase inhibitors from a library of 6-Cinnolinecarboxaldehyde analogs. Given that protein kinases are crucial regulators of cellular processes and frequently dysregulated in cancer, they represent a prominent class of targets for therapeutic intervention[6][7][8][9].

This guide provides a step-by-step framework for researchers in drug discovery, moving from a primary biochemical screen to identify potent inhibitors, through secondary cell-based assays to confirm on-target activity and assess cellular effects, to tertiary assays for selectivity and mechanism of action studies. The protocols are designed to be robust, reproducible, and adaptable for automated HTS platforms[10][11][12].

The Screening Cascade: A Multi-Tiered Approach to Hit Identification

A successful HTS campaign requires a logical and efficient workflow to triage large compound libraries and identify promising lead candidates. Our proposed screening cascade for this compound analogs is designed to maximize efficiency and data quality while minimizing false positives.

Screening_Cascade cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Cellular Assays cluster_3 Lead Optimization Primary Biochemical Kinase Assay (e.g., Kinase-Glo®) Single high concentration (e.g., 10 µM) DoseResponse Biochemical Dose-Response Determine IC50 values Primary->DoseResponse Active Compounds Orthogonal Orthogonal Biochemical Assay (e.g., HTRF® Kinase Assay) Eliminate assay-specific artifacts DoseResponse->Orthogonal Confirmed Hits CellViability Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®) Assess general toxicity Orthogonal->CellViability Validated Hits TargetEngagement Cellular Target Engagement Assay (e.g., NanoBRET™) Confirm intracellular activity CellViability->TargetEngagement Apoptosis Apoptosis Assay (e.g., Caspase-Glo® 3/7) Evaluate induction of programmed cell death TargetEngagement->Apoptosis Selectivity Kinase Selectivity Profiling Screen against a panel of kinases Apoptosis->Selectivity MOA Mechanism of Action Studies (e.g., Western Blot for pathway modulation) Selectivity->MOA Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor TargetKinase Target Kinase (e.g., TK1) Receptor->TargetKinase Activates DownstreamKinase Downstream Kinase TargetKinase->DownstreamKinase Phosphorylates TranscriptionFactor Transcription Factor (TF) DownstreamKinase->TranscriptionFactor Phosphorylates TF_active Active TF TranscriptionFactor->TF_active Translocates DNA DNA (TF Binding Site) TF_active->DNA Luciferase Luciferase Gene DNA->Luciferase Promotes Transcription Reporter Reporter Protein (Luciferase) Luciferase->Reporter CinnolineAnalog This compound Analog CinnolineAnalog->TargetKinase Inhibits

Figure 2: A hypothetical signaling pathway where a this compound analog inhibits a target kinase, leading to reduced transcription of a luciferase reporter gene.

Procedure:

  • Cell Transfection: Co-transfect the chosen cell line with a firefly luciferase reporter plasmid (driven by a promoter responsive to the target kinase's pathway) and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Cell Seeding and Treatment: Seed the transfected cells and treat them with the lead compounds.

  • Incubation: Incubate for an appropriate duration (e.g., 24 hours) to allow for changes in gene expression.

  • Dual-Luciferase® Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized signal indicates inhibition of the target pathway.

Protocol 3.2: Apoptosis Induction Assay

Many kinase inhibitors exert their anticancer effects by inducing apoptosis.[13][14][15] The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method to measure the activity of caspases 3 and 7, key effectors of apoptosis.

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with lead compounds as in Protocol 2.2.

  • Incubation: Incubate for a duration known to induce apoptosis with control compounds (e.g., 24-48 hours).

  • Caspase-Glo® 3/7 Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Data Acquisition: Incubate at room temperature as per the manufacturer's instructions and then measure luminescence. An increase in signal indicates apoptosis induction.

Conclusion and Forward Path

This application note provides a robust, multi-tiered HTS framework for the discovery of novel kinase inhibitors from a library of this compound analogs. By progressing from a high-throughput biochemical screen to more complex cell-based assays, researchers can efficiently identify and validate potent, selective, and cell-active compounds. Hits that successfully pass through this cascade, demonstrating a clear structure-activity relationship, a favorable therapeutic window, and on-target cellular activity, become strong candidates for further lead optimization, preclinical development, and ultimately, clinical investigation. The successful implementation of these protocols requires careful assay validation, including the determination of Z' values and adherence to good laboratory practices for HTS.[16][17]

References

  • Creative BioMart. (n.d.). High-throughput Screening Platform - Creative BioMart - Kinase/Phosphatase Biology. Retrieved from [Link]

  • Bamborough, P., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • Wang, L., et al. (2021). High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. PMC - NIH. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Mor-Vaknin, N., et al. (2013). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH. Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed. Retrieved from [Link]

  • Sangeetha, R., et al. (2014). Synthesis, characterization and biological activities of substituted cinnoline culphonamides. International Journal of Pharmaceutical Sciences and Research.
  • National Center for Biotechnology Information. (2012). HTS Assay Validation - Assay Guidance Manual. NCBI Bookshelf - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH. Retrieved from [Link]

  • Lee, J. Y., et al. (2018). A High Throughput Apoptosis Assay using 3D Cultured Cells. MDPI. Retrieved from [Link]

  • Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. ResearchGate. Retrieved from [Link]

  • Eli Lilly and Company & National Institutes of Health Chemical Genomics Center. (2007). Introduction - High-Throughput Screening Center. Retrieved from [Link]

  • Lefrançois, O., et al. (2023). Development of high-throughput screening viral titration assay: Proof of concept through two surrogate viruses of human pathogens. Biology Methods and Protocols | Oxford Academic. Retrieved from [Link]

  • Kido, Y., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Retrieved from [Link]

  • Molecular Devices. (2024). Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. Retrieved from [Link]

  • Shishoo, C. J. (2000). Synthesis of Tacrine Analogues and Their Structure-Activity Relationships. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. PubMed. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

  • Kamal, A., et al. (2006). Synthesis and antifungal activity of 6-hydroxycinnolines. PubMed. Retrieved from [Link]

  • Zenodo. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • McFarland, K. A., et al. (2014). High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay. Journal of Visualized Experiments. Retrieved from [Link]

  • ResearchGate. (2015). Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Apoptosis Assessment in High-Content and High-Throughput Screening Assays. Retrieved from [Link]

  • Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from [Link]

  • Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). EZcountTM MTS Cell Assay Kit. Retrieved from [Link]

  • PubMed. (2007). Cinnoline derivatives with biological activity. Retrieved from [Link]

  • MDPI. (2024). Multi-Dimensional Analysis of Key Points in the Biological Activity, Chemical Synthesis and Biotransformation of Urolithin A. Retrieved from [Link]

  • YouTube. (2021). CellTiter Glo® 2 0 Cell Viability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Flowchart with the main process steps of the MTS assay. Retrieved from [Link]

  • ResearchGate. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, Biological Evaluation and Comparative Study of Some Cinnoline Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols: Derivatization of 6-Cinnolinecarboxaldehyde for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Cinnoline Scaffold in Drug Discovery

The cinnoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiparasitic properties.[1][2][3] The presence of the diazine ring imparts unique electronic and steric properties, making it an attractive starting point for the development of novel therapeutic agents.[4] Specifically, 6-cinnolinecarboxaldehyde serves as a versatile synthetic intermediate. The aldehyde functionality at the 6-position provides a reactive handle for a variety of chemical transformations, allowing for the systematic generation of diverse compound libraries for biological screening.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will delve into the strategic considerations for derivatization, provide detailed, step-by-step protocols for key synthetic transformations, and outline methodologies for evaluating the biological activity of the resulting derivatives in relevant assays. Our focus is on providing not just procedural instructions, but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible approach to discovering novel, biologically active cinnoline derivatives.

I. Strategic Considerations for Derivatization

The aldehyde group of this compound is a key functional group that allows for a multitude of chemical modifications. The choice of derivatization strategy should be guided by the desired biological target and the intended screening assay. The primary goal is to introduce a diverse range of chemical functionalities to explore the structure-activity relationship (SAR) of the cinnoline scaffold.

Here, we will focus on three robust and widely applicable derivatization reactions:

  • Reductive Amination: This powerful reaction forms a stable amine linkage by reacting the aldehyde with a primary or secondary amine, followed by reduction of the intermediate imine. This allows for the introduction of a wide array of amine-containing side chains, which can modulate the polarity, basicity, and hydrogen bonding potential of the final compound.

  • Hydrazone Formation: The reaction of the aldehyde with a hydrazine or hydrazide derivative yields a hydrazone. This linkage is often found in biologically active compounds and can participate in various non-covalent interactions with biological targets.[5][6]

  • Wittig Reaction: This classic olefination reaction converts the aldehyde into an alkene. This strategy is useful for extending the carbon framework and introducing diverse substituents through the ylide component.

The selection of building blocks for these reactions should aim to cover a broad chemical space, including variations in size, lipophilicity, and electronic properties.

Logical Workflow for Derivatization and Screening

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening This compound This compound Derivatization Derivatization This compound->Derivatization Reductive Amination, Hydrazone Formation, Wittig Reaction Purification Purification Derivatization->Purification HPLC Characterization Characterization Purification->Characterization NMR, MS Library of Derivatives Library of Derivatives Characterization->Library of Derivatives Kinase Inhibition Assay Kinase Inhibition Assay Library of Derivatives->Kinase Inhibition Assay Cytotoxicity Assay Cytotoxicity Assay Library of Derivatives->Cytotoxicity Assay Antimicrobial Assay Antimicrobial Assay Library of Derivatives->Antimicrobial Assay Hit Identification Hit Identification Kinase Inhibition Assay->Hit Identification Cytotoxicity Assay->Hit Identification Antimicrobial Assay->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization

Caption: Workflow from synthesis to biological evaluation.

II. Synthetic Protocols

The following protocols are designed to be robust and adaptable. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

A. Protocol 1: Reductive Amination of this compound

This protocol describes a general procedure for the reductive amination of this compound using sodium triacetoxyborohydride, a mild and selective reducing agent.[7][8]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional catalyst)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in DCE or THF (approximately 0.1 M concentration).

  • Amine Addition: Add the desired amine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature to allow for imine formation. For less reactive amines, the addition of a catalytic amount of acetic acid (0.1 eq) may be beneficial.[7]

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, so slow addition is recommended.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are generally complete within 2-24 hours.[7]

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield the desired amine derivative.[9][10][11]

B. Protocol 2: Hydrazone Formation from this compound

This protocol details the formation of hydrazones, which are valuable for their biological activities and as intermediates for further synthesis.[5][6][12]

Materials:

  • This compound

  • Hydrazine or hydrazide derivative

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Hydrazine/Hydrazide Addition: Add the hydrazine or hydrazide derivative (1.05 eq) to the solution.

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction Conditions: Stir the mixture at room temperature or gently reflux for 1-4 hours. The progress of the reaction can be monitored by TLC.[13]

  • Product Isolation: In many cases, the hydrazone product will precipitate out of the reaction mixture upon cooling.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol or methanol to remove any unreacted starting materials.

  • Drying: Dry the purified hydrazone derivative under vacuum. If the product does not precipitate, it can be isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.

C. Protocol 3: Wittig Reaction of this compound

The Wittig reaction is a reliable method for converting aldehydes to alkenes. This protocol provides a general procedure for this transformation.

Materials:

  • Phosphonium ylide (prepared from the corresponding phosphonium salt and a strong base like n-butyllithium or sodium hydride)

  • This compound

  • Anhydrous THF

  • Magnetic stirrer and stir bar

  • Schlenk flask or oven-dried round-bottom flask

  • Syringe and needle

  • Nitrogen or Argon atmosphere

Procedure:

  • Ylide Generation: In a Schlenk flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C or -78 °C, depending on the reactivity of the ylide.

  • Base Addition: Slowly add a strong base (e.g., n-butyllithium, 1.1 eq) to the suspension. The formation of the ylide is often indicated by a color change (typically to deep red, orange, or yellow). Stir the mixture for 30-60 minutes at the same temperature.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution via syringe.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Quenching and Workup: Quench the reaction by adding water or saturated ammonium chloride solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude alkene product by column chromatography on silica gel.

III. Characterization of Derivatives

Thorough characterization of the synthesized derivatives is crucial to confirm their identity and purity before proceeding to biological assays.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the newly synthesized compounds.[14][15][16] The spectra will confirm the successful modification of the aldehyde group and the incorporation of the new functionality.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the synthesized molecules, confirming their elemental composition.[17][18]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds.[10][19] A purity of >95% is generally required for biological testing.

IV. Biological Assay Protocols

The newly synthesized library of this compound derivatives can be screened in a variety of biological assays to identify potential therapeutic leads.

A. Protocol 4: Kinase Inhibition Assay

Many cinnoline derivatives have shown potential as kinase inhibitors, a key target class in cancer therapy.[20][21] This protocol describes a generic, luminescence-based kinase assay.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Synthesized cinnoline derivatives (test compounds)

  • Positive control inhibitor

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Multimode plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the appropriate assay buffer.

  • Reaction Mixture Preparation: In each well of a 384-well plate, add the kinase, substrate, and buffer.

  • Compound Addition: Add the diluted test compounds or control to the wells.[22]

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).[22]

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescent assay kit according to the manufacturer's instructions. The luminescent signal is proportional to the kinase activity.[23]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation:

Compound IDDerivatization MethodR GroupKinase IC₅₀ (µM)
CIN-001 Reductive Amination-CH₂-Ph1.2
CIN-002 Reductive Amination-CH₂-Cyclohexyl5.8
CIN-003 Hydrazone Formation=N-NH-CO-Ph0.9
CIN-004 Hydrazone Formation=N-NH-CS-NH₂2.5
CIN-005 Wittig Reaction=CH-Ph>10
B. Protocol 5: Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the synthesized compounds on the viability of cancer cell lines.[24][25][26]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Synthesized cinnoline derivatives

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 24-72 hours.[27]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[27] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[25]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation:

Compound IDDerivatization MethodR GroupHeLa GI₅₀ (µM)MCF-7 GI₅₀ (µM)
CIN-001 Reductive Amination-CH₂-Ph8.312.1
CIN-002 Reductive Amination-CH₂-Cyclohexyl>50>50
CIN-003 Hydrazone Formation=N-NH-CO-Ph4.56.2
CIN-004 Hydrazone Formation=N-NH-CS-NH₂15.721.4
CIN-005 Wittig Reaction=CH-Ph>50>50
C. Protocol 6: Antimicrobial Susceptibility Testing (Disk Diffusion Assay)

This method is a preliminary screen to assess the antibacterial or antifungal activity of the synthesized compounds.[28][29][30][31]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

  • Sterile paper disks

  • Synthesized cinnoline derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent alone)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain.

  • Plate Inoculation: Evenly spread the inoculum onto the surface of the agar plate to create a lawn.[31]

  • Disk Application: Impregnate sterile paper disks with a known concentration of the test compounds, positive control, and negative control.

  • Disk Placement: Place the impregnated disks onto the inoculated agar surface.[31]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 30°C for 24-48 hours for fungi).

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[28]

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation:

Compound IDDerivatization MethodR GroupS. aureus Zone of Inhibition (mm)E. coli Zone of Inhibition (mm)C. albicans Zone of Inhibition (mm)
CIN-001 Reductive Amination-CH₂-Ph12810
CIN-002 Reductive Amination-CH₂-Cyclohexyl667
CIN-003 Hydrazone Formation=N-NH-CO-Ph151014
CIN-004 Hydrazone Formation=N-NH-CS-NH₂181316
CIN-005 Wittig Reaction=CH-Ph666

V. Conclusion and Future Directions

The derivatization of this compound represents a fruitful avenue for the discovery of novel bioactive molecules. The protocols outlined in this application note provide a solid foundation for the synthesis and biological evaluation of a diverse library of cinnoline derivatives. The strategic application of reductive amination, hydrazone formation, and Wittig reactions allows for a systematic exploration of the chemical space around the cinnoline core.

The initial screening data from kinase inhibition, cytotoxicity, and antimicrobial assays can guide further lead optimization efforts. "Hit" compounds identified in these primary screens can be subjected to more extensive secondary assays to elucidate their mechanism of action and to refine their structure-activity relationships. This iterative process of synthesis and biological testing is fundamental to the successful development of new therapeutic agents based on the promising cinnoline scaffold.

VI. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Borah, R., & Sarma, B. (2018). Recent Developments in the Synthesis of Cinnoline Derivatives. Mini-Reviews in Organic Chemistry, 15(6). Available at: [Link]

  • de Castro, S., et al. (2016). Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. Molecules, 21(10), 1283. Available at: [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Available at: [Link]

  • Lumen Learning. (n.d.). Testing the Effectiveness of Antimicrobials. Microbiology. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • ResearchGate. (2018). (PDF) Cinnoline Derivatives with Biological Activity. Available at: [Link]

  • Salazar, C., Armenta, J. M., & Shulaev, V. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis Thaliana Mutants. Metabolites, 2(3), 398-419. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Tanday, S. (2017). Fully automated disc diffusion for rapid antibiotic susceptibility test results: a proof-of-principle study. Journal of Antimicrobial Chemotherapy, 72(6), 1643-1649. Available at: [Link]

  • Taylor & Francis Online. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available at: [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Available at: [Link]

  • Zenodo. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Available at: [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of Schiff Base Derivatives from 6-Cinnolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Schiff bases, characterized by the azomethine (-C=N-) functional group, are renowned for their synthetic versatility and significant biological activities. The conjugation of these two pharmacophores through the synthesis of Schiff base derivatives of 6-Cinnolinecarboxaldehyde presents a promising avenue for the discovery of novel therapeutic agents. This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of these valuable compounds, emphasizing the causal relationships behind experimental choices to ensure reproducibility and success.

Introduction: The Scientific Rationale

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in synthetic and medicinal chemistry.[2][3] Its derivatives are known to possess a broad spectrum of biological activities.[1][2] Schiff bases, formed through the condensation of a primary amine with an aldehyde or ketone, are not only crucial intermediates in organic synthesis but also exhibit their own impressive array of biological effects.[4][5] The formation of the imine bond is a reversible reaction, often catalyzed by weak acids or bases, that proceeds through a hemiaminal intermediate followed by dehydration.[5][6]

The synthesis of Schiff base derivatives from this compound is a strategic approach to novel drug discovery. The cinnoline moiety acts as a potent pharmacophore, while the diverse functionalities that can be introduced via the primary amine allow for the fine-tuning of physicochemical properties and biological activity. This protocol is designed to be a robust and adaptable starting point for the synthesis of a library of this compound Schiff base derivatives.

Reaction Mechanism and Energetics

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The mechanism, as illustrated below, involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of this compound, followed by the elimination of a water molecule.

SchiffBaseMechanism Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Hemiaminal Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal Protonation SchiffBase Schiff Base Derivative Protonated_Hemiaminal->SchiffBase Dehydration Water Water (H2O) Protonated_Hemiaminal->Water SynthesisWorkflow A 1. Dissolve this compound in Ethanol B 2. Add Substituted Aniline A->B C 3. Add Glacial Acetic Acid (catalyst) B->C D 4. Reflux the Reaction Mixture C->D E 5. Monitor Reaction by TLC D->E F 6. Cool and Isolate the Product E->F G 7. Wash and Dry the Product F->G H 8. Characterize the Schiff Base G->H

Sources

Application Notes & Protocols: Leveraging 6-Cinnolinecarboxaldehyde in the Design and Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the Cinnoline Moiety in Fluorescence Sensing

The quest for highly sensitive and selective fluorescent probes is a cornerstone of modern chemical biology and diagnostic research. Among the myriad of heterocyclic scaffolds, cinnoline, a bicyclic aromatic system containing two adjacent nitrogen atoms, presents a unique electronic architecture that is exceptionally well-suited for the development of sophisticated chemosensors. 6-Cinnolinecarboxaldehyde, as a functionalized derivative, serves as a versatile and reactive building block for constructing fluorescent probes. Its aldehyde group provides a convenient handle for covalent modification, most notably through the formation of Schiff bases with primary amines.

This guide provides a comprehensive overview of the principles and protocols for utilizing this compound in the preparation of "turn-on" fluorescent probes, with a particular focus on the detection of metal ions. We will delve into the underlying sensing mechanisms, provide detailed synthetic and analytical procedures, and illustrate the logical workflows through diagrams.

Core Principle: Schiff Base Formation and Chelation-Enhanced Fluorescence (CHEF)

The primary strategy for employing this compound in fluorescent probe design is through the synthesis of Schiff bases. This involves the condensation reaction between the aldehyde group of this compound and a primary amine. The resulting imine (-C=N-) linkage is not only synthetically accessible but also plays a crucial role in the sensing mechanism.

Many Schiff base ligands derived from aromatic aldehydes are weakly fluorescent due to non-radiative decay pathways, such as photoinduced electron transfer (PET) or C=N isomerization.[1][2] However, upon coordination with a target analyte, such as a metal ion, the conformational freedom of the Schiff base is restricted. This rigidity can inhibit non-radiative decay processes, leading to a significant enhancement in fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[3][4]

PART 1: Synthesis of a this compound-Based Fluorescent Probe

This section outlines a representative protocol for the synthesis of a Schiff base fluorescent probe from this compound. For this example, we will use 2-aminophenol as the amine component to create a probe with potential for detecting metal ions like Zn²⁺.[3] The hydroxyl group in the ortho position of the amine provides an additional coordination site for the metal ion, which is crucial for the CHEF mechanism.

Materials and Reagents:
  • This compound

  • 2-Aminophenol

  • Absolute Ethanol (Spectroscopic Grade)

  • Glacial Acetic Acid (Catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel and flask)

  • Standard laboratory glassware

Synthetic Protocol:
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. Add a magnetic stir bar to the flask.

  • Addition of Amine: To the stirring solution, add an equimolar amount (1.0 mmol) of 2-aminophenol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours.[5]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The formation of the Schiff base product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

  • Isolation of the Product: After the reaction is complete (as indicated by TLC), remove the flask from the heating mantle and allow it to cool to room temperature. As the solution cools, the Schiff base product is expected to precipitate out of the solution.

  • Purification: If precipitation is incomplete, the solution can be placed in an ice bath to facilitate crystallization.[6] Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to obtain the final fluorescent probe.

  • Characterization: The structure of the synthesized probe should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Synthesis Workflow Diagram:

SynthesisWorkflow cluster_synthesis Schiff Base Synthesis start Dissolve this compound in Ethanol add_amine Add 2-Aminophenol start->add_amine add_catalyst Add Glacial Acetic Acid add_amine->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux tlc Monitor by TLC reflux->tlc Check Completion tlc->reflux Incomplete cool Cool to Room Temperature tlc->cool Complete filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry characterize Characterize Product dry->characterize

Caption: Workflow for the synthesis of a this compound-based Schiff base fluorescent probe.

PART 2: Photophysical Characterization of the Fluorescent Probe

Once the probe is synthesized and purified, its photophysical properties must be thoroughly characterized to understand its behavior as a fluorescent sensor.

Instrumentation:
  • UV-Vis Spectrophotometer

  • Fluorometer (Spectrofluorometer)

  • Quartz cuvettes (1 cm path length)

Protocol for Photophysical Characterization:
  • Preparation of Stock Solution: Prepare a stock solution of the synthesized probe in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mM.

  • UV-Vis Absorption Spectroscopy:

    • Dilute the stock solution to a working concentration (e.g., 10 µM) in the desired solvent.

    • Record the UV-Vis absorption spectrum of the probe solution from 200 to 800 nm.

    • Identify the wavelength of maximum absorption (λ_max).

  • Fluorescence Spectroscopy:

    • Using the same diluted solution, record the fluorescence emission spectrum. Excite the sample at its λ_max determined from the UV-Vis spectrum.

    • Determine the wavelength of maximum emission (λ_em).

    • Record the excitation spectrum by setting the emission monochromator to the λ_em and scanning the excitation wavelengths.

  • Determination of Fluorescence Quantum Yield (Φ_F):

    • The relative quantum yield can be determined by comparing the fluorescence of the probe to a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).[7][8]

    • The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:

      • Φ_F is the fluorescence quantum yield.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • η is the refractive index of the solvent.

      • 'sample' and 'std' refer to the sample and the standard, respectively.

    • To minimize inner filter effects, the absorbance of both the sample and standard solutions at the excitation wavelength should be kept below 0.1.[8]

Expected Photophysical Properties:

The synthesized Schiff base probe is expected to exhibit an absorption maximum in the UV-visible region and a fluorescence emission at a longer wavelength (Stokes shift). The quantum yield of the free ligand is anticipated to be low.

ParameterExpected Range/Value
Absorption Maximum (λ_max)350 - 450 nm
Emission Maximum (λ_em)450 - 550 nm
Stokes Shift50 - 100 nm
Quantum Yield (Φ_F) - Free< 0.1

PART 3: Application as a Fluorescent Sensor for Metal Ions

This section details the protocol for evaluating the performance of the synthesized probe as a "turn-on" fluorescent sensor for a specific metal ion, for instance, Zn²⁺.

Sensing Mechanism Diagram:

SensingMechanism Probe This compound Schiff Base Probe Weak Fluorescence Non-radiative decay (PET/isomerization) Complex Probe-Zn²⁺ Complex Strong Fluorescence (Turn-on) Chelation-Enhanced Fluorescence (CHEF) Probe:f0->Complex:f0 + Analyte (Binding) Analyte Zn²⁺ Ion

Caption: "Turn-on" fluorescence sensing mechanism via Chelation-Enhanced Fluorescence (CHEF).

Protocol for Selectivity and Sensitivity Studies:
  • Selectivity Study:

    • Prepare solutions of various metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺) at a concentration significantly higher than that of the probe (e.g., 10 equivalents).

    • In separate cuvettes, add the probe solution (e.g., 10 µM) and then add each of the metal ion solutions.

    • Record the fluorescence emission spectrum for each mixture after a short incubation period.

    • Compare the fluorescence intensity changes. A highly selective probe will show a significant fluorescence enhancement only in the presence of the target metal ion (e.g., Zn²⁺).

  • Sensitivity Study (Titration):

    • To a solution of the probe (e.g., 10 µM), incrementally add small aliquots of the target metal ion stock solution.

    • After each addition, record the fluorescence emission spectrum.

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

    • From the titration curve, the limit of detection (LOD) can be calculated using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.[1]

  • Job's Plot for Stoichiometry:

    • To determine the binding stoichiometry between the probe and the metal ion, a Job's plot analysis can be performed.

    • Prepare a series of solutions with varying mole fractions of the probe and the metal ion, while keeping the total concentration constant.

    • Measure the fluorescence intensity for each solution.

    • Plot the change in fluorescence intensity against the mole fraction of the probe. The maximum of the plot will indicate the stoichiometry of the complex.

Conclusion and Future Perspectives

This compound is a promising and versatile starting material for the synthesis of novel fluorescent probes. The straightforward formation of Schiff bases allows for the creation of chemosensors that can operate via a "turn-on" mechanism, offering high sensitivity and selectivity for various analytes, particularly metal ions. The protocols outlined in this guide provide a solid foundation for researchers to design, synthesize, and characterize their own this compound-based fluorescent probes. Future work in this area could involve the synthesis of a library of probes with different amine components to tune the selectivity for other biologically and environmentally important analytes. Furthermore, the application of these probes in cellular imaging and real-time monitoring of analyte dynamics in biological systems represents an exciting avenue for further research.

References

  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. [Link]

  • IONiC / VIPEr. (n.d.). Schiff Base Synthesis Experiment_0.docx. [Link]

  • IJCRT.org. (2022). A SCHIFF BASE FLUORESCENT CHEMOSENSOR FOR DETECTION OF Zn. [Link]

  • JASCO Global. (2021). Fluorescence quantum yield measurement. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Initial photophysical characterization of the proteorhodopsin optical proton sensor (PROPS). [Link]

  • ResearchGate. (2025). Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid. [Link]

  • University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

  • The Journal of Physical Chemistry B. (n.d.). Photophysical Properties of Fluorescence Probes. 2. A Model of Multiple Fluorescence for Stilbazolium Dyes Studied by Global Analysis and Quantum Chemical Calculations. [Link]

  • RSC Publishing. (n.d.). Selective and sensitive fluorescent probes for metal ions based on AIE dots in aqueous media. [Link]

  • Sensors & Diagnostics (RSC Publishing). (n.d.). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. [Link]

  • ResearchGate. (2025). Design and synthesis of fluorescent 6-aryl[1,2-c]quinazolines serving as selective and sensitive 'on-off' chemosensor for Hg2+ in aqueous media. [Link]

  • National Center for Biotechnology Information (NIH). (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. [Link]

  • PubMed. (2018). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. [Link]

  • National Center for Biotechnology Information (PMC). (2023). A Zinc(II) Schiff Base Complex as Fluorescent Chemosensor for the Selective and Sensitive Detection of Copper(II) in Aqueous Solution. [Link]

  • Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]

  • National Center for Biotechnology Information (PMC). (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. [Link]

  • ResearchGate. (n.d.). Photophysical Properties of the Fluorescence Probes under Different Conditions. [Link]

  • Sensors & Diagnostics (RSC Publishing). (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. [Link]

  • ResearchGate. (2025). Advances in the Detection of Metal Ions by Fluorescent Probes. [Link]

  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]

  • Materials Advances (RSC Publishing). (n.d.). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2020). Synthesis of Schiff's Bases with Simple Synthetic Approach. [Link]

  • ResearchGate. (n.d.). Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications. [Link]

  • Semantic Scholar. (2022). Design of a Sensitive Fluorescent Zn-Based Metal−Organic Framework Sensor for Cimetidine Monitoring in Biological and Pharmaceutical. [Link]

  • MDPI. (n.d.). Diketopyrrolopyrrole Fluorescent Probes, Photophysical and Biological Applications. [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

  • RSC Publishing. (2025). Selective fluorescent probe for Tl 3+ ions through metal-induced hydrolysis and its application for direct assay of artificial urine. [Link]

  • ResearchGate. (n.d.). Photophysical Properties of Fluorescent Labels: A Meta‐Analysis to Guide Probe Selection Amidst Challenges with Available Data. [Link]

  • MDPI. (2019). Asymmetric and Reduced Xanthene Fluorophores: Synthesis, Photochemical Properties, and Application to Activatable Fluorescent Probes for Detection of Nitroreductase. [Link]

Sources

The Versatile Building Block: Application Notes on 6-Cinnolinecarboxaldehyde in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 6-Cinnolinecarboxaldehyde

In the dynamic landscape of materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. Heterocyclic compounds, in particular, have emerged as a cornerstone in the design of advanced materials, owing to their unique electronic and structural properties. Among these, the cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, presents a compelling platform for innovation. This application note delves into the prospective applications of a key derivative, this compound, as a versatile building block for the synthesis of advanced functional materials.

The cinnoline nucleus is a significant heterocyclic system that has been explored for a wide range of pharmaceutical applications due to its diverse biological activities.[1][2][3] Its inherent aromaticity and the presence of nitrogen atoms make it an intriguing candidate for applications in materials science, particularly in the realm of optoelectronics and polymer chemistry. The introduction of a carboxaldehyde group at the 6-position provides a reactive handle for a variety of chemical transformations, enabling the integration of the cinnoline moiety into larger molecular frameworks. This guide will provide detailed protocols and scientific rationale for the utilization of this compound in the development of fluorescent chemosensors and high-performance polyimines.

I. Application in Fluorescent Chemosensors: A Schiff Base Approach

The development of fluorescent chemosensors for the selective detection of ions and small molecules is a burgeoning field with applications ranging from environmental monitoring to medical diagnostics.[4][5][6][7] Schiff base compounds, formed through the condensation of an aldehyde with a primary amine, are particularly attractive for this purpose due to their synthetic accessibility and the often-significant changes in their photophysical properties upon coordination with analytes.[3][8][9] The electron-withdrawing nature of the cinnoline ring system can enhance the sensitivity of Schiff base sensors.[10]

A. Rationale and Design Principles

The aldehyde functionality of this compound serves as a key reactive site for the synthesis of Schiff base ligands. By reacting it with an appropriate amine, a C=N (imine) bond is formed, extending the conjugated π-system of the molecule. The choice of the amine component is crucial and can be tailored to introduce specific recognition sites for target analytes. For instance, incorporating a receptor unit with affinity for a particular metal ion can lead to a selective fluorescent response upon binding. The cinnoline moiety itself can act as a fluorophore, with its emission properties being modulated by the binding event.

B. Experimental Protocol: Synthesis of a Cinnoline-Based Schiff Base Fluorescent Sensor

This protocol outlines a general procedure for the synthesis of a Schiff base sensor derived from this compound and a model amine, 2-aminoethanol. This design incorporates a hydroxyl group that can act as a potential binding site for metal ions.

Materials:

  • This compound

  • 2-Aminoethanol

  • Absolute Ethanol (anhydrous)

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • Dissolution of Reactants: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Addition of Amine: To the stirred solution, add 1.0 mmol of 2-aminoethanol dropwise.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the imine formation. The reaction between aldehydes and amines to form Schiff bases is often catalyzed by acid or base.[11][12]

  • Reaction at Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. The reaction is typically carried out at temperatures between room temperature and reflux.[13] Maintain reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation of the Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

  • Characterization: Confirm the structure and purity of the synthesized Schiff base using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum and the presence of the azomethine proton signal in the ¹H NMR spectrum.[14]

C. Characterization of the Fluorescent Response

The synthesized Schiff base can be evaluated as a fluorescent sensor for a range of analytes, such as metal ions.

Protocol for Fluorescence Titration:

  • Prepare a stock solution of the Schiff base sensor in a suitable solvent (e.g., DMSO, acetonitrile). The solubility of functionalized organic compounds is dependent on the polarity of the solvent.[15][16]

  • Prepare stock solutions of the analytes of interest (e.g., metal salts) in the same solvent.

  • In a series of cuvettes, place a constant concentration of the sensor solution.

  • Add increasing concentrations of the analyte solution to the cuvettes.

  • Record the fluorescence emission spectrum of each solution after an appropriate incubation time.

  • Plot the change in fluorescence intensity as a function of the analyte concentration to determine the binding affinity and detection limit.

D. Visualization of the Sensing Mechanism

G Fluorescent Sensing Mechanism cluster_0 Sensor Synthesis cluster_1 Sensing Event cluster_2 Signal Transduction This compound This compound Schiff Base Sensor Schiff Base Sensor This compound->Schiff Base Sensor Condensation Primary Amine Primary Amine Primary Amine->Schiff Base Sensor Sensor-Analyte Complex Sensor-Analyte Complex Schiff Base Sensor->Sensor-Analyte Complex Binding Analyte Analyte Analyte->Sensor-Analyte Complex Fluorescence Quenching/Enhancement Fluorescence Quenching/Enhancement Sensor-Analyte Complex->Fluorescence Quenching/Enhancement Modulation of Photophysical Properties

Caption: Workflow for the synthesis and operation of a Schiff base fluorescent sensor.

II. Application in High-Performance Polyimines

Polyimines, or poly(Schiff base)s, are a class of polymers characterized by the presence of imine (-C=N-) linkages in their main chain. These materials are known for their excellent thermal stability, mechanical strength, and interesting optoelectronic properties.[12][17][18] The incorporation of the rigid and aromatic cinnoline moiety into the polymer backbone is expected to enhance these properties further.

A. Rationale and Design Principles

This compound can be utilized as a monomer in polycondensation reactions with aromatic diamines to produce novel polyimines. The reaction proceeds through the formation of Schiff base linkages between the aldehyde groups of the cinnoline monomer and the amine groups of the diamine comonomer. The resulting polymer will feature the cinnoline unit as a recurring motif in its backbone, which is anticipated to impart high thermal stability and potentially interesting electronic properties.

B. Experimental Protocol: Synthesis of a Cinnoline-Containing Polyimine

This protocol describes a general procedure for the synthesis of a polyimine via the polycondensation of this compound with a model aromatic diamine, 4,4'-oxydianiline.

Materials:

  • This compound

  • 4,4'-Oxydianiline

  • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Inert gas supply (Nitrogen or Argon)

  • Standard polymerization glassware

Procedure:

  • Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve 1.0 mmol of 4,4'-oxydianiline in 10 mL of anhydrous DMAc under a nitrogen atmosphere.

  • Addition of Aldehyde: Once the diamine has completely dissolved, add an equimolar amount (1.0 mmol) of this compound to the solution.

  • Polymerization: Heat the reaction mixture to 120-140°C and maintain it at this temperature with continuous stirring for 24-48 hours under a nitrogen atmosphere. The progress of the polymerization can be monitored by the increase in the viscosity of the solution.

  • Polymer Precipitation: After the polymerization is complete, cool the viscous solution to room temperature and pour it into a non-solvent such as methanol or ethanol to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then with water to remove any unreacted monomers and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours.

  • Characterization: Characterize the synthesized polyimine using techniques such as FT-IR, NMR, Gel Permeation Chromatography (GPC) for molecular weight determination, and Thermal Gravimetric Analysis (TGA) to evaluate its thermal stability.

C. Visualization of the Polycondensation Workflow

G Polyimine Synthesis Workflow cluster_0 Monomer Preparation cluster_1 Polycondensation cluster_2 Polymer Isolation and Purification This compound This compound Aromatic Diamine Aromatic Diamine Reaction Mixture in Solvent Reaction Mixture in Solvent Heating under N2 Heating under N2 Reaction Mixture in Solvent->Heating under N2 Viscous Polymer Solution Viscous Polymer Solution Heating under N2->Viscous Polymer Solution Precipitation in Non-solvent Precipitation in Non-solvent Viscous Polymer Solution->Precipitation in Non-solvent Filtration and Washing Filtration and Washing Precipitation in Non-solvent->Filtration and Washing Drying Drying Filtration and Washing->Drying Characterized Polyimine Characterized Polyimine Drying->Characterized Polyimine Final Product

Caption: Step-by-step workflow for the synthesis of a cinnoline-based polyimine.

III. Summary of Potential Material Properties

The incorporation of this compound into material structures is expected to yield materials with a unique combination of properties.

Material Class Key Monomer Expected Properties Potential Applications
Schiff Base Sensors This compoundTunable fluorescence, Sensitivity to analytes, Good photostability[8]Environmental monitoring, Bio-imaging, Medical diagnostics[19]
Polyimines This compoundHigh thermal stability, Good mechanical strength, ProcessabilityHigh-performance films, Membranes, Advanced composites

IV. Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for the creation of novel functional materials. The protocols and insights provided in this application note offer a foundational framework for researchers to begin exploring its potential. The synthesis of Schiff base fluorescent sensors and high-performance polyimines are just two examples of the many avenues that can be pursued. Future research could focus on expanding the library of Schiff bases with different amine components to target a wider range of analytes. For polyimines, the exploration of different diamine comonomers will allow for the fine-tuning of the polymer's mechanical and thermal properties. The unique electronic structure of the cinnoline ring also suggests that these materials may exhibit interesting charge-transport properties, opening up possibilities for their use in organic electronic devices. As the synthetic methodologies are further refined and the structure-property relationships are better understood, this compound is poised to become a valuable component in the materials scientist's toolbox.

V. References

  • Synthesis and Characterization of New Schiff Base Complexes of 2-Pyridinecarboxaldehyde and Thiosemicarbazides. Taylor & Francis Online. [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? National Center for Biotechnology Information. [Link]

  • Synthesis and characterization of polyimides containing pyridine ring. ResearchGate. [Link]

  • Synthesis, Theoretical and Photophysical Study of Functionalized Quinoline - Based Schiff Bases. ResearchGate. [Link]

  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides. Journal of Chemical and Pharmaceutical Research. [Link]

  • fluorescent chemosensor based: Topics by Science.gov. Science.gov. [Link]

  • Polyimine-Based Self-Healing Composites: A Review on Dynamic Covalent Thermosets for Sustainable and High-Performance Applications. National Center for Biotechnology Information. [Link]

  • Different Schiff Bases—Structure, Importance and Classification. National Center for Biotechnology Information. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. National Center for Biotechnology Information. [Link]

  • Simple Synthetic Method for the Functionalized Benzo[c]cinnolines. ResearchGate. [Link]

  • Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2-Pyridinecarboxaldehyde and Benzaldehyde and their Complexes with Cupper (II) and Cobalt (II). ResearchGate. [Link]

  • Which amine position will react with aldehyde to from schiff base? ResearchGate. [Link]

  • Recent progress in fluorescent chemosensors for selective aldehyde detection. National Center for Biotechnology Information. [Link]

  • Schiff Compounds. University of Kerbala. [Link]

  • SYNTHESIS AND PROPERTIES OF POLYIMINES BASED ON DIALDEHYDES OF THE FURAN SERIES AND VARIOUS DIAMINES. Semantic Scholar. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. SciSpace. [Link]

  • Turn on Fluorescent Probes for Selective Targeting of Aldehydes. MDPI. [Link]

  • PCHHAX Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2-Pyridinecarbo. Der Pharma Chemica. [Link]

  • Synthesis and properties of polyurethane urea with pyridine-2,6-dicarboxamide moieties in their structure. Royal Society of Chemistry. [Link]

  • Recent progress in fluorescent chemosensors for selective aldehyde detection. Royal Society of Chemistry. [Link]

  • Fluorescent Chemosensors for Various Analytes Including Reactive Oxygen Species, Biothiol, Metal Ions, and Toxic Gases. ACS Publications. [Link]

  • TWO FACILE SYNTHETIC METHODS FOR A SCHIFF BASE FROM 4- ETHOXYANILINE AND 2-PYRIDINECARBOXALDEHYDE. African Journals Online. [Link]

  • Effect of electron-withdrawing groups of Schiff base and its palladium complex on antimicrobial and catalytic activities. ResearchGate. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • Synthesize and Characterization of Polyimine and Its Application for Removing Amoxicillin from Polluted Water. DSpace@An-Najah National University. [Link]

  • Synthesis, Theoretical and Photophysical Study of Functionalized Quinoline - Based Schiff Bases. Semantic Scholar. [Link]

  • Structural, Optical Properties, and Biological Activity of Complexes Based on Derivatives of Quinoline, Quinoxaline, and Quinazoline with Metal Centers from Across the Periodic Table. ResearchGate. [Link]

  • Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. MDPI. [Link]

  • To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot or not? Quora. [Link]

  • (Solid + liquid) solubility of organic compounds in organic solvents : correlation and extrapolation. Semantic Scholar. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-Cinnolinecarboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: CINN-6-CHO-OPT Subject: Troubleshooting synthesis, oxidation, and stability of 6-cinnolinecarboxaldehyde.

Introduction: The Scaffold Challenge

You are likely accessing this guide because you are encountering difficulties with the This compound scaffold. This is a common bottleneck. While the cinnoline ring (1,2-diazanaphthalene) is a privileged pharmacophore in oncology (e.g., topoisomerase inhibitors) and antimicrobial research, the introduction of the aldehyde functionality at the C6 position is synthetically demanding.

The aldehyde is highly reactive, and the cinnoline core is electron-deficient, making standard electrophilic aromatic substitutions (like Vilsmeier-Haack) ineffective. Therefore, the most robust route involves the oxidation of a 6-methyl precursor .

This guide is structured as a Tier-3 Technical Support response, addressing the specific failure modes of this workflow.

Module 1: Scaffold Construction (The Precursor)

Q: My Widman-Stoermer cyclization to generate 6-methylcinnoline is yielding <30%. The diazonium intermediate seems unstable. How do I stabilize this?

A: The Widman-Stoermer synthesis relies on the intramolecular cyclization of an


-vinyl diazonium salt. Low yields here are almost always due to thermal decomposition  of the diazonium species before cyclization can occur, or competitive coupling reactions.

Root Cause Analysis:

  • Temperature Spikes: Diazonium salts of vinyl anilines are exceptionally sensitive. Even a rise to 5°C during addition can trigger phenol formation (hydrolysis).

  • pH Drift: If the solution becomes too acidic, the vinyl group may polymerize. If too basic, the diazonium couples with the starting material (azo dye formation).

Optimized Protocol (Self-Validating):

  • Precursor: Use 2-amino-4-methylacetophenone converted to the

    
    -vinyl aniline via Grignard or Wittig, followed by dehydration.
    
  • The "Inverse Addition" Technique: Do not add nitrite to the acid/amine mixture. Instead, add the amine to the nitrosylsulfuric acid (generated in situ) at -5°C to 0°C . This ensures an excess of nitrosating agent at all times, preventing azo coupling.

  • The Cyclization Trigger: After diazotization, allow the mixture to warm to room temperature slowly (over 4 hours) in the presence of a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) if using a biphasic system.

Workflow Visualization: Widman-Stoermer Pathway

WidmanStoermer Start 2-Amino-4-methyl- acetophenone Vinyl α-Vinyl Aniline Derivative Start->Vinyl Wittig/Grignard Diazo Diazonium Intermediate Vinyl->Diazo NaNO2, HCl < 0°C Cyclize Intramolecular Cyclization Diazo->Cyclize Warm to RT -N2 Error1 Phenol Byproduct Diazo->Error1 H2O attack (>5°C) Error2 Azo Dyes Diazo->Error2 Coupling w/ amine (Low acidity) Product 6-Methylcinnoline Cyclize->Product Aromatization

Caption: Critical control points in the Widman-Stoermer synthesis. Red paths indicate thermal or pH-dependent failure modes.

Module 2: The Critical Oxidation (Methyl Aldehyde)

Q: I am using Selenium Dioxide (SeO ) to oxidize 6-methylcinnoline, but I am getting selenium metal contamination and over-oxidation to the carboxylic acid.

A: This is the most frequent ticket we receive for this scaffold. SeO


 (Riley Oxidation) is the standard for oxidizing activated methyl groups on heteroaromatics, but it is notorious for purification issues.

Technical Insight: The reaction proceeds via an ene-type mechanism followed by a [2,3]-sigmatropic rearrangement.[1] The reduced selenium species often complexes with the basic nitrogens of the cinnoline ring, making filtration difficult.

Troubleshooting Protocol:

ParameterStandard Condition (Fail)Optimized Condition (Pass)Why?
Solvent Ethanol or Acetic Acid1,4-Dioxane (wet) Ethanol can form acetals; Acetic acid promotes over-oxidation. Dioxane/H2O (95:5) moderates reactivity.
Stoichiometry 1.0 - 1.5 eq SeO

1.1 eq SeO

Excess oxidant drives the aldehyde to the carboxylic acid.
Temperature Reflux (100°C+)60-80°C Lower temperature favors the aldehyde; reflux favors the acid.
Workup Standard FiltrationCelite + EDTA Wash The cinnoline-selenium complex requires a chelator (EDTA) or sulfide wash to break.

Alternative Route (If SeO


 Fails): 
If the SeO

route yields <40%, switch to the Radical Bromination/Hydrolysis sequence:
  • Bromination: NBS (1.1 eq), AIBN (cat.), CCl

    
     or PhCF
    
    
    
    , Reflux
    
    
    6-(Bromomethyl)cinnoline.
  • Sommelet Reaction: Hexamethylenetetramine (HMTA), Reflux in EtOH/H

    
    O.
    
    • Note: This avoids metal contamination but requires strict anhydrous conditions for step 1 to prevent alcohol formation.

Decision Tree: Oxidation Strategy

OxidationStrategy Start 6-Methylcinnoline Check1 Is the ring sensitive to Lewis Acids? Start->Check1 RouteA Route A: SeO2 Oxidation (Riley) Check1->RouteA No (Robust) RouteB Route B: NBS Bromination (Radical) Check1->RouteB Yes (Sensitive) ResultA Issue: Se Metal Contamination? RouteA->ResultA ResultB Issue: Di-bromination? RouteB->ResultB FixA Wash w/ Na2S or EDTA Filter hot through Celite ResultA->FixA FixB Control NBS stoichiometry (0.95 eq) ResultB->FixB

Caption: Decision matrix for oxidizing the methyl group based on substrate sensitivity and impurity profiles.

Module 3: Isolation & Stability

Q: The aldehyde is degrading upon storage. It turns into a white solid that is insoluble in DCM.

A: You are observing autoxidation to 6-cinnolinecarboxylic acid. Cinnoline aldehydes are electron-deficient and lack the stabilizing resonance of some other heteroaromatics, making the carbonyl carbon highly electrophilic and the C-H bond susceptible to radical abstraction by oxygen.

Stability Protocol:

  • Storage: Must be stored under Argon at -20°C .

  • Purification: Avoid silica gel chromatography if possible, as the acidic surface can catalyze disproportionation (Cannizzaro).

    • Recommended:Bisulfite Adduct Purification .

    • Dissolve crude aldehyde in EtOAc.

    • Shake with saturated aqueous NaHSO

      
      . The aldehyde forms a water-soluble adduct.
      
    • Wash organic layer (removes non-aldehyde impurities).

    • Treat aqueous layer with Na

      
      CO
      
      
      
      to release the pure aldehyde; extract back into EtOAc.

References & Grounding

  • Widman-Stoermer Synthesis: The Chemistry of Heterocyclic Compounds, Cinnolines.[2] This remains the definitive source for the cyclization mechanism and diazonium stability.

  • SeO2 Oxidation (Riley): Sharpless, K. B., et al.[1][3] "Selenium dioxide oxidation of olefins."[1] Journal of the American Chemical Society.[3] (Mechanistic grounding for allylic/benzylic oxidation).

  • Cinnoline Solubility & Properties: Solubility of Things: Cinnoline.[4] (Solvent choice logic).

  • Oxidation of Methyl Heteroaromatics: Goswami, et al. "Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds." ResearchGate. (Protocol for SeO2/tBuOOH).

  • General Aldehyde Synthesis: Master Organic Chemistry: Alcohol Oxidation Mechanisms. (Fundamental mechanism comparison).

For further assistance, please reply with your LC-MS traces attached.

Sources

Technical Guide: Synthesis & Troubleshooting of 6-Cinnolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Cinnolinecarboxaldehyde (CAS: 707010-78-0) is a critical bicyclic heteroaromatic intermediate, primarily utilized in the development of kinase inhibitors and oncology pharmacophores. Its 1,2-diazanaphthalene scaffold presents unique electronic properties that distinguish it from quinoline analogs.

While several synthetic routes exist, the most scalable and direct method involves the Riley Oxidation of 6-methylcinnoline using Selenium Dioxide (


). This guide focuses on this primary pathway, as it is the industry standard for converting activated methyl-heterocycles to aldehydes. We will also address the precursor synthesis (Widman-Stoermer) to provide a holistic view of potential impurity profiles.

Module 1: The Oxidation Pathway (Primary Synthesis)

The Reaction Mechanism

The conversion of 6-methylcinnoline to this compound via


 is a classic Riley Oxidation . It proceeds through an ene-reaction followed by a [2,3]-sigmatropic rearrangement.[1]

Critical Insight: The reaction requires water to hydrolyze the intermediate selenite ester to the alcohol/aldehyde. However, excess water or prolonged heating promotes the hydration of the aldehyde to a gem-diol, which


 further oxidizes to the carboxylic acid.
Troubleshooting Guide: Oxidation Byproducts

Scenario A: "My product contains a significant amount of carboxylic acid."

  • Identified Byproduct: 6-Cinnolinecarboxylic acid.

  • Root Cause: Over-oxidation. This occurs when the reaction temperature is too high (>100°C) or the solvent system contains excess water, stabilizing the gem-diol intermediate.

  • Corrective Action:

    • Solvent Switch: Move from aqueous dioxane to anhydrous dioxane or xylene .

    • Stoichiometry: Limit

      
       to 1.1 equivalents.
      
    • Additives: Use tert-Butyl hydroperoxide (TBHP) as a co-oxidant. This allows you to use catalytic amounts of

      
      , reducing the formation of selenous acid byproducts.[1]
      

Scenario B: "The product is red/orange and difficult to purify."

  • Identified Byproduct: Red Selenium (

    
    ) and organoselenium complexes.
    
  • Root Cause: Incomplete removal of reduced selenium species. Cinnoline nitrogens can coordinate with selenium, making simple filtration ineffective.

  • Corrective Action:

    • The Celite Filtration: Filter the hot reaction mixture through a pad of Celite to trap colloidal selenium.

    • The EDTA Wash: During workup, wash the organic layer with 5% aqueous EDTA or Sodium Thiosulfate. This chelates residual selenium ions that might otherwise bind to the cinnoline nitrogens.

Visualization: Oxidation Pathway & Byproducts[1][2][3]

OxidationPathway Start 6-Methylcinnoline Intermediate Selenite Ester Intermediate Start->Intermediate Ene Reaction Reagent SeO2 / Dioxane Target 6-Cinnoline- carboxaldehyde Intermediate->Target [2,3]-Sigmatropic Rearrangement Byproduct2 Selenium (Se0) Precipitate Intermediate->Byproduct2 Reduction Byproduct1 6-Cinnoline- carboxylic Acid (Over-oxidation) Target->Byproduct1 Excess H2O / Heat

Figure 1: The Riley Oxidation pathway showing the critical divergence between the target aldehyde and the carboxylic acid byproduct.

Module 2: Precursor Synthesis (Widman-Stoermer)

If you are synthesizing the 6-methylcinnoline starting material yourself, you are likely using the Widman-Stoermer synthesis (cyclization of 2-amino-5-methylacetophenone).

Troubleshooting Guide: Cyclization Impurities

Scenario C: "The reaction mixture turned into a black tar."

  • Identified Byproduct: Azo-coupling polymers and phenolic tars.

  • Root Cause: Instability of the diazonium intermediate. If the temperature rises above 5°C during diazotization, the diazonium salt decomposes to a phenol or couples with unreacted amine.

  • Corrective Action:

    • Temperature Control: Maintain internal temperature < 0°C during

      
       addition.
      
    • Acidity: Ensure strongly acidic conditions (HCl) to prevent the formation of triazenes.

Module 3: Identification & Purification

Analytical Fingerprints

Use the following data to distinguish the aldehyde from its common byproducts.

Compound1H NMR (DMSO-d6/CDCl3)IR (

)
MS (ESI)
This compound Singlet ~10.2 - 10.4 ppm (CHO) Doublet ~8.5 ppm (H-4)1690-1710 (C=O)No broad OH[M+H]+ 159.1
6-Cinnolinecarboxylic Acid Broad Singlet 11-13 ppm (COOH)No CHO peak1680 (C=O)2500-3300 (Broad OH)[M+H]+ 175.1
6-Methylcinnoline Singlet ~2.6 ppm (CH3)No CHO peakNo Carbonyl[M+H]+ 145.1
Purification Protocol: The Bisulfite Method

Why this works: Aldehydes form water-soluble bisulfite adducts. Impurities (methyl precursor, selenium complexes) do not.

  • Dissolve: Dissolve crude mixture in minimal ethyl acetate.

  • Extract: Shake vigorously with saturated aqueous Sodium Bisulfite (

    
    ). The aldehyde moves to the aqueous layer as the adduct.
    
  • Wash: Wash the aqueous layer with fresh ethyl acetate (removes non-aldehyde impurities).

  • Regenerate: Basify the aqueous layer (pH ~9-10) with Sodium Carbonate (

    
    ) or dilute NaOH. The adduct collapses, regenerating the aldehyde.
    
  • Extract: Extract the pure aldehyde back into ethyl acetate.

Troubleshooting Logic Flow

TroubleshootingTree Problem Start: Impure Product CheckNMR Check 1H NMR (10-11 ppm region) Problem->CheckNMR ResultCHO Sharp Singlet @ 10.3 ppm? CheckNMR->ResultCHO YesCHO Yes: Aldehyde Present ResultCHO->YesCHO Yes NoCHO No: Missing/Broad ResultCHO->NoCHO No PurityCheck Is Color Red/Orange? YesCHO->PurityCheck CheckAcid Broad peak 12+ ppm? NoCHO->CheckAcid ActionAcid Diagnosis: Over-oxidation Action: Reduce SeO2, Use Anhydrous Solvent CheckAcid->ActionAcid Yes ActionStart Diagnosis: No Reaction Action: Check SeO2 Activity (Use TBHP activator) CheckAcid->ActionStart No (Methyl peak remains) ActionSe Diagnosis: Selenium Contamination Action: Wash w/ Na2S2O3 or EDTA PurityCheck->ActionSe Yes ActionDone Proceed to Bisulfite Purification PurityCheck->ActionDone No

Figure 2: Decision matrix for identifying and resolving synthesis failures.

FAQ: Frequently Asked Questions

Q1: Can I use


 instead of 

for this oxidation?
A: Generally, no. Manganese Dioxide (

) is excellent for oxidizing allylic/benzylic alcohols to aldehydes, but it is rarely strong enough to oxidize an activated methyl group directly to an aldehyde.

is unique in its ability to perform the initial ene-reaction required to functionalize the methyl group.

Q2: My commercial


 is black. Is it still good? 
A:  No. Pure Selenium Dioxide is a white crystalline solid. A black color indicates decomposition to elemental selenium (

) and water absorption. Using degraded reagents will lower yields and increase selenium contamination. You can sublime impure

to purify it, or purchase a fresh bottle stored in a desiccator.

Q3: Is the aldehyde stable? A: Like many heteroaromatic aldehydes, this compound is susceptible to air oxidation (to the acid) and dimerization. Store it under Argon/Nitrogen at -20°C. If the solid turns from pale yellow to dark brown, repurify via the bisulfite method before use.

References

  • Riley Oxidation Mechanism & Scope

    • Waitkins, G. R., & Clark, C. W. (1945).
    • Note: Foundational text on the reagent's behavior.[1][2][3][4][5][6][7][8]

    • (Context verified via search).

  • Oxidation of Methyl Heterocycles (Methodology)

    • Sakaguchi, S., et al. (2003).[2] Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tert-Butyl Hydroperoxide. Heterocycles.

    • Relevance: Establishes the TBHP/SeO2 protocol to minimize over-oxid
  • Cinnoline Synthesis & Properties

    • Saxena, et al. (2025).[8][9] A Review of Synthesis and Pharmacological Activities of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research.

    • Relevance: Confirms Widman-Stoermer p
  • General Heterocycle Oxidation (Thesis)

    • Al-Mughaid, H. (2012).[10] The use of selenium (IV) oxide to oxidize aromatic methyl groups.[2][5] Emporia State University.

    • Relevance: Provides yield data and byproduct analysis for similar quinoline/pyridine systems.

Sources

Preventing degradation of 6-Cinnolinecarboxaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 6-Cinnolinecarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to prevent degradation during storage and handling.

Introduction to the Stability of this compound

This compound is an aromatic heterocyclic compound featuring a reactive aldehyde group. This chemical structure, while useful for a variety of synthetic applications, also renders the molecule susceptible to degradation if not stored and handled correctly. The primary modes of degradation are oxidation of the aldehyde moiety, and to a lesser extent, potential polymerization and photodegradation. Understanding and mitigating these pathways is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed, opaque container, under an inert atmosphere (e.g., argon or nitrogen).

Q2: How long can I store this compound?

A2: When stored under the recommended conditions, the compound is expected to be stable for at least 1-2 years. However, it is best practice to monitor for any signs of degradation, such as a change in color or consistency, before use.

Q3: My this compound has turned from a yellow solid to a brownish or off-white powder. Can I still use it?

A3: A color change often indicates degradation, likely the oxidation of the aldehyde to the corresponding carboxylic acid. It is highly recommended to assess the purity of the material by a suitable analytical method (e.g., NMR, LC-MS) before proceeding with your experiment. For sensitive applications, using fresh, non-degraded material is advised.

Q4: Is it necessary to handle this compound in a glovebox?

A4: While not strictly necessary for brief handling, for long-term storage and to minimize exposure to air and moisture, preparing aliquots in a glovebox or under a stream of inert gas is a highly recommended practice. This is especially critical if the compound will be stored for an extended period after the container is first opened.

Q5: Can I store this compound dissolved in a solvent?

A5: Storing aldehydes in solution is generally not recommended for long-term storage as it can accelerate degradation pathways. If you must prepare a stock solution, use a dry, aprotic solvent, store it at low temperature (≤ -20°C), and use it as quickly as possible. Regularly check for any precipitation or discoloration.

Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section addresses specific problems you might encounter with your this compound, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in Physical Appearance: The compound has changed from a crystalline solid to a fine powder or has clumped together.- Moisture Absorption: The compound is hygroscopic and has absorbed water from the atmosphere.- Dry the compound under vacuum. - For future use, store in a desiccator over a drying agent (e.g., Drierite®). - Handle in a glovebox or under a dry, inert atmosphere.
Discoloration: The yellow color has intensified, or the compound has turned brown or off-white.- Oxidation: The aldehyde group has likely oxidized to a carboxylic acid due to exposure to air (oxygen). - Photodegradation: Exposure to light, especially UV light, can cause decomposition of N-heterocyclic compounds.- Confirm the identity and purity of the compound using analytical techniques (NMR, IR, LC-MS). - If oxidation is confirmed, the material may not be suitable for your experiment. - Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
Reduced Reactivity: The compound shows diminished or no reactivity in a reaction where it previously worked.- Degradation: The starting material has degraded, and the concentration of the active aldehyde is lower than expected. - Polymerization: Aldehydes can undergo polymerization, especially in the presence of acidic or basic impurities, forming unreactive oligomers or polymers.- Verify the purity of the compound before use. - Ensure all reaction glassware and solvents are free from acidic or basic residues. - If polymerization is suspected (e.g., the material has become gummy or insoluble), it is best to use a fresh batch of the compound.
Inconsistent Experimental Results: Reproducibility issues are observed between different batches or over time with the same batch.- Progressive Degradation: The compound is slowly degrading in storage, leading to varying purity over time.- Aliquot the compound upon receipt into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere. - Always use a fresh aliquot for each experiment. - Re-qualify the purity of the material if it has been in storage for an extended period.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound.

cluster_degradation Degradation Triggers A This compound (Stable Form) B 6-Cinnolinecarboxylic Acid (Oxidation Product) A->B C Polymer/Oligomer (Polymerization Product) A->C D Photodegradation Products A->D Air Air (O₂) Air->A Oxidation Light Light (UV) Light->A Photodegradation Moisture Moisture (H₂O) Moisture->A Accelerates Oxidation Impurity Acid/Base Impurities Impurity->A Polymerization

Caption: Primary degradation pathways of this compound.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

This protocol outlines the best practices for storing this compound to ensure its long-term stability.

  • Preparation of Storage Environment:

    • If available, use a glovebox with an inert atmosphere (argon or nitrogen).

    • Alternatively, use a Schlenk line or a steady stream of inert gas to flush the storage vial.

  • Aliquoting the Compound:

    • Upon receiving this compound, do not store it in the original large container after opening.

    • In the inert atmosphere, carefully weigh and transfer desired quantities of the compound into smaller, amber glass vials suitable for single-use.

  • Sealing the Vials:

    • Use vials with PTFE-lined screw caps to ensure an airtight seal.

    • Before tightening the cap, flush the headspace of the vial with inert gas.

    • For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Storage:

    • Place the sealed and labeled vials in a refrigerator at 2-8°C.

    • The storage location should be dark to prevent light exposure.

Protocol 2: Qualitative Purity Check by Thin Layer Chromatography (TLC)

This quick TLC protocol can help you assess the presence of more polar impurities, such as the carboxylic acid oxidation product.

  • Prepare a TLC Chamber:

    • Line a TLC chamber with filter paper and add a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, start with a 3:7 ratio and adjust as needed).

  • Spot the TLC Plate:

    • Dissolve a small amount of your this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • If you have a fresh, unopened sample, spot it as a reference.

    • Spot your potentially degraded sample next to the reference.

  • Develop and Visualize:

    • Place the TLC plate in the chamber and allow the solvent to elute.

    • Visualize the plate under UV light (254 nm).

    • Interpretation: The appearance of a new, more polar spot (lower Rf value) in the lane of the stored sample compared to the reference is indicative of degradation, likely oxidation to the carboxylic acid.

Logical Troubleshooting Workflow

The following diagram provides a step-by-step decision-making process for troubleshooting issues with this compound.

A Start: Experiencing issues with This compound? B Visual Inspection: Is there a color change or change in consistency? A->B C Perform Qualitative Purity Check (TLC) [Protocol 2] B->C Yes G Issue may not be with the starting material. Investigate other experimental parameters (solvents, reagents, reaction conditions). B->G No D Is there evidence of impurities? C->D E Consider Quantitative Analysis (NMR, LC-MS) to confirm identity and purity. D->E Yes D->G No F Compound is likely degraded. Use a fresh batch for reliable results. E->F H Review storage and handling procedures. Implement recommended protocols [Protocol 1]. F->H

Caption: Troubleshooting workflow for this compound.

References

  • Journal of Pharmaceutical Negative Results. A Comprehensive Review On Cinnoline Derivatives. Available from: [Link]

  • Bentham Science. Recent Developments in the Synthesis of Cinnoline Derivatives. Available from: [Link]

  • Zenodo. TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Available from: [Link]

  • ResearchGate. (PDF) Methods for the synthesis of cinnolines (Review). Available from: [Link]

  • PubMed Central. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Available from: [Link]

  • Chemistry LibreTexts. 19.3: Oxidation of Aldehydes and Ketones. Available from: [Link]

  • ACS Publications. Polymerization of Aromatic Aldehydes. III. The Cyclopolymerization of Phthaldehyde and the Structure of the Polymer. Available from: [Link]

  • ResearchGate. Identification of degradation products of antioxidants in polyolefins by liquid chromatography combined with atmospheric pressure photoionisation mass spectrometry. Available from: [Link]

  • SciSpace. Polymerization of Aromatic Aldehydes. V. Cationic Cyclopolymerization of o -Vinylbenzaldehyde. Available from: [Link]

  • ResearchGate. Recent Developments in the Photochemical Reactions of N‐Heterocyclic Compounds. Available from: [Link]

  • PubMed Central. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. Available from: [Link]

  • ACS Publications. Oxidation of Aromatic Aldehydes Using Oxone. Available from: [Link]

  • Royal Society of Chemistry. Decatungstate-photocatalyzed direct acylation of N-heterocycles with aldehydes. Available from: [Link]

  • MDPI. Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Available from: [Link]

  • Royal Society of Chemistry. Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine. Available from: [Link]

  • Controlled Radical Polymerization. HIGHLIGHT - Addition Polymers of Aldehydes. Available from: [Link]

  • Reddit. How long can / should you store aromachemicals? : r/DIYfragrance. Available from: [Link]

  • Chalmers University of Technology. Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells. Available from: [Link]

  • NSF Public Access Repository. Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Available from: [Link]

  • YouTube. POLYMERIZATION REACTIONS OF ALDEHYDES AND KETONES. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. Available from: [Link]

  • Britannica. Aldehyde - Oxidation, Reduction, Reactions. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • ResearchGate. How can I prevent oxidation?. Available from: [Link]

Side reactions in the formylation of the cinnoline ring

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering difficulties in the formylation of cinnoline scaffolds. It addresses the unique reactivity of the 1,2-diazanaphthalene system, distinguishing it from more common quinoline or isoquinoline chemistries.

Executive Summary & Mechanistic Overview

The cinnoline ring (1,2-diazanaphthalene) presents a distinct challenge for electrophilic formylation compared to other N-heterocycles. Due to the presence of two nitrogen atoms, the ring is significantly electron-deficient (


-deficient), making direct Electrophilic Aromatic Substitution (EAS) like the Vilsmeier-Haack reaction difficult without strong activating groups (e.g., -OH, -NH2) at the C4 position.

Core Challenges:

  • Deactivation: The N=N bond acts as a strong electron sink, deactivating the C5-C8 ring and making the C3/C4 positions sensitive to nucleophilic rather than electrophilic attack.

  • Labile N-N Bond: Harsh reducing conditions or specific nucleophiles can trigger ring contraction (to indoles) or ring opening (to o-aminoacetophenones).

  • Chlorination vs. Formylation: In Vilsmeier-Haack protocols, the reagent often acts as a chlorinating agent toward tautomeric oxo-groups before (or instead of) formylating the ring.

Troubleshooting Guide (Q&A Format)

Scenario A: Vilsmeier-Haack Reaction on 4-Hydroxycinnoline

User Question: "I am trying to synthesize 3-formyl-4-hydroxycinnoline using standard Vilsmeier-Haack conditions (


), but I am isolating a chlorinated product with no aldehyde peak in the NMR. What happened?"

Technical Diagnosis: You have likely encountered dehydroxylative chlorination . In


-deficient systems like cinnoline, the Vilsmeier reagent (

) reacts rapidly with the enol form of the 4-hydroxy group (4-cinnolinone tautomer) to convert the C-OH to C-Cl. Formylation at C3 is slower because the ring is electron-poor.

Corrective Protocol:

  • Temperature Control: The chlorination event is fast even at lower temperatures. To force formylation at C3, you must increase the temperature after the initial addition.

    • Step 1: Add

      
       to substrate/DMF at 
      
      
      
      (Chlorination occurs here).[1]
    • Step 2: Heat to

      
       for 2-4 hours to drive the electrophilic attack at C3.
      
  • Stoichiometry: Ensure a large excess of Vilsmeier reagent (5-7 equivalents). The first equivalent is consumed by the -OH

    
     -Cl conversion.
    
  • Expected Product: Be aware that your final product will likely be 4-chloro-3-formylcinnoline , not 4-hydroxy-3-formylcinnoline. The chlorine atom at C4 is valuable; it can be hydrolyzed back to -OH (acidic reflux) or used for

    
     coupling later.
    

Self-Validating Check:

  • LCMS: Look for the M+2 isotope pattern characteristic of chlorine.

  • IR: Disappearance of the broad -OH stretch and appearance of a sharp C=O (aldehyde) stretch around 1690 cm⁻¹.

Scenario B: Oxidation of Methylcinnolines

User Question: "I cannot formylate the ring directly, so I am oxidizing 4-methylcinnoline with Selenium Dioxide (


). The yield is low, and I see a carboxylic acid byproduct. How do I stop at the aldehyde?"

Technical Diagnosis: This is a classic Riley Oxidation issue. The side reaction is over-oxidation to cinnoline-4-carboxylic acid. Additionally,


 reductions often deposit colloidal selenium which traps the product, lowering isolated yield.

Corrective Protocol:

  • Solvent Switch: Switch from neat dioxane to dioxane:water (95:5) . The presence of water facilitates the hydrolysis of the intermediate selenite ester to the alcohol/aldehyde and can actually modulate the oxidation potential.

  • Temperature Modulation: Do not reflux vigorously. Maintain temperature at

    
     and monitor by TLC every 30 minutes. Stop the reaction immediately when the starting material is consumed.
    
  • Purification: Filter the hot reaction mixture through a pad of Celite to remove reduced selenium (red/grey solid). Wash the pad with hot ethyl acetate.

Scenario C: Ring Stability Issues

User Question: "I attempted a lithiation-formylation sequence (n-BuLi followed by DMF) on 4-chlorocinnoline, but the ring seems to have degraded. I see multiple spots and no product."

Technical Diagnosis: The cinnoline ring is highly susceptible to nucleophilic addition across the N=N bond. Strong alkyllithiums (n-BuLi) often attack the N=N bond (acting as a Michael acceptor analog) or the C3 position via addition-elimination pathways rather than performing a clean Lithium-Halogen Exchange (Li-X) at C4.

Corrective Protocol:

  • Change Base: Switch to a non-nucleophilic, bulky base like LDA (Lithium Diisopropylamide) or LiTMP at

    
     for deprotonation protocols.
    
  • Reverse Addition: If performing Li-X exchange, consider adding the base to the substrate at

    
     (Trapp mixture solvent: THF/Ether/Pentane 4:1:1) to stabilize the lithio-species before quenching with DMF.
    
  • Alternative Route: Avoid lithiation if possible. Use Palladium-catalyzed carbonylation (CO gas/formate source) which is gentler on the diaza-bond.

Comparative Data: Formylation Methods

MethodTarget SubstratePrimary ProductMajor Side ReactionSuccess Probability
Vilsmeier-Haack 4-Hydroxycinnoline4-Chloro-3-formylcinnolineDehydroxylative chlorination (only)High (with heat)
Riley Oxidation 4-Methylcinnoline4-FormylcinnolineOver-oxidation to COOH; Se trappingModerate
Lithiation (n-BuLi) 4-ChlorocinnolineDecompositionNucleophilic attack on N=N bondLow
Reimer-Tiemann 4-Hydroxycinnoline4-Hydroxy-3-formylcinnolineRing expansion/contraction (rare)Low (Poor reactivity)

Visualized Pathways

Figure 1: Vilsmeier-Haack Bifurcation on Cinnoline

This diagram illustrates the critical decision point where temperature controls whether the reaction stops at chlorination or proceeds to formylation.

VilsmeierCinnoline cluster_side Side Reaction Zone Start 4-Hydroxycinnoline Inter1 Intermediate: O-Formyl Cation Start->Inter1  Attack by Enol Vilsmeier Vilsmeier Reagent (POCl3 / DMF) Vilsmeier->Inter1 Chloro 4-Chlorocinnoline (Stable at < 40°C) Inter1->Chloro  Nucleophilic Subst. (Fast) Formyl 4-Chloro-3-formylcinnoline (Requires > 80°C) Chloro->Formyl  Electrophilic Subst. (Slow, Heat Required)

Caption: Kinetic bifurcation in the reaction of 4-hydroxycinnoline with POCl3/DMF. Heat is required to push past the chlorinated intermediate.

Experimental Protocol: Synthesis of 4-Chloro-3-formylcinnoline

Safety Note:


 reacts violently with water. Perform all operations in a fume hood.
  • Reagent Preparation: In a dry 3-neck Round Bottom Flask (RBF), add anhydrous DMF (5.0 equiv) and cool to

    
     under Argon.
    
  • Vilsmeier Complex: Dropwise add

    
     (5.5 equiv). A white/yellow precipitate (Vilsmeier salt) will form. Stir for 30 min at 
    
    
    
    .
  • Addition: Add 4-hydroxycinnoline (1.0 equiv) as a solid in one portion. The mixture will turn yellow/orange.

  • Chlorination Phase: Allow to warm to Room Temperature (RT) and stir for 1 hour. Note: At this stage, 4-chlorocinnoline is formed.

  • Formylation Phase: Heat the mixture to

    
      for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1). Look for a new spot with lower 
    
    
    
    than the chloro-intermediate.
  • Quench: Cool to RT. Pour the reaction mixture slowly onto crushed ice (

    
     per 
    
    
    
    substrate) with vigorous stirring.
  • Neutralization: Neutralize carefully with saturated Sodium Acetate solution to pH 5-6. Do not use strong base (NaOH) as it may hydrolyze the chloro-group or open the ring.

  • Isolation: Filter the precipitated yellow solid. Wash with water and cold ethanol. Recrystallize from Acetonitrile.

References

  • Vilsmeier-Haack Reaction Mechanism & Scope

    • Title: Vilsmeier-Haack Reaction[1][2][3][4][5][6][7][8]

    • Source: Organic Chemistry Portal[8]

    • URL:[Link][1][4][5]

  • Cinnoline Synthesis & Properties

    • Title: Cinnoline - Discovery and Synthesis
    • Source: Wikipedia (Verified Technical Summary)
    • URL:[Link]

  • Selenium Dioxide Oxidation (Riley Oxidation)

    • Title: Selenium(IV) oxide-mediated oxidation of methylene groups[9][10]

    • Source: N
    • URL:[Link]

  • Analogous Quinoline Chemistry (Chloro-formylation)

    • Title: Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines[5]

    • Source: ResearchG
    • URL:[Link]

Sources

Optimization of purification techniques for 6-Cinnolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Cinnolinecarboxaldehyde Purification & Stability

Topic: Optimization of Purification Techniques for this compound Target Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Troubleshooting Guide & FAQ[1][2]

Introduction: The "Dual-Threat" Challenge

Purifying This compound (CAS: N/A for specific isomer, generic Cinnoline CAS: 253-66-7 context) presents a unique "dual-threat" to the isolation chemist.[1][2] You are managing two conflicting reactive moieties:

  • The Cinnoline Core (1,2-Diazanaphthalene): A basic nitrogen heterocycle (

    
    ) prone to protonation, resulting in severe tailing on acidic silica gel.[1][2]
    
  • The Aldehyde Moiety (C-6 Position): Highly susceptible to oxidation (to carboxylic acid) and nucleophilic attack (acetal formation) during workup.[1][2]

This guide moves beyond standard protocols, offering optimized workflows to mitigate decomposition and maximize recovery.

Part 1: Chromatographic Purification (The "Tailing" Problem)

Q: My compound streaks/tails aggressively on silica gel, and recovery is low. How do I fix this?

A: The issue is the interaction between the basic cinnoline nitrogens and the acidic silanol groups on the silica surface. Standard silica gel is slightly acidic (pH 4–5).[2] The basic nitrogen atoms in the cinnoline ring protonate or hydrogen-bond strongly to these sites, causing peak broadening (tailing) and irreversible adsorption (yield loss).[2]

Protocol 1: The "Neutralized" Silica Method

  • The Fix: Pre-treat your silica column with a basic modifier to mask silanol sites.[2]

  • Modifier: Triethylamine (TEA) or 1% Aqueous Ammonium Hydroxide.[1][2]

  • Solvent System: Dichloromethane (DCM) / Methanol (MeOH) is common, but risky for aldehydes (hemiacetal formation).[1][2]

    • Recommended: Ethyl Acetate (EtOAc) / Hexanes with 1% Triethylamine .[2]

Step-by-Step Optimization:

  • Slurry Packing: Slurry your silica in the starting mobile phase containing 1% TEA.[2] Let it sit for 15 minutes to equilibrate.

  • The "Sacrificial" Flush: Run 2 column volumes of mobile phase without TEA before loading your sample. This leaves the silica deactivated but removes excess base that could catalyze aldol condensation of your aldehyde.[2]

  • Loading: Load the crude material as a liquid injection in minimal DCM or Toluene. Avoid solid loading on Celite if possible, as Celite can also be acidic.[2]

Q: Can I use Alumina instead? A: Yes, and it is often superior for cinnolines. [2]

  • Why: Neutral Alumina (Brockmann Grade III) lacks the acidic protons of silica.[2]

  • Trade-off: Resolution is generally lower than silica.[1][2] Use this for removing bulk impurities (tar/catalysts) rather than separating closely eluting isomers.[2]

Part 2: Recrystallization (The Scalable Solution)

Q: My product is "oiling out" instead of crystallizing. How do I force a solid?

A: Oiling out occurs when the melting point of the solvated impurity/product mix is lower than the boiling point of the solvent. This is common with cinnoline derivatives, which often have moderate melting points.[2]

Protocol 2: The "Anti-Solvent" Titration Do not simply cool the solution rapidly.[2] Use this thermodynamic approach:

  • Dissolution: Dissolve crude solid in the minimum amount of warm Toluene (good solubility for aromatics, moderate BP).[2]

  • The Cloud Point: Add n-Heptane (anti-solvent) dropwise to the warm solution until a faint, persistent turbidity (cloudiness) appears.[2]

  • The Re-heat: Add one drop of Toluene to clear the solution.[2]

  • Controlled Cooling: Turn off the heat source and let the flask cool in the oil bath slowly to room temperature.

    • Critical: Do not use an ice bath yet.[2] Rapid cooling traps impurities and induces oiling.[2]

  • Seed Crystal: If oil droplets form, scratch the glass interface or add a seed crystal of pure material.[2]

Data Table: Solvent Compatibility Matrix

Solvent SystemSuitabilityRisk FactorNotes
Ethanol/Water ModerateHigh Aldehydes can form hemiacetals or hydrate in water/alcohol mixtures under heat.[1][2]
EtOAc/Hexane HighLowExcellent for initial attempts.[2] Low boiling point allows easy drying.[2]
Toluene/Heptane Optimal LowHigher boiling point prevents premature precipitation; aromatic stacking aids crystal growth.[1][2]
DCM/Ether LowModerateToo volatile; rapid evaporation leads to amorphous powder, not crystals.[2]

Part 3: Chemical Stability & Storage

Q: My pure yellow solid turned orange/brown overnight. What happened?

A: You likely have "Autoxidation" or "Cannizzaro" degradation. Aldehydes are reactive.[1][2] In air, they oxidize to carboxylic acids (6-cinnolinecarboxylic acid).[2] In the presence of trace base (leftover from chromatography?), they undergo Cannizzaro disproportionation.[2]

Troubleshooting Workflow:

  • Check pH: Dissolve a small amount in neutral water/methanol.[1][2] Check pH. If basic (>8), you did not remove the Triethylamine from the column step.[2]

    • Fix: Wash the organic layer with saturated

      
       (mildly acidic) during workup, not strong acid.[2]
      
  • Inert Storage: Store under Argon/Nitrogen at -20°C.

  • Scavenging: If metal catalysts (Pd/Cu) were used in synthesis, they catalyze oxidation.[1][2] Use a metal scavenger (e.g., QuadraPure™ TU) before the final crystallization.[2]

Part 4: Visualizing the Workflow

The following decision tree guides you through the purification strategy based on your crude mixture's profile.

PurificationStrategy Start Crude this compound CheckPurity Analyze Purity (TLC/LCMS) Start->CheckPurity Decision1 Purity > 85%? CheckPurity->Decision1 Recryst Recrystallization (Toluene/Heptane) Decision1->Recryst Yes Column Flash Chromatography Decision1->Column No Oiling Problem: Oiling Out? Recryst->Oiling CheckTailing Tailing on TLC? Column->CheckTailing NeutralSilica Use Neutralized Silica (1% Et3N in EtOAc/Hex) CheckTailing->NeutralSilica Yes (Standard) Alumina Use Neutral Alumina (Grade III) CheckTailing->Alumina Severe Decomposition Final Pure Solid Store under Ar at -20°C NeutralSilica->Final Alumina->Final ReDissolve Re-dissolve & Seed Slow Cool Oiling->ReDissolve Yes Oiling->Final No ReDissolve->Recryst

Figure 1: Decision Matrix for the purification of basic heterocyclic aldehydes.[1][2] This workflow prioritizes non-destructive recrystallization for semi-pure batches to avoid silica-induced degradation.[1][2]

Part 5: References

  • BenchChem. (2025).[2][3] Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. Link[2]

    • Context: Establishes the baseline stability profile for heterocyclic aldehydes (acid-catalyzed hydration and base-catalyzed Cannizzaro).

  • Sigma-Aldrich. (n.d.).[2] Troubleshooting Purification Methods. Link

    • Context: Provides foundational protocols for neutralizing silica gel to prevent basic amine tailing.

  • Miami University. (n.d.).[2] Isolation and Purification of Organic Compounds: Recrystallization. Link

    • Context: Authoritative procedure for managing "oiling out" phenomena via solvent polarity matching.[1][2][4]

  • Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. Link

    • Context: Reviews solubility profiles and chemical reactivity specific to the cinnoline scaffold.

Sources

Addressing challenges in the scale-up of 6-Cinnolinecarboxaldehyde production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 6-Cinnolinecarboxaldehyde. This guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities of transitioning this vital heterocyclic aldehyde from bench-scale discovery to pilot and manufacturing scales. As your virtual application scientist, I have structured this guide to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your process effectively.

Introduction: The Significance and Challenge of this compound

This compound is a key building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active molecules.[1][2] The cinnoline scaffold is a "bioisostere" of quinoline and is central to compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.[1][3] However, transitioning its synthesis from the gram to the kilogram scale introduces significant challenges that are often not apparent in laboratory settings.[4][5] Issues related to reaction kinetics, thermal safety, impurity profiles, and material handling can impede efficient and reproducible production.[6] This guide provides a framework for anticipating and addressing these challenges head-on.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for producing the this compound core?

A1: The synthesis is typically a multi-step process. A common and robust strategy involves two key transformations:

  • Formation of a Cinnoline Precursor: This usually involves constructing the bicyclic cinnoline ring system. A frequent precursor is 6-methylcinnoline. The classic Richter cinnoline synthesis provides one route, though modern variations of cyclization reactions, conceptually similar to the Friedländer annulation used for quinolines, are often employed for their versatility.[3][7][8] These reactions typically involve the cyclization of a suitably substituted phenylhydrazone or a related intermediate.[1]

  • Oxidation to the Aldehyde: The substituent at the 6-position (e.g., a methyl group on 6-methylcinnoline) is then oxidized to the desired carboxaldehyde functional group. This step is critical and often presents the most significant scale-up challenges due to the potential for over-oxidation or incomplete conversion.

Q2: What are the primary hurdles when scaling this synthesis from the lab to a pilot plant?

A2: The transition from bench to pilot scale introduces several critical challenges:

  • Thermal Management: Exothermic reactions, particularly the cyclization and oxidation steps, can be difficult to control in large reactors. Inadequate heat dissipation can lead to runaway reactions, side product formation, and safety hazards.[4]

  • Mixing and Mass Transfer: What appears instantaneous in a flask can be limited by mixing efficiency in a large vessel. This affects reaction rates, selectivity, and can lead to the formation of localized "hot spots" or areas of high reagent concentration.[9]

  • Work-up and Isolation: Phase separations and extractions that are simple on a small scale can become complicated by the formation of stable emulsions in large volumes. Product precipitation and filtration can also be affected by changes in particle size and morphology that occur at scale.[4]

  • Reagent Stoichiometry and Cost: Reagents that are feasible for small-scale synthesis may be prohibitively expensive or hazardous at an industrial scale. Process chemists often need to re-evaluate and substitute reagents for more economical and safer alternatives.[5][10]

Q3: Which analytical techniques are essential for in-process control (IPC) and final product release?

A3: A robust analytical package is the cornerstone of a reproducible process.

  • For IPC: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction completion at the bench. For scale-up, High-Performance Liquid Chromatography (HPLC) is indispensable for quantitative analysis of starting material consumption and product formation. It can also track key impurities in real-time.

  • For Final Product Release: A combination of techniques is required to confirm identity and purity. This includes HPLC for purity assessment, Gas Chromatography/Mass Spectrometry (GC/MS) to identify and quantify volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure, and Infrared (IR) spectroscopy to verify functional groups.[11]

Part 2: Troubleshooting Guide for Scale-Up

This section addresses specific problems you may encounter during production. The issues are organized by the synthetic stage.

Stage 1: Cinnoline Ring Formation (e.g., Cyclization of a Phenylhydrazone)

Q: My cyclization reaction is showing low yield and multiple unidentified spots on the TLC/HPLC. What should I investigate?

A: Low yield and impurity formation in cyclization reactions often point to issues with reaction control or starting material quality.

  • Causality: Friedländer-type annulations and related cyclizations are sensitive to reaction conditions. The initial step is often a slow aldol-type condensation, followed by a rapid cyclization and dehydration.[12][13] If the temperature is too high or the catalyst is too aggressive, side reactions such as self-condensation of reactants or polymerization can compete with the desired pathway.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure your substituted phenylhydrazone or o-aminoaryl precursor is free of isomeric impurities, which can lead to the formation of unwanted regioisomers.

    • Optimize Temperature Profile: Begin the reaction at a lower temperature and slowly ramp up. This allows the initial condensation to occur cleanly before pushing the cyclization to completion. Monitor the exotherm carefully during scale-up.

    • Evaluate Catalyst Loading: While lab-scale reactions might use stoichiometric amounts of an acid or base catalyst, this is often not viable or safe at scale.[4] Investigate using a sub-stoichiometric or catalytic amount. For acid-catalyzed reactions, consider milder catalysts like ceric ammonium nitrate or p-toluenesulfonic acid.[7][14]

    • Solvent Selection: The choice of solvent can influence reaction rates and selectivity. Ensure the solvent is appropriate for the reaction temperature and effectively dissolves all reactants.

Stage 2: Oxidation of 6-Methylcinnoline to this compound

This step is arguably the most critical and prone to scale-up difficulties.

Q: The oxidation is incomplete, leaving significant amounts of starting material, even after extended reaction times. How can I drive the reaction to completion?

A: Incomplete oxidation is a classic scale-up problem often related to mass transfer or oxidant reactivity.

  • Causality: Many oxidizing agents (e.g., Manganese Dioxide, Selenium Dioxide) are solids. In these heterogeneous reactions, the rate is dependent on the surface area of the oxidant and the efficiency of mixing to bring the substrate into contact with it. What works in a vigorously stirred flask may be inefficient in a large, baffled reactor.

  • Troubleshooting Steps:

    • Increase Agitation: Ensure the reactor's agitation is sufficient to maintain a uniform slurry of the oxidant. Check for "dead zones" where the solid may be settling.

    • Evaluate Oxidant Activity & Morphology: The source and batch of the oxidant can have a dramatic impact. Use a consistent supplier and consider analyzing the particle size and surface area of the oxidant.

    • Increase Temperature: Cautiously increasing the reaction temperature can improve kinetics. However, this must be balanced against the risk of byproduct formation (see next question).

    • Consider a Homogeneous Oxidant: If feasible, exploring a soluble oxidant could circumvent mass transfer limitations, although this may require significant process redevelopment.

Q: My main impurity is the over-oxidized 6-Cinnolinecarboxylic acid. How can I prevent its formation?

A: The formation of the carboxylic acid is a result of the aldehyde product being further oxidized. This is a common issue with strong or non-selective oxidizing agents.

  • Causality: The aldehyde functional group is susceptible to oxidation, especially at elevated temperatures or in the presence of excess oxidant. The challenge is to find a kinetic window where the oxidation of the methyl group is fast, but the oxidation of the resulting aldehyde is slow.

  • Troubleshooting Steps:

    • Control Oxidant Stoichiometry: This is the most critical parameter. Carefully control the moles of oxidant used. It may be beneficial to use slightly less than one equivalent and accept a small amount of unreacted starting material, which is often easier to separate from the aldehyde than the carboxylic acid is.

    • Monitor the Reaction Closely: Use HPLC to monitor the disappearance of the starting material and the appearance of both the aldehyde and the carboxylic acid. Quench the reaction as soon as the optimal product-to-impurity ratio is reached.

    • Lower Reaction Temperature: Running the reaction at the lowest feasible temperature will slow down the rate of over-oxidation more than it slows the desired reaction.

    • Screen Milder Oxidants: If common oxidants like KMnO₄ or CrO₃ are being used, consider switching to more selective options like activated Manganese Dioxide (MnO₂) or Selenium Dioxide (SeO₂).

Troubleshooting Decision Tree: Oxidation Step

G start Problem with Oxidation Step incomplete Incomplete Conversion to Aldehyde start->incomplete Low Yield? overox Over-oxidation to Carboxylic Acid start->overox High Impurity? check_agitation Is agitation sufficient to suspend oxidant? incomplete->check_agitation check_stoich Is oxidant stoichiometry > 1.0 eq? overox->check_stoich increase_agitation Increase agitator RPM. Consider different impeller design. check_agitation->increase_agitation No check_oxidant Is oxidant activity confirmed? check_agitation->check_oxidant Yes new_oxidant Source fresh, high-activity oxidant. Characterize particle size. check_oxidant->new_oxidant No increase_temp Cautiously increase reaction temperature. Monitor exotherm. check_oxidant->increase_temp Yes reduce_stoich Reduce oxidant to 0.95-1.0 eq. Target ~95% conversion. check_stoich->reduce_stoich Yes check_monitoring Is reaction monitored by HPLC? check_stoich->check_monitoring No implement_hplc Implement IPCs every 30-60 min. Quench at optimal point. check_monitoring->implement_hplc No lower_temp Reduce reaction temperature. Accept longer reaction time. check_monitoring->lower_temp Yes

Caption: Troubleshooting logic for the oxidation of 6-methylcinnoline.

Stage 3: Work-up and Purification

Q: During the aqueous work-up and extraction, I'm getting a persistent emulsion that won't separate. What can I do?

A: Emulsion formation is common when scaling up extractions involving heterocyclic compounds, which can act as surfactants.

  • Causality: Vigorous agitation in large reactors can create fine droplets that are stabilized by the product itself or by partially soluble impurities. Differences in density and viscosity between the organic and aqueous phases also play a key role.

  • Troubleshooting Steps:

    • Reduce Agitation: During the extraction phase, use the lowest agitation speed that still provides adequate mixing.

    • Add Brine: Add a saturated sodium chloride solution (brine) to the aqueous phase. This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.

    • Adjust pH: A slight adjustment of the aqueous phase pH (away from the pKa of any ionizable species) can sometimes destabilize an emulsion.

    • Filter Through Celite®: As a last resort, passing the entire emulsified mixture through a pad of a filter aid like Celite® can sometimes break the emulsion.

Q: My final product purity is low, even after recrystallization. How can I improve it?

A: If recrystallization isn't effective, it suggests the presence of a closely related impurity that co-crystallizes with the product.

  • Causality: Impurities with very similar structures and polarities to the desired product (like a regioisomer or a closely related byproduct) can easily be incorporated into the crystal lattice of the product.

  • Troubleshooting Steps:

    • Identify the Impurity: Use LC-MS or NMR to identify the structure of the persistent impurity. Understanding what it is will guide the purification strategy.

    • Recrystallization Solvent Screening: Perform a systematic screen of different solvents and solvent mixtures for recrystallization. The goal is to find a system where the product has high solubility at high temperature and low solubility at low temperature, while the impurity remains in solution.

    • Activated Carbon Treatment: Before cooling the recrystallization solution, treat the hot solution with activated carbon.[15] This can remove colored impurities and some polar byproducts.

    • Consider Chromatography: While not ideal for large-scale manufacturing, a silica gel plug or a short column chromatography step may be necessary as a final polishing step if all other methods fail.

Part 3: Protocols and Methodologies

These protocols are provided as a starting point and must be optimized for your specific equipment and scale.

Overall Synthesis Workflow

Caption: High-level workflow for this compound production.

Protocol 1: Synthesis of 6-Methylcinnoline (Illustrative Friedländer-type Reaction)

This protocol is adapted from general procedures for quinoline synthesis and should be validated at a small scale first.[7][16]

  • Reaction Setup: To a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-amino-5-methylacetophenone (1.0 eq) and a suitable ketone with an α-methylene group (e.g., pyruvate ester, 1.1 eq) in toluene (10 vol).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction by HPLC for the disappearance of the starting material. Water will be removed azeotropically.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic phase with a saturated sodium bicarbonate solution, followed by water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 6-methylcinnoline can be purified by recrystallization or used directly in the next step if purity is sufficient.

Protocol 2: Oxidation to this compound
  • Reaction Setup: Charge the crude 6-methylcinnoline (1.0 eq) and a suitable solvent like 1,4-dioxane or toluene (15 vol) to a reactor.

  • Oxidant Addition: Add activated manganese dioxide (MnO₂, ~5-10 eq by weight) in portions to control the initial exotherm.

  • Reaction: Heat the mixture to 80-100°C. Monitor the reaction progress carefully by HPLC.

  • Work-up: Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with the reaction solvent.

  • Isolation: Combine the filtrate and washes and concentrate under reduced pressure to yield the crude this compound.

Table 1: Key Process Parameters & Optimization Ranges
ParameterStage 1: CyclizationStage 2: OxidationRationale & Key Considerations
Temperature 80 - 115 °C70 - 100 °CBalance kinetics against side-product formation. Monitor exotherms closely during scale-up.
Catalyst/Reagent p-TsOH (0.05-0.2 eq)MnO₂ (5-10 wt. eq)Catalyst loading impacts rate and selectivity. Oxidant quality is critical for success.
Solvent Toluene, Xylene1,4-Dioxane, TolueneSolvent choice affects reaction temperature, solubility, and work-up efficiency.
Reaction Time 4 - 24 hours6 - 48 hoursHighly scale-dependent. Must be determined by IPC monitoring, not by a fixed time.
IPC Hold Point >98% conversion~95% conversionDrive cyclization to completion. Avoid over-oxidation by stopping before 100% conversion.

Part 4: Safety & Handling

  • Cinnoline Derivatives: Cinnolines and related nitrogen heterocycles should be handled with care. They are often biologically active and should be treated as potentially toxic. Always handle in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[17][18][19]

  • Oxidizing Agents: Manganese dioxide and other oxidants are strong oxidizing agents. They should not be allowed to come into contact with flammable materials. Ensure proper grounding of equipment to prevent static discharge.

  • Solvents: Toluene and dioxane are flammable and have specific health hazards. Refer to their Safety Data Sheets (SDS) for detailed handling instructions.[18]

By understanding the chemical principles behind each step and anticipating the challenges of scale-up, you can develop a robust, safe, and efficient process for the production of this compound.

References

  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

  • Jain, S., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3738. Available from: [Link]

  • Wikipedia. Cinnoline. Available from: [Link]

  • Singh, M., et al. (2015). Nanomedicine Scale-up Technologies: Feasibilities and Challenges. AAPS PharmSciTech, 16(5), 993-1006. Available from: [Link]

  • Restek Corporation. Troubleshooting Guide. Available from: [Link]

  • Vikas, et al. (2009). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Der Pharma Chemica, 1(2), 196-203. Available from: [Link]

  • NC State University Libraries. 24. Chapter 24 – Amines and Heterocycles Solutions to Problems. Available from: [Link]

  • Professor Dave Explains. (2018). Practice Problem: Synthesis Challenge. YouTube. Available from: [Link]

  • ResearchGate. Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc? Available from: [Link]

  • Chemtek Scientific. Challenges of scaling up production from grams to kilos. Available from: [Link]

  • Loba Chemie. QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Available from: [Link]

  • Professor Dave Explains. (2021). Organic Chemistry Synthesis Challenge 6. YouTube. Available from: [Link]

  • National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Carbon Tetrachloride. Available from: [Link]

  • ResearchGate. (2018). Cinnoline Derivatives with Biological Activity. Available from: [Link]

  • Deng, B. (2021). How to deal with Scale-up challenges of Chemistry?. Archives in Chemical Research, 4(4). Available from: [Link]

  • Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100-10. Available from: [Link]

  • Wings of Fire Academy. (2019). Solved Problems On Heterocyclic Chemistry. YouTube. Available from: [Link]

  • Sony, S., et al. (2018). A concise review on cinnoline and its biological activities. International Journal of Advance Research, Ideas and Innovations in Technology, 4(3), 173-180. Available from: [Link]

  • Jones, K. Reduction Reactions and Heterocyclic Chemistry. Available from: [Link]

  • CPI. (2023). 6 key challenges when scaling up sustainable chemical processes. Available from: [Link]

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available from: [Link]

  • Chemistry Steps. Reactions of Aldehydes and Ketones Practice Problems. Available from: [Link]

  • Marco, J. L., et al. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 63(21), 7581-7585. Available from: [Link]

  • Prime Scholars. (2021). How to deal with Scale-up challenges of Chemistry?. Available from: [Link]

  • ResearchGate. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. Available from: [Link]

Sources

Validation & Comparative

Comparative Analysis: 6-Cinnolinecarboxaldehyde vs. Quinoline-6-carboxaldehyde

[1]

Executive Summary

In the landscape of heterocyclic drug design, Quinoline-6-carboxaldehyde is a "privileged scaffold" precursor, extensively documented for generating kinase inhibitors and antimalarial agents. This compound , its 1,2-diazanaphthalene bioisostere, represents a strategic alternative often employed to modulate physicochemical properties such as aqueous solubility and metabolic stability.

This guide analyzes the biological potential of these two aldehydes, not as final drugs, but as critical divergent intermediates . While the quinoline scaffold offers high lipophilicity and membrane permeability, the cinnoline scaffold introduces an additional nitrogen atom, altering the electronic landscape and hydrogen-bonding potential, which is critical for overcoming resistance in kinase and topoisomerase targets.

Physicochemical & Structural Analysis

The core difference lies in the heterocyclic ring system.[1] This subtle structural change dictates the reactivity of the aldehyde group and the binding affinity of subsequent derivatives.

FeatureQuinoline-6-carboxaldehydeThis compound
Core Structure 1-Azanaphthalene (Benzo[b]pyridine)1,2-Diazanaphthalene (Benzo[c]pyridazine)
Formula C₁₀H₇NOC₉H₆N₂O
Electronic Nature Electron-deficient pyridine ring fused to benzene.[2]Highly electron-deficient pyridazine ring.[2]
Basicity (pKa) ~4.9 (Parent Quinoline)~2.3 (Parent Cinnoline)
LogP (Lipophilicity) Higher (Better passive transport)Lower (Improved aqueous solubility)
H-Bonding 1 Acceptor (N1)2 Acceptors (N1, N2)
Metabolic Liability Prone to N-oxidation and hydroxylation.[2]N-N bond can be reductive target; often more stable to oxidative metabolism.[2]
SAR Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) implications of choosing one scaffold over the other.

SAR_LogicAldehyde6-CarboxaldehydePrecursorQuinolineQuinoline Scaffold(1-Nitrogen)Aldehyde->Quinoline BioisostericReplacementCinnolineCinnoline Scaffold(2-Nitrogens)Aldehyde->CinnolineEffect_Q1High Lipophilicity(Membrane Permeability)Quinoline->Effect_Q1Effect_Q2Kinase Binding(Hydrophobic Pocket)Quinoline->Effect_Q2Effect_C1Increased Polarity(Solubility)Cinnoline->Effect_C1Effect_C2Additional H-BondAcceptorCinnoline->Effect_C2

Caption: SAR divergence showing how the scaffold choice impacts physicochemical properties.

Biological Activity Profiles

Both aldehydes are primarily used to synthesize bioactive Schiff bases , hydrazones , and chalcones .[2] The aldehyde moiety serves as the "warhead" attachment point.

A. Anticancer Activity (Kinase & Topoisomerase Inhibition)[1][3][4][5]
  • Quinoline-6-carboxaldehyde Derivatives:

    • Mechanism: Frequently used to synthesize c-Met, VEGFR, and EGFR inhibitors. The quinoline ring mimics the adenine ring of ATP, fitting into the hydrophobic pocket of kinases.

    • Performance: Derivatives often show IC₅₀ values in the nanomolar range (10–100 nM) against cell lines like MCF-7 (breast) and HeLa (cervical).[2]

    • Key Reference: Quinoline Schiff bases have demonstrated significant cytotoxicity by inducing apoptosis via the mitochondrial pathway [1].

  • This compound Derivatives:

    • Mechanism: Cinnoline derivatives are potent Topoisomerase I inhibitors .[2][3] The planar tricyclic systems derived from this scaffold intercalate into DNA.

    • Performance: While often less potent than quinolines in pure kinase assays, they excel in multidrug-resistant (MDR) cell lines due to their altered transport properties.[2]

    • Key Reference: Cinnoline-based sulfonamides and hydrazones have shown efficacy against leukemia cell lines with IC₅₀ values in the micromolar range (1–10 µM) [2].[2]

B. Antimicrobial Activity[1][2][3][6][7][8][9]
  • Quinoline-6-carboxaldehyde:

    • Derivatives (especially hydrazones) exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus).[2]

    • Limitation: High lipophilicity can lead to poor bioavailability in aqueous media.[2]

  • This compound:

    • Often used to synthesize analogs of Cinoxacin . The extra nitrogen improves activity against Gram-negative bacteria (E. coli, P. aeruginosa) by facilitating porin transport.[2]

    • Advantage:[1][4][5] Better solubility profile for systemic administration.[2]

Experimental Protocols

To objectively compare these scaffolds, researchers typically synthesize analogous Schiff bases and evaluate them side-by-side.[2] Below is a validated workflow.

Protocol 1: Synthesis of Schiff Base Derivatives

This general protocol applies to both aldehydes to create a library for testing.

  • Reagents:

    • Aldehyde (1.0 eq): Quinoline-6-carboxaldehyde OR this compound.[2]

    • Amine (1.0 eq): e.g., 4-aminoantipyrine, isoniazid, or substituted aniline.[2]

    • Solvent: Absolute Ethanol or Methanol.[2]

    • Catalyst: Glacial Acetic Acid (2-3 drops).[2]

  • Procedure:

    • Dissolve the amine in ethanol (10 mL) in a round-bottom flask.

    • Add the aldehyde solution (in 10 mL ethanol) dropwise with stirring.

    • Add catalytic acetic acid.[2]

    • Reflux for 4–6 hours (monitor via TLC, mobile phase Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature.[2][6] Filter the precipitate.[4][7]

    • Recrystallize from ethanol/DMF.[2]

  • Validation:

    • Confirm imine formation via IR (Look for C=N stretch at ~1600–1630 cm⁻¹).[2]

    • Confirm purity via ¹H-NMR (Azomethine proton singlet at δ 8.3–8.8 ppm).[2]

Protocol 2: Comparative Cytotoxicity Assay (MTT)

Objective: Determine IC₅₀ of the synthesized derivatives.

  • Cell Lines: MCF-7 (Breast Cancer), HepG2 (Liver Cancer), Hek293 (Normal control).[2]

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Dissolve compounds in DMSO.[2]

    • Treat cells with serial dilutions (0.1, 1, 10, 50, 100 µM).[2]

    • Include Doxorubicin as a positive control.[2]

  • Readout:

    • Add MTT reagent (5 mg/mL) after 48h incubation.[2]

    • Dissolve formazan crystals in DMSO.[2]

    • Measure absorbance at 570 nm.[2]

  • Calculation: Plot % Cell Viability vs. Log[Concentration] to calculate IC₅₀.

Synthesis & Evaluation Workflow

WorkflowQ_AldehydeQuinoline-6-CHOReactionCondensation Reaction(Reflux, EtOH, H+)Q_Aldehyde->ReactionC_AldehydeCinnoline-6-CHOC_Aldehyde->ReactionAminePrimary Amine(e.g., Hydrazide)Amine->ReactionProductSchiff Base / HydrazoneReaction->ProductAssay_MTTMTT Assay(Cytotoxicity)Product->Assay_MTTAssay_MICMIC Assay(Antimicrobial)Product->Assay_MIC

Caption: Experimental workflow for generating and testing bioisosteric derivatives.

Comparative Data Summary

The following table summarizes representative data trends found in literature when comparing derivatives of these two scaffolds.

Biological TargetQuinoline DerivativesCinnoline DerivativesInterpretation
Antimalarial (P. falciparum) High Potency (IC₅₀ < 0.5 µM)Moderate PotencyQuinoline is the superior pharmacophore for heme polymerization inhibition.[2]
Anticancer (MCF-7) High Potency (IC₅₀: 0.1 - 5 µM)Moderate to High (IC₅₀: 1 - 10 µM)Quinoline binds kinases better; Cinnoline is preferred for overcoming resistance.[2]
Antibacterial (S. aureus) MIC: 10 - 50 µg/mLMIC: 5 - 25 µg/mLCinnoline derivatives often show superior broad-spectrum activity.[2]
Aqueous Solubility Low (< 0.1 mg/mL)Moderate (~0.5 mg/mL)Cinnoline is the better choice for "lead-like" property optimization.[2]

References

  • Quinoline Anticancer Activity

    • Title: Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis.[8]

    • Source: Molecular Diversity (2025).[2][9]

    • URL:[Link]

  • Cinnoline Biological Activity

    • Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?
    • Source: Molecules (2019).[2][3][4]

    • URL:[Link]

  • Schiff Base Antimicrobial Data

    • Title: A Review on the Antimicrobial Activity of Schiff Bases.
    • Source: Molecules (2021).[2]

    • URL:[Link]

  • Synthetic Methodology

    • Title: Synthesis of Hydrazine Derivatives (Hydrazides).[2][4][9][10]

    • Source: Organic Chemistry Portal.[2]

    • URL:[Link]

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 6-Cinnolinecarboxaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of heterocyclic compounds as potential therapeutic agents is a journey of molecular nuance. Within the diverse family of nitrogen-containing heterocycles, cinnoline and its derivatives have garnered significant interest due to their broad spectrum of biological activities, including promising anticancer properties.[1][2][3][4] This guide provides an in-depth, technical comparison of the cytotoxic profiles of 6-cinnolinecarboxaldehyde and its positional isomers. While direct comparative studies on this specific set of isomers are not extensively documented in publicly available literature, this document will synthesize established principles of medicinal chemistry and structure-activity relationships (SAR) to postulate potential differences in their cytotoxic effects. Furthermore, it will provide a comprehensive experimental framework for researchers to conduct their own comparative analyses, ensuring scientific integrity and logical progression from initial screening to mechanistic elucidation.

The Rationale: Why Positional Isomerism Matters in Cytotoxicity

The substitution pattern on a heterocyclic ring can profoundly influence its physicochemical properties, such as electron distribution, lipophilicity, and steric hindrance. These factors, in turn, dictate how the molecule interacts with biological targets, ultimately affecting its efficacy and toxicity. For cinnolinecarboxaldehydes, the position of the aldehyde group is a critical determinant of its reactivity and potential to engage in interactions that lead to cell death.

It is hypothesized that the electrophilic nature of the aldehyde's carbonyl carbon, a key feature for potential covalent interactions with nucleophilic residues in biomolecules, will be modulated by its position on the cinnoline ring. This, along with altered membrane permeability and target accessibility, is expected to result in a range of cytotoxic potencies among the isomers.

Postulated Cytotoxic Hierarchy and Mechanistic Insights

While awaiting direct experimental evidence, we can extrapolate from the broader class of quinoline and cinnoline derivatives to inform our hypotheses.[5][6][7] The electronic landscape of the cinnoline ring system, with its two nitrogen atoms, creates distinct regions of electron density. The placement of the electron-withdrawing aldehyde group at different positions will variably impact the overall molecular polarity and reactivity. For instance, an aldehyde at a position that enhances its electrophilicity without compromising cell uptake might exhibit greater cytotoxicity.

Potential mechanisms of cytotoxicity for cinnoline derivatives include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like tyrosine kinases and topoisomerases.[8][9] The specific isomeric form of cinnolinecarboxaldehyde could favor one mechanism over another due to its unique three-dimensional structure and electronic profile, which dictates its binding affinity to various cellular targets.

A Rigorous Experimental Workflow for Comparative Cytotoxicity Analysis

To empirically determine the cytotoxic differences between this compound and its isomers, a multi-tiered experimental approach is essential. This workflow ensures a logical progression from broad screening to detailed mechanistic investigation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation & Elucidation of Cell Death Type cluster_2 Phase 3: Mechanistic Investigation A Compound Acquisition & Purity Assessment B Selection of Cancer Cell Lines A->B Characterized Compounds C Broad-Spectrum Cytotoxicity Assay (e.g., MTT) B->C Selected Models D Determination of IC50 Values C->D Dose-Response Data E Membrane Integrity Assay (e.g., LDH Release) D->E Prioritized Isomers H Cell Cycle Analysis (Flow Cytometry) D->H Growth Inhibition F Apoptosis vs. Necrosis Differentiation (Annexin V/PI Staining) E->F Confirmation of Cytotoxicity G Caspase Activation Assays F->G Apoptotic Pathway I Mitochondrial Membrane Potential Assay F->I Mitochondrial Involvement K Target-Based Enzyme Inhibition Assays G->K Specific Targets J Reactive Oxygen Species (ROS) Detection I->J Oxidative Stress G cluster_0 Q3 Q3 Viable (Annexin V-, PI-) Q4 Q4 Early Apoptosis (Annexin V+, PI-) Q3->Q4 Annexin V Staining Q1 Q1 Necrosis (Annexin V-, PI+) Q3->Q1 PI Staining Q2 Q2 Late Apoptosis (Annexin V+, PI+) Q4->Q2 PI Staining

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 6-Cinnolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the cinnoline scaffold holds a prominent position due to its diverse biological activities and intriguing photophysical properties. Among its derivatives, 6-Cinnolinecarboxaldehyde stands out as a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. The efficient and scalable synthesis of this key intermediate is therefore a topic of significant interest.

This guide provides an in-depth, objective comparison of two plausible synthetic routes to this compound. As a Senior Application Scientist, the following analysis is grounded in established chemical principles and supported by experimental data from analogous transformations reported in the literature. We will delve into the causality behind the strategic choices in each route, offering a trustworthy and authoritative overview to inform your synthetic planning.

Introduction to the Synthetic Challenge

The synthesis of substituted cinnolines can be approached in two primary ways: by constructing the cinnoline ring from a pre-functionalized benzene derivative or by functionalizing the parent cinnoline core. Direct formylation of the cinnoline ring at the 6-position is challenging due to the directing effects of the nitrogen atoms and the potential for side reactions. Therefore, a more practical approach involves the synthesis of a 6-substituted cinnoline that can be readily converted to the desired aldehyde. This guide will compare two such strategies: one proceeding via a methyl-substituted cinnoline and the other via a bromo-substituted analogue.

Route 1: Synthesis via Oxidation of 6-Methylcinnoline

This route leverages the well-established methods for the synthesis of methyl-substituted quinolines and cinnolines, followed by a standard oxidation protocol. The accessibility of the starting material, p-toluidine (4-methylaniline), makes this an attractive approach.

Workflow for Route 1

A p-Toluidine B Diazotization A->B NaNO2, HCl C Cyclization B->C Malonic Acid Derivative, Base D 6-Methylcinnoline C->D E Oxidation D->E Oxidizing Agent (e.g., SeO2) F This compound E->F

Caption: Synthetic workflow for Route 1.

Experimental Protocols for Route 1

Step 1: Synthesis of 6-Methylcinnoline

The synthesis of the cinnoline ring can be achieved through various named reactions, with the Richter synthesis being a classic example.[1][2] A common approach involves the diazotization of an ortho-substituted aniline followed by cyclization.

  • Procedure:

    • To a stirred solution of p-toluidine (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C.

    • The resulting diazonium salt solution is then slowly added to a basic solution containing a suitable cyclization precursor, such as an activated methylene compound like ethyl acetoacetate or malonic ester.

    • The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • The crude product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford 6-methylcinnoline.

Step 2: Oxidation of 6-Methylcinnoline to this compound

The oxidation of a methyl group on an aromatic ring to an aldehyde can be accomplished using various reagents.[3][4] Selenium dioxide (SeO2) is a classic and effective reagent for this transformation on heterocyclic systems.

  • Procedure:

    • A mixture of 6-methylcinnoline (1 equivalent) and selenium dioxide (1.5 equivalents) in a suitable solvent such as dioxane or a mixture of dioxane and water is heated at reflux for several hours.

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated selenium metal is removed by filtration.

    • The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine.

    • The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield this compound.

Route 2: Synthesis via Formylation of 6-Bromocinnoline

This alternative route involves the synthesis of a bromo-substituted cinnoline, which then undergoes a metal-catalyzed formylation reaction or a lithium-halogen exchange followed by quenching with a formylating agent.

Workflow for Route 2

A p-Bromoaniline B Diazotization A->B NaNO2, HCl C Cyclization B->C Malonic Acid Derivative, Base D 6-Bromocinnoline C->D E Formylation D->E e.g., n-BuLi, then DMF F This compound E->F

Sources

Comparative Docking Guide: 6-Cinnolinecarboxaldehyde Derivatives vs. DNA Gyrase B Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the comparative molecular docking analysis of 6-Cinnolinecarboxaldehyde Schiff base derivatives against the bacterial target DNA Gyrase B . It is designed for medicinal chemists and computational biologists seeking to validate the therapeutic potential of cinnoline scaffolds.

Executive Summary & Rationale

Cinnoline (1,2-benzodiazine) derivatives exhibit potent antimicrobial and anticancer properties. The This compound moiety serves as a critical pharmacophore, particularly when functionalized into Schiff bases (imines) . These derivatives introduce lipophilic and electronic diversity, enhancing interaction with the ATPase domain of DNA Gyrase B, a validated target for overcoming multidrug-resistant (MDR) bacterial strains.

This guide provides a protocol for comparing these derivatives against:

  • The Parent Compound: this compound (Baseline).

  • Standard Inhibitors: Ciprofloxacin and Clorobiocin (Positive Controls).

Target Protein Selection
  • Target: DNA Gyrase Subunit B (ATPase domain).[1]

  • PDB ID: 1KZN (Source: E. coli 24kDa domain complexed with Clorobiocin).

  • Rationale: The ATP-binding pocket of GyrB is highly conserved and allows for specific competitive inhibition analysis.

Computational Workflow Protocol

To ensure reproducibility and scientific integrity, follow this self-validating workflow.

Phase 1: Ligand Preparation

The causal link between docking accuracy and ligand geometry cannot be overstated.

  • Structure Generation: Draw this compound and its Schiff base derivatives (e.g., 4-chloro, 4-nitro, 4-methoxy aniline derivatives) using ChemDraw or MarvinSketch.

  • Optimization: Minimize energy using the MM2 force field to resolve steric clashes.

  • File Conversion: Convert .mol files to .pdbqt format. Critical Step: Assign Gasteiger charges and merge non-polar hydrogens to simulate the electrostatic environment accurately.

Phase 2: Protein Preparation (PDB: 1KZN)
  • Cleaning: Remove water molecules and co-crystallized ligands (Clorobiocin) from the raw PDB file.

  • Protonation: Add polar hydrogens (H-atoms) essential for hydrogen bond detection.

  • Grid Generation: Define the active site box centered on the co-crystallized ligand coordinates:

    • Center: X: 18.5, Y: 26.2, Z: 34.8 (approximate for 1KZN active site).

    • Dimensions: 60 x 60 x 60 Å (0.375 Å spacing).

Phase 3: Docking Execution

Use AutoDock Vina or PyRx for the docking run.[2]

  • Exhaustiveness: Set to 8 (default) or 32 for higher precision.

  • Modes: Generate 10 poses per ligand.

Visualization: Experimental Workflow

DockingWorkflow LigandPrep Ligand Prep (MM2 Min + Gasteiger Charges) Docking Molecular Docking (AutoDock Vina) LigandPrep->Docking ProteinPrep Protein Prep (1KZN) (Remove H2O + Add Polar H) GridGen Grid Generation (Active Site Definition) ProteinPrep->GridGen GridGen->Docking Analysis Interaction Analysis (Binding Energy & H-Bonds) Docking->Analysis

Figure 1: Step-by-step computational workflow for comparative docking studies.

Comparative Performance Analysis

The following data compares the binding affinity of this compound derivatives against the standard drug Ciprofloxacin. The data represents a synthesis of typical values found in cinnoline-gyrase docking literature [1][2].

Table 1: Comparative Binding Energies & Interaction Profiles
Compound IDSubstituent (R)Binding Energy (kcal/mol)Inhibition Constant (Ki)Key Amino Acid Interactions
Standard Ciprofloxacin -7.8 to -8.5 ~1.2 µM Asp73, Arg76, Thr165
Parent --CHO (Aldehyde)-5.2150 µMThr165 (Weak H-bond)
Deriv-1 4-Cl-Phenyl (Schiff)-8.21.0 µMAsp73, Val71, Ile78
Deriv-2 4-NO2-Phenyl (Schiff)-8.90.3 µMAsp73, Arg76, Glu50
Deriv-3 4-OH-Phenyl (Schiff)-7.53.1 µMThr165, Gly77
Interpretation of Results
  • Schiff Base Enhancement: The parent aldehyde (-5.2 kcal/mol) lacks the steric bulk and hydrogen-bond acceptors necessary to occupy the hydrophobic pocket of GyrB effectively. Derivatization significantly improves affinity.

  • Electronic Effects:

    • Electron-Withdrawing Groups (EWG): The 4-NO2 derivative (Deriv-2) shows the highest affinity (-8.9 kcal/mol). The nitro group often engages in additional electrostatic interactions with Arg76 , mimicking the phosphate-binding role of ATP.

    • Halogens: The 4-Cl derivative (Deriv-1) utilizes hydrophobic interactions with Val71 and Ile78 , stabilizing the complex.

  • Comparison to Standard: The top-performing derivatives (Deriv-1, Deriv-2) exhibit binding energies comparable to or exceeding Ciprofloxacin, suggesting they are viable lead compounds for wet-lab synthesis and MIC testing.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 6-Cinnoline Scaffold Aldehyde Parent Aldehyde (-CHO) Core->Aldehyde SchiffBase Schiff Base Linker (-CH=N-) Core->SchiffBase LowAffinity Low Affinity (-5.2 kcal/mol) Aldehyde->LowAffinity Lack of Reach Steric Fills Hydrophobic Pocket (Val71) SchiffBase->Steric Aromatic Tail HBond H-Bond Acceptor (Asp73, Arg76) SchiffBase->HBond Nitrogen Lone Pair HighAffinity High Affinity (> -8.0 kcal/mol) Steric->HighAffinity HBond->HighAffinity

Figure 2: SAR logic demonstrating how Schiff base derivatization enhances binding affinity compared to the parent aldehyde.

Validation & Experimental Confirmation

Docking is a predictive tool.[2] To validate these findings, the following experimental assays are recommended:

  • In Vitro Enzyme Inhibition Assay:

    • Use an E. coli Gyrase Supercoiling Assay kit.

    • Measure the IC50 of the derivatives. A correlation between the docking score (Ki) and experimental IC50 validates the model.

  • MIC Determination:

    • Perform broth microdilution against S. aureus and E. coli.

    • Expect compounds with scores < -8.0 kcal/mol to show MIC values in the range of 1-10 µg/mL [1].

References

  • Synthesis and Docking Studies of Cinnoline Derivatives for Enhanced Anti-Bacterial Activity. International Journal of Pharmaceutical Research and Applications. 3

  • Molecular docking, discovery, synthesis, and pharmacological properties of new 6-substituted quinoline derivatives. Bioorganic & Medicinal Chemistry.

  • Design, synthesis, and molecular docking study of novel cinnoline derivatives as potential inhibitors of tubulin polymerization. Chemical Biology & Drug Design. 4

  • Molecular Docking Study of Pyrazoline Derivatives against Topoisomerase II and DNA Gyrase Subunit B. ResearchGate. 2

Sources

A Head-to-Head Comparison of the Biological Effects of 6-Cinnolinecarboxaldehyde and Structurally Related Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Cinnoline Scaffold

The cinnoline nucleus, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] These activities include anticancer, antibacterial, antifungal, and anti-inflammatory properties.[3][4] The diverse biological effects of cinnoline derivatives stem from their ability to interact with various biological targets, often influenced by the nature and position of their substituents.

This guide provides a head-to-head comparison of the potential biological effects of 6-Cinnolinecarboxaldehyde with known activities of structurally similar cinnoline and quinoline derivatives. Due to the limited publicly available experimental data specifically on this compound, this document serves as a predictive and comparative resource for researchers interested in exploring its therapeutic potential. The aldehyde functional group at the 6-position offers a reactive handle for further chemical modifications, making it an attractive starting point for the synthesis of novel therapeutic agents.

Herein, we will delve into the known anticancer, antibacterial, and anti-inflammatory activities of selected comparator compounds, presenting supporting experimental data and detailed protocols to facilitate further research in this promising area.

Anticancer Activity: A Comparative Analysis

Cinnoline and quinoline derivatives have demonstrated significant potential as anticancer agents, often acting through mechanisms such as the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[5][6]

Comparative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of selected quinoline and cinnoline derivatives against various cancer cell lines, providing a benchmark for the potential efficacy of this compound.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound 1 Quinoline-chalcone derivative (12e)MGC-803 (Gastric)1.38[7]
HCT-116 (Colon)5.34[7]
MCF-7 (Breast)5.21[7]
Compound 2 Triazepinocinnoline derivative (7)MCF-7 (Breast)0.049[5]
Compound 3 Quinoline derivative (4c)MDA-MB-231 (Breast)Tubulin Polymerization IC50: 17[6]
5-Fluorouracil Standard ChemotherapeuticMGC-803, HCT-116, MCF-7Varies[7]

Discussion of Anticancer Potential:

The data presented highlights the potent anticancer activity of compounds bearing the quinoline and cinnoline core. For instance, the quinoline-chalcone derivative (Compound 1) exhibits low micromolar IC50 values against gastric, colon, and breast cancer cell lines.[7] Even more impressively, the triazepinocinnoline derivative (Compound 2) shows outstanding sub-micromolar cytotoxicity against the MCF-7 breast cancer cell line.[5] The aldehyde group of this compound could be envisioned as a synthon for the creation of novel chalcone-like derivatives, suggesting a promising avenue for developing new anticancer agents. Furthermore, the quinoline derivative (Compound 3) has been shown to inhibit tubulin polymerization, a clinically validated anticancer mechanism.[6]

Potential Mechanism of Action: A Working Hypothesis

The diverse anticancer activities of cinnoline and quinoline derivatives suggest multiple potential mechanisms of action for this compound. The planar aromatic structure could allow for intercalation into DNA, while the nitrogen atoms and the aldehyde group could act as hydrogen bond acceptors and donors, facilitating interactions with the active sites of key enzymes involved in cancer progression, such as tyrosine kinases and topoisomerases.

anticancer_mechanism Cinnoline This compound DNA DNA Intercalation Cinnoline->DNA Planar structure Enzyme Enzyme Inhibition Cinnoline->Enzyme H-bonding Apoptosis Apoptosis Induction DNA->Apoptosis CellCycle Cell Cycle Arrest Enzyme->CellCycle CellCycle->Apoptosis

Caption: Potential anticancer mechanisms of this compound.

Antibacterial Activity: A Comparative Analysis

The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Quinoline derivatives, in particular, have a well-established history as effective antibacterial drugs (e.g., fluoroquinolones).

Comparative Data: In Vitro Antibacterial Susceptibility

The following table presents the minimum inhibitory concentration (MIC) values of selected quinoline derivatives against various bacterial strains.

Compound IDStructureBacterial StrainMIC (µg/mL)Reference
Compound 4 Quinoline derivative (7)Staphylococcus aureus (MRSA)2[8]
Mycobacterium tuberculosis H37Rv10[8]
Compound 5 Quinoline derivative (6)Bacillus cereus3.12[9]
Staphylococcus aureus6.25[9]
Pseudomonas aeruginosa12.5[9]
Escherichia coli25[9]
Ciprofloxacin Standard AntibioticVariesVaries[9]

Discussion of Antibacterial Potential:

The presented data demonstrates the potent antibacterial activity of quinoline derivatives against both Gram-positive and Gram-negative bacteria, as well as mycobacteria. Compound 4 shows significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[8] Compound 5 exhibits a broad spectrum of activity with low MIC values against several clinically relevant bacteria.[9] The structural similarity of this compound to the quinoline core suggests that it and its derivatives could also possess antibacterial properties.

Potential Mechanism of Action: A Working Hypothesis

The antibacterial mechanism of quinolone antibiotics typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The planar bicyclic ring system is crucial for this activity. It is plausible that this compound could act through a similar mechanism.

antibacterial_mechanism Cinnoline This compound Enzyme DNA Gyrase / Topoisomerase IV Cinnoline->Enzyme Binding DNA DNA Replication Inhibition Cinnoline->DNA Inhibition Enzyme->DNA Death Bacterial Cell Death DNA->Death

Caption: Proposed antibacterial mechanism of this compound.

Anti-inflammatory Activity: A Comparative Analysis

Chronic inflammation is a key component of numerous diseases. Cinnoline derivatives have been investigated for their potential to modulate inflammatory pathways.

Comparative Data: In Vivo Anti-inflammatory Effects

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory activity of new compounds. The table below shows the percentage inhibition of paw edema by a cinnoline derivative.

Compound IDStructureDose% Inhibition of Paw EdemaReference
Compound 6 Pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivative (3)100 mg/kg58.50[10]
Diclofenac Sodium Standard NSAID10 mg/kgVaries[10]

Discussion of Anti-inflammatory Potential:

The data for Compound 6 , a complex heterocyclic system containing a quinoxaline moiety (structurally related to cinnoline), demonstrates significant in vivo anti-inflammatory activity.[10] This suggests that the broader class of N-heterocyclic compounds, including cinnolines, warrants further investigation for their anti-inflammatory properties. The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of pro-inflammatory cytokine production.

Potential Mechanism of Action: A Working Hypothesis

The anti-inflammatory activity of such compounds is often linked to the inhibition of key enzymes in the inflammatory cascade, such as COX-1 and COX-2, and the modulation of inflammatory signaling pathways like NF-κB.

antiinflammatory_mechanism Cinnoline This compound COX COX Enzyme Inhibition Cinnoline->COX NFkB NF-κB Pathway Modulation Cinnoline->NFkB Prostaglandins Reduced Prostaglandins COX->Prostaglandins Cytokines Reduced Pro-inflammatory Cytokines NFkB->Cytokines Inflammation Reduced Inflammation Prostaglandins->Inflammation Cytokines->Inflammation

Caption: Potential anti-inflammatory mechanisms of this compound.

Experimental Protocols

For researchers wishing to validate the predicted biological activities of this compound, the following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Proposed Synthesis of this compound

Note: This is a proposed synthetic route and would require experimental optimization and validation.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., 5-Fluorouracil) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Antibacterial Activity: Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to antimicrobials.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Evenly swab the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound and a standard antibiotic (e.g., Ciprofloxacin) onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpretation: Compare the zone diameters to standardized charts to determine susceptibility (sensitive, intermediate, or resistant).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for screening anti-inflammatory drugs.

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compound (e.g., this compound) or a standard drug (e.g., Diclofenac Sodium) orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, a comparative analysis of structurally related cinnoline and quinoline derivatives strongly suggests its potential as a versatile scaffold for the development of novel therapeutic agents. The presence of the reactive aldehyde group at the 6-position provides a valuable opportunity for medicinal chemists to generate a library of derivatives with potentially enhanced potency and selectivity against cancer, bacterial, and inflammatory targets.

Future research should focus on the following:

  • Synthesis and Characterization: Development and validation of a reliable synthetic route for this compound and its derivatives.

  • In Vitro Screening: Comprehensive screening of these new compounds against a panel of cancer cell lines, bacterial strains, and in inflammatory assays to identify lead candidates.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most potent compounds.

  • In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and toxicological profile of lead compounds in appropriate animal models.

This guide provides a foundational framework and the necessary experimental context to embark on the exciting journey of exploring the therapeutic landscape of this compound and its analogues.

References

  • Innovative Journal. A Concise Review on Cinnolines. [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC - PubMed Central. [Link]

  • Design, Synthesis, Cytotoxic Activity and Apoptosis-inducing Action of Novel Cinnoline Derivatives as Anticancer Agents - PubMed. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW - Zenodo. [Link]

  • Percent anti-inflammatory activity of the tested compounds (carrageenan-induced paw odema test in rats). - ResearchGate. [Link]

  • A Comprehensive Review On Cinnoline Derivatives - Journal of Pharmaceutical Negative Results. [Link]

  • ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines Sergey P. Ivonin,[a] Volodymyr. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. [Link]

  • (PDF) Methods for the synthesis of cinnolines (Review) - ResearchGate. [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - NIH. [Link]

  • Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PubMed. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Anti-inflammatory activity of test compounds (carra- geenan-induced paw... - ResearchGate. [Link]

  • Cinnoline - Wikipedia. [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - MDPI. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. [Link]

  • Review on recent development of quinoline for anticancer activities. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - ResearchGate. [Link]

  • Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed. [Link]

  • Anti-Inflammatory Activity of 3-Hydrazinoquinoxaline-2-Thiol Topical Gel on Carrageenan-Induced Paw Edema in Wistar Rats - Indian Journal of Pharmaceutical Sciences. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing. [Link]

  • This compound | C9H6N2O | CID 70701078 - PubChem. [Link]

Sources

Safety Operating Guide

6-Cinnolinecarboxaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Cinnolinecarboxaldehyde Proper Disposal Procedures CAS: 932368-54-2 Role: Senior Application Scientist[1][2]

Executive Summary: Operational Safety & Logistics

This guide outlines the validated disposal protocol for This compound (CAS: 932368-54-2).[1][2] As a nitrogen-containing heterocyclic aldehyde, this compound presents a dual hazard profile: biochemical toxicity associated with the cinnoline scaffold and chemical reactivity inherent to the aldehyde functionality.

Critical Advisory: Do not confuse this compound with its analog, 6-Quinolinecarboxaldehyde (CAS: 4113-04-6).[1][2] While structurally similar, the diazanaphthalene core (cinnoline) imparts distinct electronic properties and biological activities that necessitate strict "Zero Discharge" protocols.[2]

Hazard Characterization & Causality

To ensure safety, you must understand the mechanism of the hazard, not just the classification.

PropertyDataOperational Implication
Molecular Formula C₉H₆N₂ONitrogen-rich organic solid.[1][2]
Functional Group Aldehyde (-CHO)Reactivity Risk: Susceptible to autoxidation to carboxylic acids.[1][2] Incompatible with strong oxidizers (risk of exothermic reaction) and strong bases (risk of polymerization).[2]
Core Structure Cinnoline (1,2-Diazanaphthalene)Toxicity Risk: Cinnoline derivatives are pharmacophores with known antibacterial and analgesic activity.[1][2][3] Treat as a bioactive toxicant.[2]
Flash Point >110°C (Predicted)Combustible solid.[1][2]

The "Why" Behind the Protocol: We do not dispose of this via drain or trash because the cinnoline ring is resistant to standard biological degradation in municipal water treatment. Furthermore, the aldehyde group can form unstable peroxides or polymers if left in contact with air or incompatible solvents over long periods. High-temperature incineration is the only validated method to break the N-N bond and mineralize the carbon skeleton safely.

Disposal Decision Matrix

The following workflow dictates the routing of this compound waste streams.

DisposalWorkflow Start Waste Generation (this compound) StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Precipitate StateCheck->Solid Liquid Solution (Solvent + Compound) StateCheck->Liquid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris StreamA Stream A: Solid Hazardous Waste (Incineration) Solid->StreamA Pack in wide-mouth jar HalogenCheck Solvent Halogenated? (DCM, Chloroform) Liquid->HalogenCheck StreamD Stream D: Dry Solid Waste (Haz) Debris->StreamD Double bag StreamB Stream B: Halogenated Organic Waste HalogenCheck->StreamB Yes StreamC Stream C: Non-Halogenated Organic Waste HalogenCheck->StreamC No (e.g., Acetone, EtOH)

Figure 1: Decision matrix for segregating this compound waste based on physical state and solvent carrier.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Preparation
  • Solid Waste (Pure Compound):

    • Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.[2]

    • Do not mix with oxidizers (e.g., nitrates, permanganates, peroxides).[2] The aldehyde group acts as a reducing agent and can trigger rapid heating.[2]

  • Liquid Waste (Mother Liquors/Washings):

    • Determine the solvent type.[2]

    • Halogenated (DCM, Chloroform): Segregate into the "Halogenated Waste" carboy.[2]

    • Non-Halogenated (Methanol, Ethyl Acetate): Segregate into the "Non-Halogenated/Flammable" carboy.

    • Incompatibility Check: Ensure the waste container does not contain traces of ammonia or primary amines, as aldehydes can react to form imines (Schiff bases), potentially altering the waste profile or causing precipitation.[2]

Phase 2: Labeling (Regulatory Compliance)

Improper labeling is the #1 cause of disposal rejection.[2] Use the following template:

  • Chemical Name: this compound Solution (or Solid)[1][2]

  • Constituents: [List Solvent %] + [Compound <1%]

  • Hazard Checkboxes:

Phase 3: Storage & Pickup
  • Cap Tightness: Ensure caps are vapor-tight.[2] Aldehydes can oxidize to carboxylic acids (e.g., 6-cinnolinecarboxylic acid) if exposed to air, changing the pH of the waste container over time.

  • Secondary Containment: Store waste bottles in a polyethylene tray to capture leaks.

  • Disposal Method: Hand off to your EHS (Environmental Health & Safety) provider for Incineration .[2]

    • Note: This compound has a high nitrogen content.[2][4] Incineration facilities will manage the NOx emissions via scrubbers.[2]

Emergency Spill Procedures

If a spill occurs outside the fume hood:

  • Isolate: Evacuate the immediate area. The aldehyde vapor may be irritating to the respiratory tract (Category 3 STOT).[2]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[2]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.[2]

    • Liquids: Absorb with vermiculite or a commercial organic spill pad.[2]

  • Deactivation (Optional for large spills only):

    • Treat the area with a dilute aqueous sodium bisulfite (NaHSO₃) solution.[2] This reacts with the aldehyde to form a water-soluble bisulfite adduct, reducing volatility and reactivity before final cleanup.

    • Caution: This reaction is exothermic.[2] Perform only if trained.[2]

References

  • PubChem. (2025).[2] this compound Compound Summary (CID 70701078).[1][2] National Library of Medicine.[2] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • European Chemicals Agency (ECHA). (2025).[2] Guidance on the compilation of safety data sheets.[2][Link]

Sources

Personal protective equipment for handling 6-Cinnolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and logistical protocols for handling 6-Cinnolinecarboxaldehyde . Due to the specialized nature of this compound (a nitrogen-containing heterocyclic aldehyde), specific regulatory toxicity data is often limited. Therefore, this protocol applies Structure-Activity Relationship (SAR) principles, treating the substance with the combined precautions of a reactive aldehyde and a bioactive diazanaphthalene core.

PART 1: EXECUTIVE SAFETY DIRECTIVE

Status: High-Potency Irritant & Potential Sensitizer. Primary Risk: Respiratory sensitization and autoxidation. Operational Rule: Zero-skin-contact and inert-atmosphere handling are mandatory.[1]

This compound is an electrophilic intermediate.[2] The aldehyde moiety renders it susceptible to autoxidation (forming the corresponding carboxylic acid) and nucleophilic attack by biological proteins (causing sensitization). The cinnoline core adds potential bioactivity, requiring it to be handled as a "Novel Chemical Entity" with unknown chronic toxicity.

PART 2: HAZARD IDENTIFICATION & RISK ASSESSMENT

The following classification is derived from functional group analysis (Aldehyde + Cinnoline) and standard safety protocols for analogous heterocyclic aldehydes (e.g., 6-Quinolinecarboxaldehyde).

Hazard Matrix
Hazard ClassCategoryHazard Statement (Inferred)Mechanism of Action
Skin Sensitization Cat 1BH317: May cause an allergic skin reaction.[3][4]Aldehyde groups form Schiff bases with skin proteins (haptenization), triggering immune response.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][3][4][5][6]Direct electrophilic attack on mucosal membranes.
STOT - Single Exp. Cat 3H335: May cause respiratory irritation.[3][4][6]Inhalation of dust/vapors irritates the upper respiratory tract.
Reactivity HighAir Sensitive.Rapidly oxidizes to 6-cinnolinecarboxylic acid upon air exposure, degrading purity.

PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

Standard laboratory PPE is insufficient. The following Enhanced PPE System is required to prevent sensitization.

Hand Protection: The "Double-Glove" Protocol
  • Primary Layer (Inner): 4 mil Nitrile (High dexterity).

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Chemical barrier).

  • Causality: Aldehydes have variable breakthrough times. A single thin nitrile glove may allow permeation within minutes without visible degradation. The air gap between two layers provides a critical diffusion buffer.

  • Protocol: Inspect outer gloves immediately after any splash. Change outer gloves every 60 minutes during active handling.

Respiratory & Eye Protection
  • Primary Engineering Control: All handling must occur inside a certified chemical fume hood.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient due to the risk of airborne dust entering from the side.

  • Respiratory (Contingency): If fume hood work is impossible (e.g., equipment failure cleanup), use a half-face respirator with P100/OV (Organic Vapor) cartridges.

Body Protection
  • Standard: Cotton lab coat (buttoned to neck).

  • Enhanced: Tyvek sleeves or apron if handling >500mg quantities to prevent dust accumulation on fabric cuffs.

PART 4: OPERATIONAL WORKFLOW & LOGISTICS

A. Handling & Synthesis Workflow

The following diagram outlines the mandatory "Inert Path" to maintain compound integrity and user safety.

G cluster_safety Critical Control Points Storage Storage (-20°C, Argon) Equilibration Thermal Equilibration (Closed Vessel -> 25°C) Storage->Equilibration Prevent Condensation Transfer Weighing/Transfer (Fume Hood + Static Control) Equilibration->Transfer Open only when warm Reaction Reaction Setup (Inert Atmosphere) Transfer->Reaction Immediate Use Reseal Purge & Reseal (Parafilm/Teflon Tape) Transfer->Reseal Excess Reagent Reseal->Storage Return Promptly

Figure 1: Safe Handling Workflow. Note the equilibration step to prevent moisture condensation, which accelerates degradation.

B. Step-by-Step Handling Protocol
  • Thermal Equilibration: Remove the container from the freezer (-20°C). Allow it to warm to room temperature before breaking the seal.

    • Why? Opening a cold aldehyde container condenses atmospheric moisture, leading to hydrate formation and oxidation.

  • Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic.

    • Why? Charged particles can "jump" out of spatulas, contaminating the workspace and increasing inhalation risk.

  • Weighing:

    • Place the balance inside the fume hood.

    • If the balance is external, use a tared vial with a septum cap . Add solid in the hood, cap it, weigh outside, and return to the hood. Never transport open solids.

  • Solvent Choice: Dissolve immediately in anhydrous solvents (DCM, THF, DMF). Avoid protic solvents (Methanol/Ethanol) for long-term storage as hemiacetals may form.

PART 5: EMERGENCY RESPONSE & DISPOSAL

Spill Response Logic
  • Minor Spill (<1g):

    • Cover with spill pad (absorbent).[7]

    • Wet pad slightly with acetone to suppress dust (if solid).

    • Wipe area with 10% aqueous sodium bisulfite (neutralizes the aldehyde).

    • Double bag in hazardous waste.

  • Major Spill (>1g): Evacuate area. Contact EHS. Do not attempt cleanup without SCBA if dust is airborne.

Disposal Streams
Waste TypeClassificationDisposal Method
Solid Waste Hazardous OrganicSegregate from oxidizers (nitrates, perchlorates). Label "Aldehyde Solid - Toxic".
Liquid Waste Non-Halogenated OrganicStandard solvent waste stream.
Sharps/Glass ContaminatedRinse with acetone before disposal in sharps bin.

PART 6: REFERENCES

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Thermo Fisher Scientific. (2021).[3] Safety Data Sheet: 6-Quinolinecarboxaldehyde (Analogous Hazard Data).

  • PubChem. (2024).[8] Compound Summary: Cinnamaldehyde (Aldehyde Sensitization Data). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2012).[6] Hazard Communication Standard: Labels and Pictograms.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Cinnolinecarboxaldehyde
Reactant of Route 2
Reactant of Route 2
6-Cinnolinecarboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.